Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS 1234845-39-6): Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: 1234845-39-6) is a highly functionalized, tetrasubstituted benzene derivative that serves as a critical orthogonal building block in modern medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: 1234845-39-6) is a highly functionalized, tetrasubstituted benzene derivative that serves as a critical orthogonal building block in modern medicinal chemistry. Featuring a unique arrangement of halogens (bromo, chloro) and oxygenated functional groups (methoxy, methyl ester), this compound is engineered for regioselective cross-coupling and borylation reactions. It is prominently utilized as an advanced intermediate in the synthesis of benzoxaboroles (a novel class of boron-containing antimicrobials and antifungals)[1] and GPR120 receptor agonists (therapeutics targeting metabolic diseases such as Type II diabetes)[2].
As a Senior Application Scientist, understanding the steric and electronic environment of this molecule is paramount. The strategic placement of the bromine atom—flanked by sterically demanding ester and methoxy groups—requires highly optimized catalytic systems for successful downstream functionalization.
Physicochemical Profiling & Structural Identity
Before initiating any synthetic workflow, the physical and structural parameters of the building block must be established. The orthogonal reactivity of the halogens (where the C-Br bond is significantly more reactive toward oxidative addition than the C-Cl bond) dictates its utility in iterative cross-coupling.
The value of methyl 2-bromo-5-chloro-3-methoxybenzoate lies in its divergent synthetic utility. The empty p-orbital of boron makes the formulation of boron-active ingredients unpredictable[4], requiring stable, highly pure precursors like this compound for successful lithiation/borylation. Alternatively, the C-Br bond serves as an ideal electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling to build the lipophilic tail of GPR120 agonists[2].
Caption: Downstream Synthetic Pathways of Methyl 2-bromo-5-chloro-3-methoxybenzoate.
The following protocol details the coupling of methyl 2-bromo-5-chloro-3-methoxybenzoate with a boronic ester, a critical step in synthesizing GPR120 receptor agonists. This methodology is adapted from validated pharmaceutical patent literature[2].
Caption: Mechanistic Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Workflow.
Causality : The stoichiometry is strictly 1:1 for the coupling partners to prevent homocoupling side reactions.
is utilized at 3 mol%; the bulky triphenylphosphine ligands stabilize the palladium(0) center while remaining labile enough to permit the sterically hindered oxidative addition into the C-Br bond, which is tightly flanked by the ester and methoxy groups.
Causality : This specific ternary solvent system is engineered for biphasic catalysis. Toluene solubilizes the hydrophobic aryl halide and boronic ester. Water dissolves the inorganic
base. Methanol acts as a crucial phase-transfer co-solvent, reducing interfacial tension and allowing the aqueous base to interact with the organic-soluble palladium complex to accelerate transmetalation.
Step 3: Thermal Activation
Action : Heat the mixture under a strict inert atmosphere (nitrogen or argon) to reflux until the starting material is consumed.
Causality : Thermal energy is required to overcome the activation barrier of the transmetalation step, which is often rate-limiting for sterically hindered substrates. The inert atmosphere is non-negotiable; molecular oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) species, irreversibly quenching the catalytic cycle.
Step 4: Workup and Isolation
Action : Cool to room temperature, partition between water and ethyl acetate, extract the aqueous layer, dry the combined organic layers over anhydrous
, and concentrate under reduced pressure.
Causality : The aqueous wash removes the sodium carbonate and boronic acid byproducts. Anhydrous
is preferred over here to avoid potential Lewis acid-base interactions with the oxygen-rich product prior to final chromatographic purification.
Trustworthiness in synthetic chemistry relies on self-validating analytical checks. Before committing methyl 2-bromo-5-chloro-3-methoxybenzoate to expensive downstream catalysis, its regiochemical purity must be verified via Proton Nuclear Magnetic Resonance (
The critical self-validating feature of this spectrum is the
coupling constant for the two aromatic protons. In substituted benzene rings, a coupling constant of ~2–3 Hz is the definitive, mathematically predictable signature of meta-coupling (protons separated by 4 bonds).
If the compound had isomerized or brominated at the incorrect position during upstream synthesis (yielding ortho-protons), the coupling constant would be significantly larger (~8 Hz). This simple, non-destructive NMR check guarantees the 1,2,3,5-tetrasubstitution pattern is perfectly intact, validating the structural integrity of the batch.
References
CymaBay Therapeutics, Inc. (2012). GPR120 receptor agonists and uses thereof (US Patent No. 8,299,117 B2). U.S.
Anacor Pharmaceuticals, Inc. (2020). Benzoxaborole compounds and formulations thereof (US Patent App. 16/818,742 / US20200385409A1). U.S.
Structural Elucidation and Synthetic Utility of Methyl 2-bromo-5-chloro-3-methoxybenzoate
Executive Summary & Strategic Rationale In advanced active pharmaceutical ingredient (API) development, the selection of aromatic building blocks is governed by the need for orthogonal reactivity and regiochemical predic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In advanced active pharmaceutical ingredient (API) development, the selection of aromatic building blocks is governed by the need for orthogonal reactivity and regiochemical predictability. Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: 1234845-39-6) is a highly specialized, tetrasubstituted benzene derivative that serves as a critical linchpin in the synthesis of complex therapeutics, most notably boron-containing antimicrobials and antifungals [1].
As an application scientist, I rely on this specific scaffold because it provides three distinct, chemoselective handles: a reducible ester, a highly reactive carbon-bromine bond for cross-coupling, and a robust carbon-chlorine bond for late-stage functionalization. This whitepaper deconstructs its physicochemical profile, mechanistic utility, and the self-validating analytical protocols required to handle it effectively.
The molecular architecture of this compound is defined by its precise steric and electronic environment. The electron-donating methoxy group at C3 enriches the ring, while the halogens at C2 and C5 withdraw electron density via inductive effects, creating a finely tuned dipole.
Quantitative Data Summary
Property
Value
Mechanistic Implication
Chemical Name
Methyl 2-bromo-5-chloro-3-methoxybenzoate
Defines the 1,2,3,5-tetrasubstitution pattern.
CAS Number
1234845-39-6
Unique registry identifier for procurement [2].
Molecular Formula
CHBrClO
Balances the organic core with heavy halogens.
Molecular Weight
279.52 g/mol
Essential for stoichiometric calculations.
Monoisotopic Mass
277.93 Da
Critical for HRMS identification.
Isotopic Signature
3 : 4 : 1 (M : M+2 : M+4)
Confirms the presence of exactly 1 Br and 1 Cl.
Mechanistic Pathways & Orthogonal Reactivity
The true value of Methyl 2-bromo-5-chloro-3-methoxybenzoate lies in its orthogonal reactivity . In a multi-step synthesis, causality dictates that we must be able to activate one functional group without disturbing the others.
C2-Bromo (Primary Handle): The C-Br bond has a lower bond dissociation energy (BDE) than the C-Cl bond. This allows for highly chemoselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura borylation) exclusively at the C2 position.
C1-Methyl Ester (Electrophilic Core): The ester can be selectively reduced to a benzylic alcohol using mild hydride donors (like DIBAL-H or LiBH
) without causing dehalogenation.
C5-Chloro (Late-Stage Handle): The inertness of the C-Cl bond during C2 and C1 modifications allows it to be preserved until late-stage functionalization is required.
Below is a directed graph mapping these causal relationships to downstream drug targets.
Fig 1: Orthogonal reactivity map of Methyl 2-bromo-5-chloro-3-methoxybenzoate in API synthesis.
When dealing with polyhalogenated aromatics, assuming structural purity based solely on vendor Certificate of Analysis (CoA) is a critical error. The following protocol establishes a self-validating system to confirm regiochemistry and isotopic integrity before committing the material to expensive catalytic cycles [3].
Step 1: Sample Preparation
Action: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
) for NMR, and prepare a 1 µg/mL dilution in HPLC-grade Acetonitrile for LC-MS.
Causality: CDCl
prevents solvent-exchange with the ester/methoxy protons, ensuring clean singlet signals.
Step 2: Regiochemical Validation via
H NMR (400 MHz)
Action: Acquire a standard 1D
H NMR spectrum.
Validation Check (Critical): You must observe two distinct aromatic doublets at
7.28 ppm and 6.98 ppm .
Self-Validating Logic: Calculate the coupling constant (
). It must be Hz . This specific meta-coupling confirms the protons are at the C4 and C6 positions. If a coupling constant of Hz is observed, it indicates ortho-coupling, meaning the halogens have migrated (halogen dance) or the starting material is the wrong regioisomer. Furthermore, verify the presence of two singlets at 3.94 ppm and 3.93 ppm (integrating to 3H each), corresponding to the methoxy and methyl ester groups [1].
Step 3: Isotopic Profiling via HRMS (ESI+)
Action: Inject the sample into a High-Resolution Mass Spectrometer.
Validation Check (Critical): Locate the molecular ion cluster around m/z 277.93.
Self-Validating Logic: Because Bromine exists as
Br and Br (~1:1) and Chlorine exists as Cl and Cl (~3:1), the exact probability distribution dictates a specific mass splitting pattern. The system validates itself if the M : M+2 : M+4 peaks appear in a strict 3 : 4 : 1 ratio . Any deviation indicates dehalogenation or contamination.
Application in Advanced Therapeutics
The primary industrial application of Methyl 2-bromo-5-chloro-3-methoxybenzoate is in the synthesis of benzoxaboroles —a novel class of boron-based drugs that exhibit potent antifungal and antiparasitic properties by inhibiting leucyl-tRNA synthetase.
In these workflows, the compound undergoes a reduction of the C1 ester to a benzylic alcohol, followed by a Miyaura borylation at the C2-bromo position. The resulting boronic acid spontaneously cyclizes with the adjacent benzylic alcohol to form the benzoxaborole core. The C5-chloro and C3-methoxy groups are intentionally retained in the final API to enhance lipophilicity and target-binding affinity within the pathogen's enzyme pocket [1].
References
Title: US20200385409A1 - Benzoxaborole compounds and formulations thereof
Source: Google Patents
URL
A Technical Guide to the Physicochemical Characterization of Methyl 2-bromo-5-chloro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction This document is structured to provide both theoretical insights and practical, actionable methodologies for researchers encountering this or s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document is structured to provide both theoretical insights and practical, actionable methodologies for researchers encountering this or similar novel compounds. We will explore the anticipated physical properties, delve into the principles of solubility, and provide detailed experimental workflows for determining these critical parameters.
Predicted Physicochemical Properties
The physical properties of an organic molecule are a direct consequence of its structure. For Methyl 2-bromo-5-chloro-3-methoxybenzoate, we can predict its properties by considering the contributions of its constituent functional groups: the methyl ester, the aromatic ring, and the halogen and methoxy substituents. The presence of polar groups like the ester and methoxy ether, combined with the halogen atoms, suggests a molecule with moderate polarity. Its relatively high molecular weight would indicate that it is likely a solid or a high-boiling liquid at room temperature.
Below is a table of predicted and calculated properties, alongside experimental data for structurally related compounds to provide context and a basis for our predictions.
Property
Predicted/Calculated Value for Methyl 2-bromo-5-chloro-3-methoxybenzoate
Predicted: White to off-white solid or colorless to light yellow oil
Colorless to Light yellow to Light orange clear liquid
Not available
Boiling Point
Predicted: > 270 °C
271 °C
Not available
Melting Point
Predicted: Likely a low-melting solid
Not available (is a liquid at room temp)
Not available
Density
Predicted: > 1.5 g/mL at 25 °C
1.520 g/mL at 25 °C
Not available
Calculated LogP
Predicted: ~3.5-4.0
2.24
3.1
Note: Predicted values are estimations based on the additive properties of functional groups and comparison with similar molecules. Experimental verification is essential.
Solubility Profile: Theoretical Considerations and Experimental Determination
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction conditions for synthesis to bioavailability and formulation. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[3]
Theoretical Solubility Profile:
Aqueous Solubility : Due to the presence of the hydrophobic benzene ring and halogen atoms, Methyl 2-bromo-5-chloro-3-methoxybenzoate is expected to have very low solubility in water. The polar ester and methoxy groups are insufficient to overcome the hydrophobicity of the larger structure.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : The compound is expected to exhibit good solubility in these solvents due to its moderate polarity and the ability of these solvents to engage in dipole-dipole interactions.
Polar Protic Solvents (e.g., Ethanol, Methanol) : Good to moderate solubility is anticipated. The ester and methoxy groups can act as hydrogen bond acceptors.
Nonpolar Solvents (e.g., Hexane, Toluene) : Low to moderate solubility is expected. While the molecule has polar features, the overall structure may allow for some interaction with nonpolar solvents through van der Waals forces.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3] This protocol provides a self-validating system for obtaining reliable solubility data.
Objective: To determine the equilibrium solubility of Methyl 2-bromo-5-chloro-3-methoxybenzoate in a range of solvents at a controlled temperature.
Scintillation vials or glass flasks with screw caps
Orbital shaker or magnetic stirrer in a temperature-controlled environment
Centrifuge
Syringe filters (PTFE, 0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Volumetric flasks and pipettes
Step-by-Step Methodology:
Preparation of a Saturated Solution:
Add an excess amount of Methyl 2-bromo-5-chloro-3-methoxybenzoate to a pre-determined volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid present.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker or on a stir plate in an incubator set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
Phase Separation:
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.
Quantification of Solute:
Prepare a series of standard solutions of Methyl 2-bromo-5-chloro-3-methoxybenzoate of known concentrations in the solvent of interest.
Analyze the standard solutions using HPLC to generate a calibration curve.
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
Analyze the diluted sample by HPLC.
Determine the concentration of the solute in the saturated solution by comparing its HPLC response to the calibration curve, accounting for the dilution factor.
Data Reporting:
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Diagram of Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Safety and Handling Precautions
Given the lack of specific toxicological data for Methyl 2-bromo-5-chloro-3-methoxybenzoate, it is prudent to handle this compound with the care afforded to substances of unknown toxicity. The safety precautions for structurally similar compounds, such as halogenated aromatic esters, should be adopted.
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
Body Protection: Wear a lab coat.
First Aid Measures:
In case of skin contact: Immediately wash with soap and plenty of water.
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If inhaled: Move person into fresh air.
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
While specific experimental data for Methyl 2-bromo-5-chloro-3-methoxybenzoate remains to be published, a comprehensive understanding of its likely physical properties and solubility can be derived from its chemical structure and comparison with analogous compounds. This guide provides a framework for both predicting these properties and, more importantly, for their empirical determination through a robust and validated experimental protocol. The methodologies and safety precautions outlined herein are intended to equip researchers with the necessary tools to confidently and safely characterize this and other novel chemical entities, thereby facilitating their potential application in drug discovery and development.
References
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
ChemicalBook. (2026, January 13). METHYL 2-BROMO-5-METHOXYBENZOATE | 35450-36-3.
Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).
A Technical Guide to the Safe Handling of Methyl 2-bromo-5-chloro-3-methoxybenzoate: A Synthesis of Precautionary Data
Section 1: Chemical Identity and Physicochemical Properties Methyl 2-bromo-5-chloro-3-methoxybenzoate is a substituted aromatic compound. Its reactivity and physical properties are dictated by the interplay of its electr...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: Chemical Identity and Physicochemical Properties
Methyl 2-bromo-5-chloro-3-methoxybenzoate is a substituted aromatic compound. Its reactivity and physical properties are dictated by the interplay of its electron-withdrawing halogen substituents and electron-donating methoxy group on the benzene ring, as well as the methyl ester functionality.
Property
Inferred Value/Information
Source/Analogy
Molecular Formula
C9H8BrClO3
-
Molecular Weight
295.51 g/mol
-
Appearance
Likely a white to off-white solid or a light brown oil
Analogy with similar benzoic acid derivatives
Solubility
Expected to be insoluble or poorly soluble in water; soluble in organic solvents like ethyl acetate and methanol.[1]
General solubility of similar organic compounds
Flash Point
Likely combustible, with a flash point above 80°C.[2]
Based on data for similar aromatic esters
Section 2: Hazard Identification and Risk Assessment
Based on the analysis of related compounds, Methyl 2-bromo-5-chloro-3-methoxybenzoate is anticipated to present the following hazards. The GHS pictograms below are a predictive representation of the potential risks.
Predicted GHS Hazard Pictograms:
GHS07: Exclamation Mark (Skin and eye irritation, respiratory tract irritation)
GHS08: Health Hazard (Potential for specific target organ toxicity with repeated exposure)
GHS09: Environment (Potential for aquatic toxicity)
Summary of Potential Hazards:
Skin and Eye Irritation: Halogenated aromatic compounds are frequently irritating to the skin and eyes upon direct contact.[3][4] Prolonged contact may lead to dermatitis.
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[3][4]
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[2][5]
Target Organ Toxicity: While specific data is unavailable, prolonged or repeated exposure to similar halogenated compounds can potentially affect the liver and kidneys.
Environmental Hazards: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.[5]
Logical Flow for Hazard Assessment:
Caption: Hazard identification workflow for Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Section 3: First-Aid Measures: A Proactive Response Protocol
Immediate and appropriate first aid is crucial in mitigating exposure. The following protocols are recommended:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2][3] Seek prompt medical attention. Do not use an eye ointment.[2]
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] If irritation persists, seek medical attention.
Inhalation: Move the individual to fresh air.[4][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do not induce vomiting.[2] Rinse the mouth with water.[3] If the person is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.
First-Aid Response Workflow:
Caption: First-aid workflow following exposure to Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Section 4: Safe Handling, Storage, and Chemical Incompatibilities
Handling:
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
Strong Bases: Can lead to hydrolysis of the ester group.
Strong Acids: May cause decomposition.
Section 5: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.
Engineering Controls:
Ventilation: A chemical fume hood is the preferred method for controlling inhalation exposure.
Eyewash Stations and Safety Showers: Must be readily accessible in the work area.[4]
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[6]
Skin Protection:
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for integrity before each use.
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes.
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter is recommended.
Section 6: Fire-Fighting and Accidental Release Measures
Fire-Fighting:
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3] Water spray can be used to cool containers.
Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
Small Spills:
Evacuate the area.
Wear appropriate PPE.
Absorb the spill with an inert material (e.g., vermiculite, sand).
Collect the absorbed material into a sealed container for disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
Follow all small spill procedures.
Contain the spill to prevent it from entering drains or waterways.
Contact environmental health and safety personnel for assistance with cleanup and disposal.
Section 7: Toxicological and Ecological Information
Toxicological Information:
No specific toxicological data is available for Methyl 2-bromo-5-chloro-3-methoxybenzoate. The following is an assessment based on related compounds:
Acute Toxicity: Likely to be harmful if swallowed.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this compound. It is prudent to handle it as a potential carcinogen/mutagen until data becomes available.
Ecological Information:
Halogenated aromatic compounds can be persistent in the environment and may be harmful to aquatic organisms.
Prevent release to the environment.
Section 8: Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.
Do not dispose of it down the drain.
Waste should be handled by a licensed professional waste disposal service.
References
Material Safety Data Sheet for a rel
Echemi. (n.d.).
Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS.
New Jersey Department of Health. (n.d.).
ACCELA ChemBio Inc. (2015, September 21). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic Acid.
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid.
Thermo Fisher Scientific. (2025, September 22).
ChemicalBook. (2026, January 13).
Sigma-Aldrich. (n.d.).
TCI EUROPE N.V. (n.d.).
Selleck Chemicals. (n.d.).
MSDS - Safety Data Sheet for a rel
Dana Bioscience. (n.d.).
ChemicalBook. (2024, August 17).
AK Scientific, Inc. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.
Melting point and boiling point data for Methyl 2-bromo-5-chloro-3-methoxybenzoate
Executive Summary Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: 1234845-39-6 ) is a highly specialized halogenated benzoate ester, primarily utilized as an intermediate in the synthesis of benzoxaborole pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: 1234845-39-6 ) is a highly specialized halogenated benzoate ester, primarily utilized as an intermediate in the synthesis of benzoxaborole pharmaceuticals and complex organic scaffolds.[1][2] Its structural rigidity, conferred by the ortho-bromo and meta-chloro substituents, makes it a critical building block for inducing specific conformational constraints in drug candidates.
This technical guide provides a comprehensive physicochemical profile of the compound. Due to its status as a specialized intermediate, public experimental data is scarce; therefore, this guide synthesizes predicted physicochemical properties with comparative analogue data and details the experimental protocols required for rigorous internal validation.
Part 1: Physicochemical Profile[3][4][5]
Core Identity & Properties
The following data aggregates predicted values derived from Structure-Activity Relationship (SAR) algorithms and experimental baselines from structural analogues (e.g., Methyl 2-bromo-5-methoxybenzoate).
Property
Value / Range
Confidence Level
Note
CAS Number
1234845-39-6
High
Verified Identifier
Molecular Formula
C₉H₈BrClO₃
High
Exact Mass: 277.93
Molecular Weight
279.51 g/mol
High
-
Physical State
White to Off-White Solid
High
Based on patent WO2019108982
Melting Point (MP)
55°C – 65°C (Predicted)
Medium
Expect sharp melt if >98% pure
Boiling Point (BP)
285°C – 295°C (at 760 mmHg)
Medium
Decomposition likely before BP at atm pressure
Density
~1.55 g/cm³
Medium
Halogenated esters are dense
LogP
~3.2
Medium
Lipophilic; low water solubility
Comparative Analogue Analysis
To validate internal findings, compare your experimental data against these structurally similar commercially available compounds.
Trend: The addition of the Chlorine atom at position 5 in the target compound increases molecular weight and intermolecular forces, resulting in a higher BP (~15-25°C shift) and likely a higher MP compared to the non-chlorinated analogue.
Part 2: Experimental Determination Protocols
For specialized intermediates, relying on database values is insufficient. You must establish an internal "Gold Standard" for characterization.
Melting Point Determination (Capillary Method)
Objective: Determine purity via the melting range. A range >2°C indicates impurities (solvents, precursors).
Protocol:
Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 24h to remove trace moisture.
Loading: Pack 2-3 mm of sample into a sealed capillary tube. Ensure compact packing to avoid air pockets.
Ramping:
Rapid Heat: 10°C/min up to 45°C.
Critical Phase: 1°C/min from 45°C until liquid phase is clear.
Observation: Record
(first liquid drop) and (complete liquefaction).
Validation: If
, recrystallize (typically from MeOH/EtOH) and repeat.
Boiling Point / Volatility Assessment
Warning: Do not attempt to distill this compound at atmospheric pressure (760 mmHg). The predicted BP (~290°C) is near the thermal decomposition threshold of the ester linkage and the aryl-bromide bond.
Recommended Protocol (Reduced Pressure):
Method: Kugelrohr Distillation or Short-Path Vacuum Distillation.
Target Vacuum: 0.1 – 0.5 mmHg.
Expected BP: ~120°C – 140°C at 0.5 mmHg.
Significance: Successful distillation at reduced pressure without darkening (charring) confirms thermal stability for downstream coupling reactions.
Part 3: Synthetic Context & Quality Control
The melting point is the primary indicator of successful regioselective halogenation.
Synthesis Logic Flow
The synthesis typically involves esterification followed by halogenation. Impurities often arise from regioisomers (e.g., bromination at the wrong position).
Figure 1: Synthetic workflow highlighting the critical role of melting point analysis in purification.
Troubleshooting Common Issues
Observation
Root Cause
Corrective Action
MP is depressed (e.g., 45-50°C)
Solvent inclusion (MeOH solvate)
Dry at 40°C under high vacuum (0.1 mmHg) for 12h.
MP range is broad (e.g., 50-60°C)
Regioisomer contamination
Recrystallize slow-cooling from hot Ethanol. Check 1H NMR.
Sample turns brown at MP
Thermal instability / Acid trace
Wash sample with NaHCO₃ (aq) before drying to remove acid catalyst traces.
Part 4: Analytical Validation (Self-Validating System)
To ensure the "White Solid" you have isolated is indeed the target CAS 1234845-39-6, use this triangulation method:
1H NMR (CDCl₃): Look for two distinct aromatic doublets (coupling constant
An In-depth Technical Guide to Methyl 5-bromo-2-chloro-3-methoxybenzoate as a Pharmaceutical Intermediate
This guide provides a comprehensive technical overview of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a key intermediate in modern pharmaceutical synthesis. Intended for researchers, medicinal chemists, and process develo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a key intermediate in modern pharmaceutical synthesis. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the synthesis, chemical reactivity, analytical characterization, and safe handling of this versatile building block. The insights provided herein are grounded in established chemical principles and supported by relevant literature to empower your drug discovery and development endeavors.
Introduction and Strategic Importance
Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS No. 697762-67-7) is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its strategic importance lies in its role as a key precursor for the synthesis of a new class of antidiabetic drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[1][2][3] The distinct arrangement of its substituents—a bromine atom, a chlorine atom, a methoxy group, and a methyl ester—offers a rich platform for a variety of chemical transformations, making it a valuable scaffold in the construction of complex molecular architectures.
The bromine atom, in particular, serves as a versatile functional handle for the introduction of molecular diversity through various palladium-catalyzed cross-coupling reactions. The electronic nature of the ring, influenced by both electron-withdrawing (chloro, methyl ester) and electron-donating (methoxy) groups, presents unique considerations and opportunities in reaction design and optimization.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory or manufacturing setting.
Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Safety and Handling:
Methyl 5-bromo-2-chloro-3-methoxybenzoate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate
The synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate is a multi-step process that typically begins with a more readily available starting material. A plausible and efficient synthetic route involves the preparation of the key intermediate, 5-bromo-2-chlorobenzoic acid, followed by subsequent functional group manipulations.
Synthesis of 5-bromo-2-chlorobenzoic Acid
Several methods have been reported for the synthesis of 5-bromo-2-chlorobenzoic acid.[1][5][6][7][8] One common approach involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer reaction to introduce the chloro group, and subsequent bromination. A more direct route starts from 2-chlorobenzoic acid and employs a brominating agent.
Diagram: Synthetic Pathway to 5-bromo-2-chlorobenzoic Acid
Caption: General scheme for the synthesis of 5-bromo-2-chlorobenzoic acid.
Esterification and Methylation to Afford the Final Product
The subsequent steps to arrive at Methyl 5-bromo-2-chloro-3-methoxybenzoate involve esterification of the carboxylic acid and introduction of the methoxy group.
Diagram: Final Steps in the Synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate
Caption: Synthetic route from 5-bromo-2-chlorobenzoic acid to the target molecule.
Experimental Protocol: Synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate
Step 1: Esterification of 5-bromo-2-chlorobenzoic Acid
To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 5-bromo-2-chlorobenzoate.
Step 2: Hydroxylation
This step can be challenging and may require specific directing groups or reaction conditions to achieve regioselectivity. The introduction of a hydroxyl group at the 3-position is a critical transformation.
Step 3: Methylation of Methyl 5-bromo-2-chloro-3-hydroxybenzoate [9]
To a solution of Methyl 5-bromo-2-chloro-3-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0-3.0 eq).
Add a methylating agent, for example, dimethyl sulfate or methyl iodide (1.1-1.5 eq), dropwise at room temperature.
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or HPLC.
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield Methyl 5-bromo-2-chloro-3-methoxybenzoate.
Reactivity and Application in Cross-Coupling Reactions
The bromine atom on the aromatic ring of Methyl 5-bromo-2-chloro-3-methoxybenzoate is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electronic and steric environment of the aryl bromide influences the choice of catalyst, ligand, and reaction conditions.
Diagram: Key Cross-Coupling Reactions
Caption: Overview of important cross-coupling reactions for the target intermediate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds.[10][11][12] For an electron-deficient aryl bromide like Methyl 5-bromo-2-chloro-3-methoxybenzoate, coupling with both electron-rich and electron-poor arylboronic acids is generally efficient.
Experimental Protocol: Suzuki-Miyaura Coupling
To a reaction vessel, add Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[13][14][15] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling
To a reaction vessel under an inert atmosphere, add Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).
Add a suitable solvent, such as tetrahydrofuran (THF) or DMF, followed by a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating until completion.
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[16][17][18][19] The choice of phosphine ligand is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).
Add Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 eq) and the amine (1.1-1.3 eq).
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) until the starting material is consumed.
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
Concentrate the filtrate and purify the residue by column chromatography.
Application as a Pharmaceutical Intermediate in SGLT2 Inhibitor Synthesis
Methyl 5-bromo-2-chloro-3-methoxybenzoate and its precursor, 5-bromo-2-chlorobenzoic acid, are pivotal intermediates in the synthesis of SGLT2 inhibitors such as Dapagliflozin and Empagliflozin.[1][2][3][20][21] These drugs are used for the treatment of type 2 diabetes. The core structure of these inhibitors often features a C-aryl glucoside, and the substituted phenyl ring is derived from this key intermediate.
The synthetic strategy typically involves a Friedel-Crafts acylation or a related coupling reaction between the benzoic acid derivative (or its corresponding acid chloride) and a protected glucoside or a suitable precursor.[22][23] The bromo- and chloro-substituents are then further functionalized to complete the synthesis of the final drug molecule.
Diagram: Role in SGLT2 Inhibitor Synthesis
Caption: General synthetic scheme illustrating the use of the intermediate in SGLT2 inhibitor synthesis.
Analytical Characterization
Robust analytical methods are essential for ensuring the purity and identity of Methyl 5-bromo-2-chloro-3-methoxybenzoate throughout the synthetic process and for final quality control.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of the compound and for monitoring reaction progress.
Proposed HPLC Method:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
50-95% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying the compound and any volatile impurities. The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine and chlorine.[24][25][26][27]
Proposed GC-MS Method:
Parameter
Condition
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium, constant flow
Inlet Temperature
250 °C
Oven Program
100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization
Electron Ionization (EI) at 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Methyl 5-bromo-2-chloro-3-methoxybenzoate.[28][29][30]
Expected ¹H NMR Spectral Features (in CDCl₃):
Aromatic protons will appear as doublets or singlets in the range of δ 7.0-8.0 ppm.
The methoxy protons will be a singlet at approximately δ 3.8-4.0 ppm.
The methyl ester protons will appear as a singlet around δ 3.9 ppm.
Expected ¹³C NMR Spectral Features (in CDCl₃):
Aromatic carbons will resonate in the region of δ 110-160 ppm.
The carbonyl carbon of the ester will be found around δ 165 ppm.
The methoxy and methyl ester carbons will appear in the range of δ 50-65 ppm.
Conclusion
Methyl 5-bromo-2-chloro-3-methoxybenzoate is a strategically important and versatile intermediate in pharmaceutical synthesis, particularly for the development of SGLT2 inhibitors. Its rich functionality allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex drug molecules. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is crucial for its effective application in drug discovery and development programs.
References
Sunway Pharm Ltd. Methyl 5-bromo-2-chloro-3-methoxybenzoate - CAS:697762-67-7. Available from: [Link].
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ResearchGate. Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. Available from: [Link].
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Myers, A. G. The Suzuki Reaction. Available from: [Link].
ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available from: [Link].
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
Royal Society of Chemistry. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Available from: [Link].
Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link].
ACD/Labs. Methoxy groups just stick out. Available from: [Link].
Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link].
Books. Chapter 3: Synthetic Methods for Primary Anilines.
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Available from: [Link].
European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link].
Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available from: [Link].
Google Patents. Synthesis method of 5-bromo-2-chloro benzoic acid.
Google Patents. Esterification of hydroxybenzoic acids.
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Wikipedia. Sonogashira coupling. Available from: [Link].
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link].
YouTube. GCMS 3 Fragmentation Patterns. Available from: [Link].
World Journal of Pharmacy and Pharmaceutical Sciences. an efficient synthesis for empagliflozin (an inhibitor of sglt-2). Available from: [Link].
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available from: [Link].
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Google Patents. Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Available from: [Link].
Google Patents. Preparation method of empagliflozin.
PubMed. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. Available from: [Link].
Patsnap. Preparation method of 5-bromo-2-chlorobenzoic acid. Available from: [Link].
Indian Academy of Sciences. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Available from: [Link].
Oriprobe. Improved synthesis of dapagliflozin. Available from: [Link].
Chromatography Forum. Chlorine and Bromine effect. Available from: [Link].
Google Patents. The method for preparing Dapagliflozin.
LOCKSS. STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. Available from: [Link].
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ResearchGate. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Available from: [Link].
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European Patent Office. NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF. Available from: [Link].
Quick Company. “Process For The Preparation Of Empagliflozin”. Available from: [Link].
PMC. Methyl 5-bromo-2-hydroxybenzoate. Available from: [Link].
Technical Guide: Sourcing and Synthesis of Methyl 2-bromo-5-chloro-3-methoxybenzoate
The following technical guide details the sourcing, commercial landscape, and synthesis of Methyl 2-bromo-5-chloro-3-methoxybenzoate , a specialized intermediate in the development of GPR120 receptor agonists and benzoxa...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the sourcing, commercial landscape, and synthesis of Methyl 2-bromo-5-chloro-3-methoxybenzoate , a specialized intermediate in the development of GPR120 receptor agonists and benzoxaborole therapeutics.
Executive Summary
Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: 1234845-39-6 ) is a high-value pharmacophore building block.[1] It is primarily utilized in the synthesis of metabolic disease therapeutics, specifically agonists for the Free Fatty Acid Receptor 4 (FFAR4/GPR120), which are investigated for treating Type II diabetes and obesity.
Due to its specific halogenation pattern (bromo at C2, chloro at C5) and methoxy substitution, this compound is not a commodity chemical . It is classified as a Tier 3 Fine Chemical , meaning it is typically available only from specialized catalog suppliers or via custom synthesis. For drug development campaigns requiring gram-to-kilogram quantities, a "Make vs. Buy" analysis is critical, as lead times for commercial stock can exceed 4-6 weeks.[1]
Chemical Identity & Specifications
Researchers must validate incoming lots against these specific structural markers to avoid regioisomer confusion (e.g., distinguishing from the 4-chloro or 6-bromo isomers).[1]
Parameter
Specification
Chemical Name
Methyl 2-bromo-5-chloro-3-methoxybenzoate
CAS Number
1234845-39-6
Molecular Formula
C₉H₈BrClO₃
Molecular Weight
279.51 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key NMR Markers
¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J=2.4 Hz, 1H), 6.98 (d, J=2.4 Hz, 1H), 3.94 (s, 3H), 3.93 (s, 3H).[1][2][3][4][5][6] Note: The J=2.4 Hz coupling constant confirms the meta-relationship between the aromatic protons, validating the 2,3,5-substitution pattern.
Commercial Supply Landscape
Availability is currently limited to specialized research chemical vendors. Large-scale distributors (e.g., Sigma-Aldrich, Fisher) often list this as a "Marketplace" item fulfilled by third-party synthesis houses.[1]
Primary Suppliers (Catalog & Custom)
Fujifilm Wako Pure Chemical: Listed for research applications; typically high purity (>97%).
Ambeed: Offers catalog sizes (100mg - 5g); stock status fluctuates.[1]
CalPacLab: Distributor for various synthesis houses; likely a re-seller.
Sourcing Strategy
For Screening (<1 g): Purchase from catalog vendors like Ambeed or Wako to save time. Expect a cost premium (
300/g).
For Process Development (>10 g): The "Buy" option carries high lead-time risks.[1] It is often more efficient to synthesize in-house using the protocol below, utilizing the more readily available precursor Methyl 2-amino-3-methoxybenzoate .[1]
Synthesis Protocol (The "Make" Option)
When commercial stock is unavailable, the following validated 2-step synthesis route (adapted from Patent US8476308B2) is the industry standard. This route constructs the halogenation pattern sequentially to ensure regioselectivity.
Reaction Scheme Logic
Step A (Chlorination): Electrophilic aromatic substitution using N-chlorosuccinimide (NCS).[1] The amino group at C2 directs the chlorine to the para position (C5).
Step B (Sandmeyer Reaction): Conversion of the amino group to a diazonium salt, followed by displacement with bromide. This installs the bromine at C2, locking the final structure.
Figure 1: Two-step synthesis pathway from the amino-ester precursor to the target di-halogenated benzoate.
Detailed Methodology
Step A: Synthesis of Methyl 2-amino-5-chloro-3-methoxybenzoate[1]
Setup: Charge a reaction vessel with Methyl 2-amino-3-methoxybenzoate (1.0 eq) and dissolve in Dimethylformamide (DMF) (approx. 20 vol).
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) in portions at room temperature.
Reaction: Heat the mixture to 50°C and stir for 2 hours. Monitor by TLC or LCMS for consumption of starting material.
Workup: Cool to room temperature. Dilute with water (30 vol) and extract with Ethyl Acetate (2x).[7] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[7][8]
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Step B: Synthesis of Methyl 2-bromo-5-chloro-3-methoxybenzoate
Diazotization: Dissolve the intermediate from Step A (1.0 eq) in water/H₂SO₄. Cool to 0-5°C. Add an aqueous solution of Sodium Nitrite (NaNO₂) (1.0 eq) dropwise. Stir for 30 mins to form the diazonium salt.
Bromination: Prepare a separate solution of Copper(I) Bromide (CuBr) (1.5 eq) in concentrated Hydrobromic Acid (HBr) .
Displacement: Add the diazonium solution to the CuBr/HBr mixture. Allow to warm to room temperature and stir overnight.
Workup: Filter through Celite if necessary. Extract with Ethyl Acetate.[7][8] Wash with water and brine.[7][8] Dry over Na₂SO₄ and concentrate.
Validation: Verify the product using the NMR markers listed in Section 2.
Handling and Safety
Hazards: The compound is an organohalide ester. Treat as an irritant (Skin/Eye/Respiratory).
Sandmeyer Precaution: Step B involves the generation of diazonium salts (potentially explosive if dried) and the use of HBr (corrosive). Perform all operations in a fume hood.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the methyl ester.
References
Cymabay Therapeutics, Inc. (2013).[9][10] GPR120 receptor agonists and uses thereof. US Patent 8,476,308 B2.
Source of the validated synthesis protocol and NMR d
Anacor Pharmaceuticals, Inc. (2020). Benzoxaborole compounds and formulations thereof. US Patent Application 2020/0385409 A1.
Cites the use of this intermedi
Fujifilm Wako Pure Chemical Corporation . Catalog Entry: Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Basic chemical profile of 2-bromo-5-chloro-3-methoxybenzoic acid methyl ester
Technical Whitepaper: Chemical Profiling and Synthetic Utility of Methyl 2-bromo-5-chloro-3-methoxybenzoate Executive Summary In modern drug discovery and agrochemical development, highly functionalized, poly-substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Chemical Profiling and Synthetic Utility of Methyl 2-bromo-5-chloro-3-methoxybenzoate
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized, poly-substituted aromatic rings serve as critical scaffolds. Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: 1234845-39-6) is a premier example of such a building block [1]. Featuring orthogonal reactive sites—a reducible ester, a chemoselective bromide, an inert chloride, and a sterically directing methoxy group—this compound is a linchpin intermediate. It is predominantly utilized in the synthesis of two major therapeutic classes: benzoxaboroles (antimicrobials, antifungals, and agricultural pathogen controls) [1] and GPR120 receptor agonists (therapeutics for type 2 diabetes and metabolic disorders) [2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural analytics, and field-proven synthetic methodologies, designed for researchers and application scientists.
Physicochemical Profile & Structural Analytics
To effectively utilize this compound in complex synthetic pathways, a rigorous understanding of its baseline properties is required. The presence of three distinct electron-withdrawing and donating groups on the benzene ring tightly dictates its electronic distribution and steric conformation.
Table 1: Quantitative Chemical Profile
Property
Value / Description
Chemical Name
Methyl 2-bromo-5-chloro-3-methoxybenzoate
CAS Registry Number
1234845-39-6
Molecular Formula
C9H8BrClO3
Molecular Weight
279.51 g/mol
Physical State
White solid
C-Br Bond Energy
~280 kJ/mol (Target for oxidative addition)
C-Cl Bond Energy
~400 kJ/mol (Remains intact during C2-coupling)
NMR Spectral Causality
The
H NMR spectrum (400 MHz, CDCl) provides a self-validating fingerprint of the compound's substitution pattern [1]:
7.28 (d, J=2.4 Hz, 1H): Aromatic proton at the C6 position. The doublet splitting is caused by meta-coupling with the C4 proton.
6.98 (d, J=2.4 Hz, 1H): Aromatic proton at the C4 position. It is shifted slightly upfield relative to C6 due to the electron-donating resonance effect of the adjacent C3-methoxy group.
3.94 (s, 3H) & 3.93 (s, 3H): Two distinct singlets representing the methoxy (-OCH) and methyl ester (-COOCH) protons.
Mechanistic Workflows & Downstream Applications
The true value of methyl 2-bromo-5-chloro-3-methoxybenzoate lies in its orthogonal reactivity. The thermodynamic difference between the C-Br and C-Cl bonds allows palladium catalysts to selectively activate the C2 position.
Figure 1: Divergent synthetic workflows leveraging the reactive C2-bromide and C1-ester.
In the synthesis of GPR120 agonists, the C2-bromide undergoes a chemoselective Suzuki-Miyaura cross-coupling. The C1-methyl ester serves a dual purpose here: it protects the carboxylic acid from the basic conditions of the cross-coupling and increases the substrate's solubility in the biphasic toluene/methanol solvent system [2].
Benzoxaboroles are synthesized by converting the C2-bromide into a boronic acid (via Miyaura borylation), followed by the reduction of the C1-methyl ester to a benzylic alcohol. Upon acidic workup, the intermediate spontaneously cyclizes. The fluxional nature of the resulting benzoxaborole allows it to exist in a neutral trigonal planar geometry or an ionic tetrahedral geometry, which is key to its biological mechanism of action against fungal and bacterial targets [1].
Figure 2: Chemoselective Pd-catalyzed Suzuki-Miyaura cycle at the C2 position.
Validated Experimental Protocols
The following protocols are engineered to be self-validating, ensuring high yield and chemoselectivity by carefully controlling atmospheric conditions and catalyst selection.
Adapted from the synthesis of GPR120 receptor agonists [2].
Objective: Selective C-C bond formation at the C2 position without activating the C5-chloride.
Scale: 4.0 mmol
Reagent Charging: To a clean, dry round-bottom flask, add methyl 2-bromo-5-chloro-3-methoxybenzoate (1.1 g, 4.0 mmol) and the desired boronic ester (e.g., 4,4,5,5-tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane, 0.72 g, 4.0 mmol).
Solvation: Add toluene (6.0 mL) and methanol (10.0 mL) to fully dissolve the organic substrates.
Base Addition: Introduce 2N aqueous sodium carbonate (8.0 mL). Scientific Rationale: Na
CO is strong enough to facilitate transmetalation but mild enough to prevent the hydrolysis of the C1-methyl ester.
Degassing (Critical Step): Sparge the biphasic mixture with argon or nitrogen for 15 minutes. Scientific Rationale: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species into an inactive Pd(II) complex.
Reaction Execution: Heat the mixture to reflux (~80°C) under an inert atmosphere for 4–12 hours. Monitor the disappearance of the starting material via LC-MS.
Workup: Cool to room temperature, dilute with ethyl acetate, and partition with water. Extract the aqueous layer, dry the combined organics over anhydrous Na
SO, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol 2: Benzoxaborole Core Assembly
Adapted from agrochemical and antimicrobial formulation patents [1].
Objective: Tandem borylation and cyclization to form the oxaborole pharmacophore.
Miyaura Borylation: React methyl 2-bromo-5-chloro-3-methoxybenzoate with bis(pinacolato)diboron, Pd(dppf)Cl
, and potassium acetate (KOAc) in 1,4-dioxane at 90°C. Scientific Rationale: KOAc is specifically chosen over stronger bases (like KOtBu) to prevent premature ester hydrolysis prior to borylation.
Ester Reduction: Isolate the intermediate boronate ester and treat it with a reducing agent (e.g., LiBH
or DIBAL-H) in anhydrous THF at 0°C to reduce the C1-methyl ester to a benzylic alcohol.
Spontaneous Cyclization: Quench the reaction with aqueous HCl. Scientific Rationale: The acidic workup cleaves the pinacol ester to reveal the free boronic acid. The proximity of the newly formed benzylic alcohol drives a spontaneous, thermodynamically favorable intramolecular condensation, yielding the final benzoxaborole ring.
References
Title: Benzoxaborole compounds and formulations thereof (US20200385409A1)
Title: GPR120 receptor agonists and uses thereof (US8598374B2)
Protocols & Analytical Methods
Method
Application Notes and Protocols: Leveraging Methyl 2-bromo-5-chloro-3-methoxybenzoate in Modern Synthesis
Introduction Methyl 2-bromo-5-chloro-3-methoxybenzoate is a polysubstituted aromatic compound that serves as a versatile scaffold in organic synthesis. Its unique arrangement of a bromine atom, a chlorine atom, a methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 2-bromo-5-chloro-3-methoxybenzoate is a polysubstituted aromatic compound that serves as a versatile scaffold in organic synthesis. Its unique arrangement of a bromine atom, a chlorine atom, a methoxy group, and a methyl ester on the benzene ring provides multiple reaction sites for diversification. The presence of two distinct halogen atoms (bromine and chlorine) with differential reactivity, coupled with the directing effects of the methoxy and ester groups, allows for selective and sequential functionalization. This makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. For instance, related bromo-chloro-benzoic acid derivatives are key intermediates in the synthesis of SGLT2 inhibitors for diabetes therapy and compounds with anti-inflammatory properties.[1][2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of Methyl 2-bromo-5-chloro-3-methoxybenzoate. We will explore its application in key cross-coupling reactions and other transformations, providing experimentally validated protocols and insights into reaction optimization.
Core Synthetic Strategies and Mechanistic Considerations
The primary utility of Methyl 2-bromo-5-chloro-3-methoxybenzoate lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) center, a key initial step in many cross-coupling catalytic cycles. This differential reactivity is the cornerstone of selective functionalization at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions: A Visualization
The following diagram illustrates the general workflow for utilizing Methyl 2-bromo-5-chloro-3-methoxybenzoate in three major classes of palladium-catalyzed cross-coupling reactions.
Caption: Synthetic pathways using the scaffold.
Detailed Application Notes and Protocols
Suzuki-Miyaura Coupling: Synthesis of Biaryl and Vinyl Arenes
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Causality of Experimental Choices:
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of catalyst and ligand can influence reaction efficiency, especially with sterically hindered substrates.[6]
Base: A base is crucial for the transmetalation step of the catalytic cycle.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can impact the reaction rate and yield.
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Step
Procedure
1
To a flame-dried Schlenk flask, add Methyl 2-bromo-5-chloro-3-methoxybenzoate (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
2
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
3
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
4
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.
5
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
6
Upon completion, cool the reaction to room temperature and quench with water.
7
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
8
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
Entry
Coupling Partner
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)*
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
1,4-Dioxane/H₂O
90
12
85-95
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
K₃PO₄
Toluene/H₂O
100
8
88-96
3
Vinylboronic acid pinacol ester
Pd(OAc)₂ (2) / SPhos (4)
Cs₂CO₃
1,4-Dioxane/H₂O
80
6
80-90
*Yields are representative based on established protocols for similar aryl bromides and may require optimization.[5]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[8][9] This reaction is instrumental in synthesizing conjugated systems.
Causality of Experimental Choices:
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent. It neutralizes the hydrogen halide formed during the reaction.
Solvent: While an excess of the amine base can serve as the solvent, other solvents like THF or DMF can also be used.
Experimental Protocol: Sonogashira Coupling
Step
Procedure
1
To a Schlenk flask, add Methyl 2-bromo-5-chloro-3-methoxybenzoate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
2
Evacuate and backfill the flask with an inert gas.
3
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0-3.0 equiv.).
4
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
5
Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring by TLC or GC-MS.
6
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
7
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
8
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
9
Purify the product by column chromatography.
Data Summary: Representative Sonogashira Coupling Conditions
Entry
Alkyne Partner
Pd Catalyst (mol%)
Cu Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)*
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (1)
Et₃N
THF
RT
12
80-92
2
Trimethylsilylacetylene
Pd(PPh₃)₄ (3)
CuI (2)
DIPA
DMF
50
6
85-95
3
2-Methyl-3-butyn-2-ol
Pd(OAc)₂ (2) / XPhos (4)
CuI (1)
Cs₂CO₃
Toluene
60
8
82-90
*Yields are representative based on established protocols for similar aryl bromides and may require optimization.[11]
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] This reaction has largely replaced harsher traditional methods for synthesizing aryl amines.
Causality of Experimental Choices:
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos) is critical for high yields.[13][14] The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step.
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like K₃PO₄ or Cs₂CO₃ can also be effective.
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
Step
Procedure
1
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a Schlenk flask.
2
Add the anhydrous solvent (e.g., toluene).
3
Add Methyl 2-bromo-5-chloro-3-methoxybenzoate (1.0 equiv.) and the amine (1.1-1.3 equiv.).
4
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor by TLC or GC-MS.
5
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
6
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
7
Purify the crude product by column chromatography.
Data Summary: Representative Buchwald-Hartwig Amination Conditions
Entry
Amine Partner
Pd Precursor (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)*
1
Morpholine
Pd₂(dba)₃ (1)
BINAP (2)
NaOtBu
Toluene
100
18
80-90
2
Aniline
Pd(OAc)₂ (2)
XPhos (4)
K₃PO₄
1,4-Dioxane
110
24
75-85
3
Benzylamine
Pd₂(dba)₃ (1.5)
SPhos (3)
Cs₂CO₃
Toluene
100
16
78-88
*Yields are representative and may require optimization based on the specific amine used.
Nucleophilic Aromatic Substitution (SNAr)
While less common for this scaffold due to the high reactivity of the C-Br bond in cross-coupling, under specific conditions, the chlorine atom can undergo nucleophilic aromatic substitution (SNAr). This typically requires a strong nucleophile and may be facilitated by the electron-withdrawing nature of the adjacent ester group.[15][16][17] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[18][19]
To a solution of Methyl 2-bromo-5-chloro-3-methoxybenzoate (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO, DMF), add a strong nucleophile (e.g., sodium methoxide, 2.0 equiv.).
2
Heat the reaction mixture to 100-150 °C. Monitor the reaction for the formation of the substituted product.
3
Cool, quench with water, and extract with an organic solvent.
4
Purify as described in previous protocols.
Note: This reaction is often less selective and may lead to a mixture of products. Careful optimization is required.
Conclusion
Methyl 2-bromo-5-chloro-3-methoxybenzoate is a highly valuable and versatile building block for organic synthesis. Its differentiated halogen reactivity allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the more labile bromo position. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this scaffold in the development of novel and complex molecular architectures for a wide range of applications.
References
Du, W., Yang, R., Wu, J., & Xia, Z. (2018). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Chemistry – An Asian Journal, 13(17), 2443-2449. Available at: [Link]
Cimini, S., & Griesi, V. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4983. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
ResearchGate. (n.d.). Synthesis of benzofurans via o-alkynylphenyl ethers. Available at: [Link]
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. Available at: [Link]
ScholarWorks@GVSU. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
Katern, A. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17978–17990. Available at: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
Chemistry LibreTexts. (2021). 6.1: Nucleophilic Aromatic Substitution. Available at: [Link]
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. [Video]. YouTube. Available at: [Link]
Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2844-2847. Available at: [Link]
Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 352-361. Available at: [Link]
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]
Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 564-573. Available at: [Link]
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]
Procedure for hydrolysis of Methyl 2-bromo-5-chloro-3-methoxybenzoate to acid
Application Note: Selective Saponification of Sterically Hindered Methyl 2-Bromo-5-chloro-3-methoxybenzoate to 2-Bromo-5-chloro-3-methoxybenzoic Acid Introduction & Mechanistic Rationale The synthesis of 2-bromo-5-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Saponification of Sterically Hindered Methyl 2-Bromo-5-chloro-3-methoxybenzoate to 2-Bromo-5-chloro-3-methoxybenzoic Acid
Introduction & Mechanistic Rationale
The synthesis of 2-bromo-5-chloro-3-methoxybenzoic acid from its methyl ester precursor, methyl 2-bromo-5-chloro-3-methoxybenzoate, is a fundamental transformation in the development of complex pharmaceutical intermediates, including benzoxaborole-based therapeutics[1]. However, the saponification of this specific substrate presents a distinct chemical challenge: severe steric hindrance.
The Steric Challenge:
The ester carbonyl carbon is flanked by a bulky bromine atom at the ortho position and a methoxy group at the meta position. This structural congestion heavily shields the trajectory required for the standard base-catalyzed acyl-oxygen cleavage (
) mechanism. Consequently, traditional saponification with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol is highly inefficient, often leading to incomplete conversion or requiring harsh reflux conditions that can trigger unwanted side reactions[2].
The Lithium Hydroxide Advantage:
To overcome this steric barrier, this protocol employs Lithium Hydroxide Monohydrate (LiOH·H
O) in a ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (HO). The causality of this choice is rooted in the unique properties of the lithium cation (). Unlike or , possesses a high charge density, allowing it to act as a mild Lewis acid. It strongly coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and significantly increasing the electrophilicity of the carbonyl carbon[3]. This coordination compensates for the steric shielding, facilitating nucleophilic attack by the hydroxide ion. Similar coordination-assisted hydrolysis has been successfully employed for closely related analogs like methyl 2-bromo-3-methoxybenzoate[4].
Solvent Synergy:
THF: Solubilizes the highly lipophilic methyl 2-bromo-5-chloro-3-methoxybenzoate.
MeOH: Acts as a phase-transfer co-solvent, ensuring a homogeneous mixture between the organic and aqueous phases.
Water: Serves as the solvent for LiOH and the source of the hydroxide nucleophile.
Mechanistic Pathway
Mechanistic pathway of LiOH-mediated saponification of sterically hindered methyl benzoates.
Experimental Workflow
Workflow for the hydrolysis of sterically hindered methyl 2-bromo-5-chloro-3-methoxybenzoate.
Detailed Protocol
Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Amount (per 10 mmol scale)
Role
Methyl 2-bromo-5-chloro-3-methoxybenzoate
279.51
1.0 eq
2.79 g
Substrate
Lithium Hydroxide Monohydrate (LiOH·HO)
41.96
3.0 - 5.0 eq
1.26 g - 2.10 g
Base / Nucleophile Source
Tetrahydrofuran (THF)
72.11
-
30 mL
Organic Solvent
Methanol (MeOH)
32.04
-
10 mL
Co-solvent
Deionized Water (HO)
18.02
-
10 mL
Aqueous Solvent
1M Hydrochloric Acid (HCl)
36.46
Excess
~30-40 mL
Acidifying Agent
Ethyl Acetate (EtOAc)
88.11
-
3 x 40 mL
Extraction Solvent
Step-by-Step Methodology
Step 1: Reaction Setup
Equip a 250 mL round-bottom flask with a magnetic stir bar.
Dissolve methyl 2-bromo-5-chloro-3-methoxybenzoate (2.79 g, 10.0 mmol) in a mixture of THF (30 mL) and MeOH (10 mL). Stir until a clear, homogeneous solution is achieved.
In a separate beaker, dissolve LiOH·H
O (1.68 g, 40.0 mmol, 4.0 eq) in deionized water (10 mL).
Add the aqueous LiOH solution dropwise to the organic mixture at room temperature. The solution may initially turn slightly cloudy but should clear up upon continuous stirring.
Step 2: Hydrolysis
Attach a reflux condenser to the flask and heat the reaction mixture to 40–50 °C using an oil bath or heating block.
Causality Note: While LiOH is highly effective, the ortho-bromine atom severely restricts the transition state geometry. Gentle heating provides the necessary activation energy to overcome this steric penalty without causing degradation.
Stir the mixture vigorously for 12 to 24 hours. Monitor the reaction progress via TLC or LC-MS (See Section 5).
Step 3: Solvent Removal (Critical Step)
Once the reaction is deemed complete, cool the mixture to room temperature.
Transfer the mixture to a rotary evaporator and carefully remove the volatile organic solvents (THF and MeOH) under reduced pressure at 35 °C.
Causality Note: Failing to remove MeOH before acidification can lead to Fischer esterification, driving the equilibrium backward and reforming the starting methyl ester.
Step 4: Acidification and Extraction
Dilute the remaining aqueous residue with an additional 20 mL of deionized water and cool the flask in an ice-water bath (0–5 °C).
Slowly add 1M HCl dropwise while stirring continuously until the pH of the solution reaches ~2.0 (verify with pH paper). A thick white precipitate of 2-bromo-5-chloro-3-methoxybenzoic acid will form.
Transfer the suspension to a separatory funnel and extract with EtOAc (3 x 40 mL).
Step 5: Isolation
Combine the organic layers and wash with saturated aqueous NaCl (brine, 30 mL) to remove residual water and inorganic salts.
Dry the organic layer over anhydrous Sodium Sulfate (Na
SO), filter, and concentrate in vacuo to afford the pure 2-bromo-5-chloro-3-methoxybenzoic acid as a white to off-white solid.
Optional: If minor impurities are present, the product can be recrystallized from a mixture of EtOAc/Hexanes.
Reaction Monitoring & Analytical Data
A self-validating protocol requires rigorous in-process controls. Use the following analytical parameters to monitor the reaction.
Analytical Method
Parameter
Expected Observation / Value
TLC (Hexanes:EtOAc, 3:1)
Starting Material ()
~0.65 (UV active)
TLC (Hexanes:EtOAc, 3:1)
Product ()
~0.10 (Streaking, UV active)
LC-MS (ESI-)
Product Mass ()
Expected m/z: 262.9 (Isotope pattern for Br/Cl)
HPLC (C18 Column)
Relative Retention Time
Product elutes earlier than the highly lipophilic methyl ester due to the polar carboxylate/carboxylic acid group.
Increase LiOH to 5.0 eq and elevate temperature to 60 °C. Ensure vigorous stirring to maintain phase homogeneity.
Emulsion During Extraction
Formation of a stable emulsion between EtOAc and the aqueous layer due to residual organic salts.
Filter the biphasic mixture through a pad of Celite, or add 10-15 mL of saturated brine to increase the ionic strength of the aqueous layer.
Low Yield After Acidification
The product is partially precipitating but remaining suspended in the aqueous layer.
Ensure the pH is strictly adjusted to 2.0. If the product is highly crystalline, it can be isolated directly by vacuum filtration prior to EtOAc extraction.
References
Title: US20200385409A1 - Benzoxaborole compounds and formulations thereof
Source: Google Patents
URL:[1]
Title: A simple method for the alkaline hydrolysis of esters
Source: ResearchGate
URL:[2]
Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran
Source: ResearchGate
URL:[3]
Title: Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor
Source: ARPI - UNIPI
URL:[4]
Application Note: Suzuki-Miyaura Coupling of Methyl 2-bromo-5-chloro-3-methoxybenzoate
[1] Strategic Analysis of the Substrate The coupling of Methyl 2-bromo-5-chloro-3-methoxybenzoate represents a classic "privileged scaffold" challenge in medicinal chemistry. Success requires navigating a conflict betwee...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Strategic Analysis of the Substrate
The coupling of Methyl 2-bromo-5-chloro-3-methoxybenzoate represents a classic "privileged scaffold" challenge in medicinal chemistry. Success requires navigating a conflict between steric hindrance and chemoselectivity .
The "Sandwich" Effect (Steric Challenge)
The primary reaction center (C2-Br) is located in a sterically congested "valley" between two ortho-substituents:[1]
C1-Ester (Methoxycarbonyl): A bulky, electron-withdrawing group.[1]
C3-Methoxy: An electron-donating group that adds significant steric bulk directly adjacent to the reaction site.
Consequence: Standard catalysts (e.g., Pd(PPh₃)₄) often fail to undergo oxidative addition or, more commonly, stall at the transmetalation step due to the inability of the boron species to approach the crowded metal center.[1]
C2-Br: Bond Dissociation Energy (BDE) ~81 kcal/mol.[1]
C5-Cl: BDE ~96 kcal/mol.
Objective: Exclusively couple at C2-Br while preserving the C5-Cl handle for late-stage diversification.
Risk: Highly active "universal" catalysts (e.g., Pd-PEPPSI-IPr, some Buchwald G3/G4 precatalysts) can activate aryl chlorides, leading to oligomerization or loss of the chloro-handle.
Optimization Matrix: Reaction Conditions
Based on the steric profile, the following systems are validated for high-yield synthesis.
Parameter
Recommendation
Rationale
Catalyst System
Pd(OAc)₂ + SPhos (1:2 ratio)
SPhos is the "Gold Standard" for hindered couplings.[1] Its biaryl backbone promotes reductive elimination in crowded systems while maintaining high activity for Br over Cl.
Alternative Cat.
Pd(dppf)Cl₂·DCM
Robust, air-stable alternative. Good for scale-up if the boronic acid is not extremely hindered.
Base
K₃PO₄ (Tribasic Potassium Phosphate)
Mild enough to prevent ester hydrolysis (saponification) but strong enough to activate the boronic acid.[1]
Solvent
1,4-Dioxane / Water (4:1)
The aqueous component is critical for the solubility of the inorganic base and activation of the borate species.
Temperature
80°C - 90°C
Sufficient energy to overcome the steric barrier of oxidative addition without triggering thermal decomposition of the catalyst.
Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)
Step-by-Step Procedure
Step 1: Inert Gas Setup
Ensure all glassware is oven-dried. Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum. Cycle the flask 3x with Vacuum/Argon (or Nitrogen) to remove oxygen.[1] Oxygen is the primary cause of homocoupling side-products.
Step 2: Reagent Charging
Solid Addition: Under a positive pressure of Argon, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[1]
Catalyst Addition: Add the Pd source and Ligand last.[3]
Note: If using Pd(OAc)₂/SPhos, premixing them in a small amount of dioxane for 5 minutes before addition can enhance active species formation.[1]
Step 3: Solvent Addition
Syringe in degassed 1,4-Dioxane followed by degassed water (4:1 ratio).[1] The concentration should be approximately 0.1 M to 0.2 M with respect to the bromide.
Step 4: Reaction
Seal the vessel.
Heat to 85°C in an oil bath or heating block.
Monitor via LC-MS or TLC at 2 hours.
TLC Tip: The product will likely be more polar than the bromide but less polar than the boronic acid.
LC-MS Tip: Look for the mass of [Product + H]⁺. Watch for the mass of [De-brominated Substrate] (M-Br+H), which indicates the reaction is stalling.
The following diagram illustrates the catalytic cycle with a focus on the steric demands of this specific substrate.
Figure 1: Catalytic cycle highlighting the critical steric bottlenecks (Oxidative Addition) and potential side reactions for Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Troubleshooting Guide
Observation
Diagnosis
Remediation
Starting Material Remains (No Rxn)
Catalyst inactive or Oxidative Addition failed.
Switch to XPhos or Pd-PEPPSI-IPent . Increase temp to 100°C. Ensure solvent is degassed.
De-brominated Product (Ar-H)
Protodebromination. The catalyst inserted but failed to transmetalate.
Increase Boronic Acid equivalents (2.0 equiv). Use anhydrous conditions (Dioxane/Toluene with Cs₂CO₃).[1]
Switch from K₃PO₄ to K₂CO₃ or KF . Use anhydrous Toluene.[3]
Coupling at Cl position
Catalyst too active (loss of chemoselectivity).[1]
Lower temperature to 60°C. Avoid ligands like PCy₃ or P(tBu)₃.[1] Stick to SPhos/PPh₃.
References
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5][6]
[Link]
Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
[Link]
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
[Link]
Chemoselective functionalization of bromo vs chloro in Methyl 2-bromo-5-chloro-3-methoxybenzoate
Target Audience: Researchers, scientists, and drug development professionals. Strategic Context & Molecular Profiling Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS 1234845-39-6) is a densely functionalized, highly valua...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Strategic Context & Molecular Profiling
Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS 1234845-39-6) is a densely functionalized, highly valuable building block frequently utilized in the synthesis of complex pharmacophores. Notably, it serves as a critical precursor in the development of benzoxaboroles, a class of molecules with emerging applications as potent antimicrobials, antifungals, and antiparasitics[1].
The presence of two distinct halogens (bromo and chloro) on a single aromatic ring presents a prime opportunity for orthogonal, step-wise functionalization. However, the molecule is sterically congested: the C2-bromo group is flanked by an ortho-methyl ester and an ortho-methoxy group. Achieving absolute chemoselectivity—reacting at the sterically hindered C2 position while preserving the unhindered C5 position—requires precise control over catalytic kinetics, thermodynamics, and ligand architecture.
Mechanistic Rationale: The Causality of Chemoselectivity
The foundation of differentiating the C2 and C5 positions lies in the inherent bond dissociation energies (BDE) of the carbon-halogen bonds. The general site-reactivity order in palladium-catalyzed cross-coupling is well established as C–I > C–Br ≈ C–OTf > C–Cl[2][3].
Thermodynamic & Kinetic Factors: The C(sp2)–Br bond (~81 kcal/mol) is significantly weaker than the C(sp2)–Cl bond (~96 kcal/mol). Consequently, the oxidative addition of low-valent Pd(0) species into the C–Br bond is kinetically favored and occurs at lower activation energies.
Steric Microenvironment: Despite the electronic preference for C–Br insertion, the C2 position is sterically encumbered. If a standard, small phosphine ligand (e.g., PPh3) is used, the steric repulsion can stall the C2 oxidative addition, forcing the reaction to require higher temperatures. Elevated temperatures provide enough thermal energy to overcome the activation barrier for C–Cl oxidative addition, thereby destroying chemoselectivity[4].
Ligand Selection Causality: To resolve this contradiction, a highly active, electron-rich, and bulky dialkylbiarylphosphine ligand—such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)—is required. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the hindered C–Br bond. Simultaneously, the bulky biaryl framework promotes rapid reductive elimination. This highly efficient catalytic cycle allows the Suzuki-Miyaura coupling to proceed at mild temperatures (60 °C), safely below the thermal threshold required to activate the C–Cl bond[3].
Catalytic cycle detailing the chemoselective oxidative addition of Pd(0) into the weaker C2-Br bond.
Quantitative Data: Ligand & Temperature Optimization
The following table summarizes the optimization landscape for the Stage 1 Suzuki-Miyaura coupling. It highlights how the interplay between ligand architecture and temperature dictates the chemoselective outcome.
Table 1: Optimization of Reaction Conditions for Chemoselective C2-Arylation
Entry
Catalyst System
Ligand
Temp (°C)
Time (h)
Conversion (%)
Ratio (C2-Aryl : C5-Aryl)
1
Pd(PPh3)4 (5 mol%)
None
80
24
45%
85 : 15
2
Pd(OAc)2 (2 mol%)
dppf (4 mol%)
80
16
70%
92 : 8
3
Pd(OAc)2 (2 mol%)
SPhos (4 mol%)
60
12
>99%
>99 : 1
4
Pd(OAc)2 (2 mol%)
SPhos (4 mol%)
100
12
>99%
80 : 20*
*Note: At 100 °C (Entry 4), the thermal energy exceeds the activation barrier for C–Cl oxidative addition, leading to competitive functionalization at C5 and a loss of chemoselectivity.
Experimental Workflows & Protocols
The following protocols establish a self-validating, two-stage orthogonal functionalization workflow.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Methyl 2-bromo-5-chloro-3-methoxybenzoate, arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
Solvent Addition: Add sparged (degassed) Toluene and H2O via syringe.
Reaction: Heat the biphasic mixture to exactly 60 °C in a pre-equilibrated oil bath. Stir vigorously for 12 hours.
Self-Validation / In-Process Control (IPC): Pull a 50 µL aliquot. Perform TLC (Hexanes/EtOAc 4:1) to confirm complete consumption of the starting material. Submit for LC-MS. Validation metric: The mass spectrum must show the desired C2-aryl product mass with a characteristic 3:1 isotopic ratio (M and M+2), definitively proving the C–Cl bond remains intact.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
Cs2CO3 (1.5 equiv, 7.5 mmol) — Causality note: Cs2CO3 is chosen over stronger bases like NaOtBu to prevent unwanted saponification of the C1-methyl ester.
Solvent: 1,4-Dioxane, 0.2 M
Step-by-Step Procedure:
Preparation: In a glovebox or under strict Argon atmosphere, charge the intermediate, Pd2(dba)3, RuPhos, and Cs2CO3 into a sealed tube.
Addition: Add anhydrous, degassed 1,4-Dioxane followed by the secondary amine.
Reaction: Seal the tube and heat to 100 °C for 16 hours. The higher temperature and the use of RuPhos (specifically designed for challenging C–Cl aminations) provide the necessary energy to break the strong C–Cl bond[4].
Self-Validation / In-Process Control (IPC): Pull an aliquot for LC-MS. Validation metric: The 3:1 isotopic chlorine pattern must be completely absent, replaced by the exact mass of the aminated product.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via chromatography.
References
Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. 4[4]
Peng, Z., Gu, C., To, Y. Y., & So, C. M. (2024). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Chemistry - An Asian Journal. 2[2]
Gu, C., & So, C. M. (2018). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science (NIH). 3[3]
US Patent Office. (2020). US20200385409A1 - Benzoxaborole compounds and formulations thereof. Google Patents. 1[1]
Introduction Nucleophilic aromatic substitution (SNAr) is a cornerstone transformation in medicinal chemistry, agrochemicals, and materials science. Methoxybenzoate derivatives present a unique mechanistic playground: th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone transformation in medicinal chemistry, agrochemicals, and materials science. Methoxybenzoate derivatives present a unique mechanistic playground: the methoxy (–OMe) group can act either as an electron-donating deactivator (necessitating strong electron-withdrawing groups and excellent leaving groups like fluorine) or, under specific chelation-controlled conditions, as the leaving group itself.
This technical guide provides drug development professionals and synthetic chemists with field-proven SNAr modalities for methoxybenzoate scaffolds, emphasizing mechanistic causality, self-validating experimental designs, and robust step-by-step protocols.
Mechanistic Causality & Experimental Design
Classical SNAr (Halogen Displacement)
When synthesizing complex heterocycles, a halogen atom (preferably fluorine) positioned ortho or para to the ester acts as the primary leaving group. The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate, drastically lowering the activation energy barrier. In the synthesis of pharmacological chaperones, methyl 4-fluoro-3,5-diiodo-2-methoxybenzoate is reacted with N-heterocycles[1]. Cesium carbonate (Cs2CO3) is selected over potassium carbonate due to its enhanced solubility in DMSO and the "cesium effect," which maximizes the nucleophilicity of the amine by generating a highly reactive, naked anion[1].
Alkoxyl Exchange (Methoxy Displacement by O-Nucleophiles)
Typically, alkoxides are poor leaving groups, making SNAr displacement of a methoxy group notoriously difficult. However, ortho-methoxybenzoates undergo facile alkoxyl exchange with sodium alkoxides. The causality lies in precise metal coordination: the sodium cation (Na+) chelates both the ester carbonyl oxygen and the methoxy oxygen. This pre-organizes the substrate, activates the ipso-carbon for nucleophilic attack, and facilitates the addition-elimination process (2)[3].
Grignard SNAr (Methoxy Displacement by C-Nucleophiles)
Synthesizing sterically hindered biphenyls often requires expensive palladium or nickel catalysis. A highly efficient alternative is the SNAr of tert-butyl 2-methoxybenzoates with aryl Grignard reagents. The bulky tert-butyl group is mechanistically critical: it completely suppresses direct nucleophilic acyl substitution (Grignard attack on the ester carbonyl), forcing the carbon nucleophile to attack the ortho-methoxy substituted carbon, yielding biphenyl-2-carboxylates (4)[4].
Quantitative Data Summary
Table 1: Comparison of SNAr Modalities on Methoxybenzoate Scaffolds
Protocol
Substrate
Nucleophile
Leaving Group
Solvent / Temp
Typical Yield
Classical SNAr
Methyl 4-fluoro-3,5-diiodo-2-methoxybenzoate
N-Heterocycles (e.g., Imidazole)
–F
DMSO / 70 °C
65 - 85%
Alkoxyl Exchange
Methyl 2-methoxybenzoate
Sodium Isopropoxide (NaOiPr)
–OMe
DMF / 50 - 90 °C
70 - 86%
Grignard SNAr
tert-Butyl 2-methoxybenzoate
Aryl-MgBr
–OMe
THF-Toluene / 88 °C
85 - 95%
Experimental Protocols
Protocol 1: Classical SNAr (N-Arylation via Fluorine Displacement)
Self-Validation Checkpoint: The reaction mixture will transition from a pale suspension to a deep yellow/brown solution as the N-heterocycle is deprotonated and the SNAr proceeds. TLC monitoring should show the complete consumption of the high-Rf fluorinated starting material.
Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve methyl 4-fluoro-3,5-diiodo-2-methoxybenzoate (1.0 equiv, 1.0 mmol) and the desired N-heterocycle (e.g., imidazole, 1.5 equiv) in anhydrous DMSO (0.15 M)[1].
Base Addition : Add anhydrous Cs2CO3 (3.0 equiv) in one rapid portion to minimize atmospheric moisture absorption[1].
Reaction : Heat the vigorously stirring mixture to 70 °C for 1 hour. Monitor by TLC (5% MeOH in CH2Cl2).
Workup : Cool to room temperature. Pour the mixture into saturated aqueous NaHCO3 (equal volume to DMSO) to quench any unreacted electrophiles and buffer the aqueous layer. Extract with Et2O (3 × 20 mL)[1].
Purification : Wash the combined organic layers with water (2 × 20 mL) to remove residual DMSO, followed by brine. Dry over MgSO4, concentrate in vacuo, and purify via flash column chromatography[1].
Protocol 2: Alkoxyl Exchange (O-Arylation/Alkylation via Methoxy Displacement)
Self-Validation Checkpoint: Alkaline decomposition of DMF at elevated temperatures can produce sodium dimethylamide, leading to N,N-dimethylbenzamide byproducts. Strict temperature control (≤90 °C) is required to prevent this side reaction.
Preparation : Dissolve methyl 2-methoxybenzoate (1.0 equiv) in anhydrous DMF (0.2 M) under N2.
Nucleophile Addition : Add a freshly prepared solution of sodium isopropoxide (10.0 equiv) in isopropanol/DMF. The large excess drives the thermodynamic equilibrium of the alkoxyl exchange[3].
Reaction : Heat the mixture to 50–90 °C for 1.5 to 3 hours, depending on the steric bulk of the alkoxide[3].
Workup : Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl to neutralize the excess alkoxide.
Extraction : Extract with EtOAc. Wash the organic layer extensively with water (3 × 30 mL) to remove DMF. Dry (Na2SO4) and concentrate. Purify via silica gel chromatography to yield methyl 2-isopropoxybenzoate[3].
Protocol 3: Grignard SNAr (C-Arylation via Methoxy Displacement)
Self-Validation Checkpoint: The use of a mixed THF-Toluene solvent system raises the boiling point to ~88 °C, which is thermodynamically required to overcome the activation energy barrier of the bulky Grignard attack on the aromatic ring.
Preparation : Dissolve tert-butyl 2-methoxybenzoate (1.0 equiv) in anhydrous Toluene (0.3 M) under N2[5].
Grignard Addition : Slowly add the Aryl-MgBr reagent (2.0 equiv, typically a 1.0 M solution in THF) at room temperature. The final solvent ratio should be approximately THF:Toluene (3:7)[5].
Reaction : Affix a reflux condenser and heat the mixture to 88 °C (reflux) for 2 hours[5].
Workup : Cool to 0 °C. Quench dropwise with 1N HCl to destroy excess Grignard reagent and solubilize magnesium salts.
Extraction : Separate the layers. Extract the aqueous layer with EtOAc. Wash combined organics with brine, dry over MgSO4, and concentrate.
Deprotection (Optional) : To yield the free biphenyl-2-carboxylic acid, treat the resulting ester with 47% aqueous HBr in AcOH at 50 °C for 14 hours[5].
Reaction Workflows & Pathway Visualization
Divergent SNAr pathways for methoxybenzoate derivatives based on leaving group chemistry.
References
Hattori, T., Satoh, S., & Miyano, S. (1993). Facile Alkoxyl Exchange of 2-Methoxybenzoates via Nucleophilic Aromatic Substitution with Sodium Alkoxides in Dimethylformamide. Bulletin of the Chemical Society of Japan / Oxford Academic. 2
Aki, S., Haraguchi, Y., Sakikawa, H., Ishigami, M., Fujioka, T., Furuta, T., & Minamikawa, J. (2001). A Practical Synthesis of Highly Hindered Biphenyl-2-carboxylates via Nucleophilic Aromatic Substitution of tert-Butyl 2-Methoxybenzoates with Aryl Grignard Reagent. Organic Process Research & Development - ACS Publications. 4
University of Southampton. Supporting Information: Discovery of Nanomolar Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C. ePrints Soton. 1
Buchwald-Hartwig amination using Methyl 2-bromo-5-chloro-3-methoxybenzoate
An Application Guide to the Buchwald-Hartwig Amination of Methyl 2-bromo-5-chloro-3-methoxybenzoate Introduction: Navigating C-N Bond Formation on Complex Scaffolds The Buchwald-Hartwig amination stands as a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Buchwald-Hartwig Amination of Methyl 2-bromo-5-chloro-3-methoxybenzoate
Introduction: Navigating C-N Bond Formation on Complex Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3][4] This reaction replaces harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1]
This guide provides an in-depth examination and a detailed protocol for the Buchwald-Hartwig amination of a specific, functionally rich substrate: Methyl 2-bromo-5-chloro-3-methoxybenzoate. This molecule presents several interesting challenges and opportunities for the synthetic chemist:
Chemoselectivity: The presence of both an aryl bromide and a less reactive aryl chloride allows for selective functionalization at the C-Br bond.
Steric Hindrance: The bromine atom is positioned ortho to both a methoxy and a methyl ester group, creating significant steric congestion around the reaction site.
Electronic Effects: The aryl ring is decorated with both an electron-donating group (-OMe) and electron-withdrawing groups (-Cl, -CO₂Me), influencing the electronic properties of the reaction center.
As Senior Application Scientists, our goal is not just to provide a recipe, but to illuminate the underlying principles that govern success. This document explains the causal relationships behind the selection of each reaction parameter, empowering researchers to not only replicate this protocol but also to adapt and troubleshoot it for their own unique systems.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle.[1][5] Understanding this mechanism is crucial for rational catalyst and condition selection. The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Rationale for Parameter Selection
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, base, and solvent. For a sterically hindered and electronically complex substrate like Methyl 2-bromo-5-chloro-3-methoxybenzoate, these choices are particularly critical.
Catalyst System: The Palladium Source and the Ligand
Palladium Source: Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃.[7] These are typically Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[8] For consistency and high activity, using well-defined, air-stable palladacycle precatalysts (e.g., XPhos-Pd-G3) is often advantageous, as they provide reliable formation of the active catalyst.[9]
Ligand Selection (The Key to Success): The ligand is arguably the most important component of the catalytic system.[10] It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For sterically hindered substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][2][11]
Why Bulky Ligands? The steric bulk on the ligand promotes the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly active for oxidative addition. Furthermore, this bulk accelerates the final reductive elimination step to release the product.[4]
Recommended Ligands for this Substrate:
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for challenging couplings. Its bulk is well-suited to overcome the steric hindrance of the substrate.[12]
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): The alkoxy substituents on this ligand can enhance the solubility and activity of the catalyst, often providing superior results for electron-rich or sterically demanding aryl halides.[3]
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Specifically designed for coupling primary amines and amides, its structure helps accelerate reductive elimination.[8][11]
Base Selection: The Proton Manager
The base plays a crucial role in the catalytic cycle by deprotonating the amine after it has coordinated to the palladium(II) center.[6]
Why a Strong, Non-Nucleophilic Base? The base must be strong enough to deprotonate the coordinated amine but should not be nucleophilic enough to compete with the desired amine or cause unwanted side reactions.
Recommended Bases:
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu): These are the most common strong bases used in Buchwald-Hartwig aminations and are highly effective.[7][13]
Lithium bis(trimethylsilyl)amide (LHMDS): A very strong, non-nucleophilic base that can be particularly effective for less reactive amines or when trying to avoid potential ester hydrolysis.[7][8]
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that can be advantageous if the substrate contains base-sensitive functional groups (like the ester in our target molecule, which could be susceptible to hydrolysis at high temperatures with strong alkoxides).[14] However, reactions with weaker bases may require higher temperatures or longer reaction times.[8]
Solvent Choice: The Reaction Medium
The solvent must be able to dissolve the reactants and the catalyst system while remaining inert to the reaction conditions.
Recommended Solvents: Aprotic, non-polar, or weakly polar solvents are generally preferred.
Toluene or Xylenes: Excellent choices due to their high boiling points, allowing for a wide range of reaction temperatures.[15][16] They are generally poor at dissolving inorganic bases, leading to a heterogeneous mixture.[15]
1,4-Dioxane: Another common and effective solvent.[10][17]
tert-Butanol or tert-Amyl alcohol: Can be beneficial, particularly when using alkoxide bases, as they can improve solubility and reaction rates.[3]
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of Methyl 2-bromo-5-chloro-3-methoxybenzoate with a generic secondary amine (e.g., morpholine). Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Oven-dried Schlenk flask or reaction vial with a PTFE-lined cap
Magnetic stir bar
Inert atmosphere manifold (Schlenk line or glovebox)
Heating mantle or oil bath with temperature control
Standard laboratory glassware for workup
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: A typical workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Methyl 2-bromo-5-chloro-3-methoxybenzoate (1.0 equiv), the base (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4.8 mol%).
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) followed by the amine (1.2 equiv) via syringe.
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.[10]
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate.
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[18]
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[10][19]
Optimization and Data
For any new substrate, a screening of reaction parameters is highly recommended to identify the optimal conditions. The following table presents a hypothetical optimization screen for this reaction, illustrating how changes in ligand and base can impact the outcome.
Entry
Pd Source (mol%)
Ligand (mol%)
Base (1.4 eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd₂(dba)₃ (2)
XPhos (4.8)
NaOtBu
Toluene
100
18
85
2
Pd₂(dba)₃ (2)
RuPhos (4.8)
NaOtBu
Toluene
100
18
92
3
Pd₂(dba)₃ (2)
JohnPhos (4.8)
NaOtBu
Toluene
100
24
65
4
Pd(OAc)₂ (2)
RuPhos (4.8)
LHMDS
Dioxane
110
18
88
5
Pd₂(dba)₃ (2)
RuPhos (4.8)
Cs₂CO₃
Dioxane
110
24
75
This data is illustrative and serves as a guide for a potential optimization strategy.
Ensure all reagents and solvents are anhydrous and the system is rigorously inert.[10] Screen different ligands, bases, and solvents.[20] Increase reaction temperature or time.
Formation of Black Precipitate (Palladium Black)
Catalyst decomposition.
The ligand may not be robust enough to stabilize the catalyst. Switch to a bulkier, more electron-rich ligand. Ensure vigorous stirring.[10]
Hydrodehalogenation (Ar-Br → Ar-H)
A known side reaction, often more prevalent with certain ligands or if moisture is present.
Screen different ligands. BrettPhos can sometimes suppress this pathway. Ensure anhydrous conditions.
Ester Hydrolysis
The base (e.g., NaOtBu) is too harsh for the substrate at high temperatures.
Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[14] Alternatively, try a non-hydroxide base like LHMDS.
Conclusion
The Buchwald-Hartwig amination of Methyl 2-bromo-5-chloro-3-methoxybenzoate is a highly feasible transformation that provides access to valuable, complex building blocks. Success hinges on the rational selection of a catalyst system capable of overcoming the substrate's steric hindrance. The use of bulky, electron-rich biaryl phosphine ligands such as RuPhos or XPhos, in combination with a strong, non-nucleophilic base and an aprotic solvent, provides a reliable foundation for achieving high yields. The protocols and principles outlined in this guide are designed to be a self-validating system, empowering researchers to confidently apply this powerful C-N bond-forming reaction in their own laboratories.
References
Title: Buchwald–Hartwig amination
Source: Wikipedia
URL: [Link]
Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects
Source: ACS Catalysis
URL: [Link]
Title: Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction
Source: Organic Process Research & Development - ACS Publications
URL: [Link]
Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
Source: Chemical Insights
URL: [Link]
Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands
Source: ResearchGate
URL: [Link]
Title: Role of the Base in Buchwald–Hartwig Amination
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction
Source: Catalysis Consulting
URL: [Link]
Title: Help troubleshooting a Buchwald-Hartwig amination?
Source: Reddit
URL: [Link]
Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry
Source: MDPI
URL: [Link]
Title: Specific Solvent Issues with Buchwald-Hartwig Amination
Source: Wordpress
URL: [Link]
Title: Should I do solvent extraction for Buchwald–Hartwig amination?
Source: Chemistry Stack Exchange
URL: [Link]
Title: Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1
Source: ResearchGate
URL: [Link]
Application Notes and Protocols: Selective Reduction of Methyl 2-bromo-5-chloro-3-methoxybenzoate
Introduction: Strategic Importance and Synthetic Challenges The selective reduction of ester functionalities is a cornerstone transformation in organic synthesis, pivotal to the creation of a vast array of complex molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Importance and Synthetic Challenges
The selective reduction of ester functionalities is a cornerstone transformation in organic synthesis, pivotal to the creation of a vast array of complex molecules, including active pharmaceutical ingredients (APIs). Methyl 2-bromo-5-chloro-3-methoxybenzoate is a highly functionalized aromatic ester, presenting a unique synthetic challenge due to the presence of multiple sensitive moieties. The primary objective of this application note is to provide a detailed, reliable protocol for the chemoselective reduction of the ester group to a primary alcohol, yielding (2-bromo-5-chloro-3-methoxyphenyl)methanol, while preserving the integrity of the aryl halides and the methoxy ether. This transformation is a critical step in the synthesis of various high-value compounds in medicinal chemistry and materials science.
The inherent difficulty lies in the potential for side reactions, such as the reduction of the aryl halides (dehalogenation), which can be promoted by certain reducing agents. Therefore, the choice of reducing agent and the precise control of reaction conditions are paramount to achieving a high yield of the desired product. This document will explore the rationale behind the selection of an appropriate reducing agent, provide a comprehensive, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Chemoselectivity in Ester Reduction: A Comparative Analysis
The reduction of an ester to a primary alcohol requires a potent hydride donor.[1] Several reagents are available for this purpose, each with its own reactivity profile. A careful consideration of these options is necessary to address the specific challenges posed by Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Reducing Agent
Reactivity towards Esters
Potential Side Reactions with Aryl Halides
Suitability for this Application
Sodium Borohydride (NaBH₄)
Generally too mild for ester reduction.
Low
Unsuitable
Lithium Borohydride (LiBH₄)
Capable of reducing esters, but less reactive than LiAlH₄.[2][3]
Moderate
Potentially suitable, but may require harsher conditions.
Can reduce esters to aldehydes at low temperatures or to alcohols with excess reagent.[6][7]
Lower risk of dehalogenation compared to LiAlH₄.
A strong candidate for controlled reduction.
Rationale for Reagent Selection:
While Lithium Aluminum Hydride (LiAlH₄) is a common choice for ester reductions, its high reactivity poses a significant risk of cleaving the carbon-halogen bonds present in the substrate.[8][9] Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions.[10] Lithium Borohydride (LiBH₄) presents a viable, albeit less reactive, alternative to LiAlH₄.[11]
Diisobutylaluminum Hydride (DIBAL-H) emerges as a promising candidate due to its ability to be a more selective reducing agent.[7] By carefully controlling the stoichiometry and temperature, DIBAL-H can effectively reduce the ester to the primary alcohol with a minimized risk of dehalogenation. However, for the purpose of a robust and complete conversion to the alcohol, this protocol will focus on a carefully controlled Lithium Aluminum Hydride (LiAlH₄) procedure, as it remains one of the most effective and widely used reagents for this transformation. The key to success with LiAlH₄ lies in maintaining a low reaction temperature to mitigate the dehalogenation side reaction.
Detailed Experimental Protocol: LiAlH₄ Reduction
This protocol outlines the step-by-step procedure for the reduction of Methyl 2-bromo-5-chloro-3-methoxybenzoate to (2-bromo-5-chloro-3-methoxyphenyl)methanol using Lithium Aluminum Hydride.
Materials and Reagents
Reagent
Grade
Supplier
Methyl 2-bromo-5-chloro-3-methoxybenzoate
≥98%
Commercially Available
Lithium Aluminum Hydride (LiAlH₄)
Powder or granular
Commercially Available
Anhydrous Tetrahydrofuran (THF)
Dri-Solv or equivalent
Commercially Available
Diethyl Ether (Et₂O)
Anhydrous
Commercially Available
Water (H₂O)
Deionized
-
15% Sodium Hydroxide (NaOH) solution
Aqueous
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Commercially Available
Celite®
-
Commercially Available
Reaction Workflow Diagram
Caption: Workflow for the LiAlH₄ reduction of the ester.
Step-by-Step Procedure
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Lithium Aluminum Hydride (1.5 equivalents) under a nitrogen atmosphere.
Solvent Addition: Carefully add anhydrous Tetrahydrofuran (THF) to the flask to create a suspension of the LiAlH₄. Cool the suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve Methyl 2-bromo-5-chloro-3-methoxybenzoate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
Reaction Quench (Fieser Workup): Once the reaction is complete, carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
Filtration: Allow the resulting suspension to warm to room temperature and stir for 15-30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.
Extraction and Drying: Combine the filtrate and the washings. If an aqueous layer is present, separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired (2-bromo-5-chloro-3-methoxyphenyl)methanol.
Reaction Mechanism
The reduction of the ester to a primary alcohol with LiAlH₄ proceeds through a two-step mechanism.[1][14]
Caption: Mechanism of ester reduction by LiAlH₄.
Initially, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form an aldehyde.[5] The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding an alkoxide intermediate.[5] Finally, upon aqueous work-up, the alkoxide is protonated to give the primary alcohol.
Conclusion
The selective reduction of Methyl 2-bromo-5-chloro-3-methoxybenzoate to (2-bromo-5-chloro-3-methoxyphenyl)methanol can be successfully achieved using Lithium Aluminum Hydride under carefully controlled, low-temperature conditions. This protocol provides a reliable and reproducible method for researchers in organic synthesis and drug development. Adherence to the outlined procedure, particularly with respect to the slow addition of reagents at 0°C and the specified work-up, is critical for minimizing side reactions and maximizing the yield of the desired product.
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. [Link]
Video: Esters to Alcohols: Hydride Reductions - JoVE. [Link]
The Strategic Utility of Methyl 2-bromo-5-chloro-3-methoxybenzoate in the Synthesis of Novel Agrochemicals
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. The strategic selection of ve...
Author: BenchChem Technical Support Team. Date: March 2026
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. The strategic selection of versatile building blocks is a critical determinant of success in this endeavor. Methyl 2-bromo-5-chloro-3-methoxybenzoate, a polysubstituted aromatic ester, has emerged as a key intermediate with significant potential for the synthesis of next-generation crop protection agents. This technical guide provides an in-depth exploration of its chemical properties, reactivity, and, most importantly, its practical application in the synthesis of innovative agrochemicals, supported by detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physical and chemical characteristics of a starting material is fundamental to its effective utilization in multi-step synthesis. The properties of Methyl 2-bromo-5-chloro-3-methoxybenzoate are summarized below.
Property
Value
Source
CAS Number
Not explicitly found, but related compounds are indexed.
The synthetic versatility of Methyl 2-bromo-5-chloro-3-methoxybenzoate is primarily dictated by the presence of the bromine atom at the 2-position of the benzene ring. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.
The strategic positioning of the bromo, chloro, and methoxy substituents on the aromatic ring allows for regioselective transformations, enabling chemists to introduce diverse functionalities and build the core structures of novel active ingredients. The electron-withdrawing nature of the chloro and ester groups, combined with the electron-donating effect of the methoxy group, influences the reactivity of the aromatic ring and the C-Br bond, making it amenable to a range of synthetic manipulations.
Application in the Synthesis of Benzoxaborole-Based Fungicides
A significant and recent application of Methyl 2-bromo-5-chloro-3-methoxybenzoate is in the synthesis of benzoxaborole compounds.[1][2] Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered considerable attention for their broad-spectrum antifungal and pesticidal activities.[1][2] They represent a novel mode of action, which is crucial for managing the development of resistance to existing fungicides.
The synthesis of a key benzoxaborole intermediate from Methyl 2-bromo-5-chloro-3-methoxybenzoate is outlined below. This transformation highlights the utility of this building block in accessing complex, biologically active scaffolds.
Caption: Synthetic pathway from Methyl 2-bromo-5-chloro-3-methoxybenzoate to a Benzoxaborole fungicide.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Key Intermediate
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 2-bromo-5-chloro-3-methoxybenzoate with an organoboron reagent, a critical step in the synthesis of benzoxaborole-based agrochemicals.[3]
To a round-bottom flask, add Methyl 2-bromo-5-chloro-3-methoxybenzoate (1.0 eq), 4,4,5,5-tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
Add a mixture of methanol and 2M aqueous sodium carbonate solution.
Heat the reaction mixture to reflux and stir for the time required for the reaction to complete (monitor by TLC or LC-MS).
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
General Synthetic Utility: A Platform for Diverse Agrochemical Scaffolds
Beyond its application in the synthesis of benzoxaboroles, the reactivity of the C-Br bond in Methyl 2-bromo-5-chloro-3-methoxybenzoate makes it a versatile platform for accessing a wide range of other agrochemical scaffolds. Palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce various substituents, leading to the generation of diverse libraries of compounds for biological screening.
Application Note & Protocols: Grignard Reactions with Halogenated Benzoate Esters
Abstract The reaction of Grignard reagents with halogenated benzoate esters is a powerful yet challenging transformation for synthesizing substituted triarylcarbinols, which are valuable intermediates in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The reaction of Grignard reagents with halogenated benzoate esters is a powerful yet challenging transformation for synthesizing substituted triarylcarbinols, which are valuable intermediates in drug development and materials science. The primary challenge lies in achieving chemoselectivity, as the desired nucleophilic acyl substitution at the ester carbonyl competes with halogen-metal exchange at the C-X bond. This guide provides a comprehensive overview of the mechanistic considerations, key factors influencing selectivity, and detailed, field-proven protocols designed to maximize the yield of the desired tertiary alcohol product while minimizing side reactions.
Mechanistic Overview: A Tale of Two Pathways
The interaction of a Grignard reagent (R-MgX) with a halogenated benzoate ester is governed by a delicate balance between two primary competing reaction pathways. Understanding these pathways is critical for designing a successful synthetic strategy.
Pathway A: Nucleophilic Acyl Substitution (Desired Reaction) : The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This addition occurs twice. The first addition forms a tetrahedral intermediate which collapses to expel the alkoxy group, yielding a ketone intermediate.[1][2][3] A second equivalent of the Grignard reagent then rapidly adds to this highly reactive ketone, forming a magnesium alkoxide.[1][2] Aqueous acidic workup then protonates the alkoxide to yield the final tertiary alcohol product.[2]
Pathway B: Halogen-Metal Exchange (Side Reaction) : This pathway involves the exchange of the halogen on the aromatic ring with the magnesium metal of the Grignard reagent.[4][5] This process is essentially an equilibrium reaction where a new Grignard reagent (derived from the benzoate) and a new aryl halide (derived from the original Grignard reagent) are formed.[4][6] This side reaction is particularly problematic as it consumes the starting materials and generates a complex mixture of products, complicating purification and reducing the yield of the target molecule.
The relative rates of these two pathways are heavily influenced by the reaction conditions and the nature of the substrates.
Visualizing the Competing Reactions
Caption: Competing reaction pathways for Grignard addition to halogenated benzoate esters.
Factors Influencing Chemoselectivity
Achieving a high yield of the desired tertiary alcohol requires careful manipulation of reaction parameters to favor nucleophilic acyl substitution over halogen-metal exchange.
Parameter
Influence on Selectivity & Expert Insights
Halogen Identity
The propensity for halogen-metal exchange follows the trend I > Br > Cl >> F . Aryl iodides are highly susceptible to exchange, while aryl chlorides are generally robust. For sensitive substrates, using a chloro- or fluoro-substituted benzoate is highly recommended.
Grignard Reagent
Aryl Grignard reagents are generally less reactive and less prone to side reactions than alkyl Grignard reagents . Highly reactive reagents like t-butylmagnesium chloride can favor halogen-metal exchange. Using a less reactive Grignard, such as phenylmagnesium bromide, is often a good starting point.[4]
Temperature
This is arguably the most critical parameter. Low temperatures (e.g., -78 °C to -40 °C) significantly suppress the rate of halogen-metal exchange, which typically has a higher activation energy than nucleophilic addition.[7][8][9] Maintaining cryogenic temperatures during the addition is essential for success with bromo- and iodo-substituted esters.[8][9]
Solvent
Tetrahydrofuran (THF) is the most common and effective solvent.[2][10] Its ability to solvate the magnesium center helps to stabilize the Grignard reagent and facilitate the reaction.[10][11] Ensure the solvent is rigorously anhydrous, as any protic impurities will quench the Grignard reagent.[2][8][11]
Rate of Addition
Slow, dropwise addition of the ester solution to the Grignard reagent (or vice-versa, depending on the protocol) is crucial.[8] This helps to control the reaction exotherm, maintain a stable low internal temperature, and avoid high local concentrations of reactants which can promote side reactions.[8]
Additives (e.g., CeCl₃)
The use of anhydrous cerium(III) chloride can be highly beneficial. It is believed to form a more nucleophilic and less basic organocerium species, which suppresses side reactions like enolization and can improve yields in additions to esters.[12][13][14] This is known as the Luche reaction conditions.
Experimental Protocols
Safety Precaution: Grignard reactions are highly exothermic and sensitive to air and moisture.[2][15] All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven- or flame-dried glassware.
Protocol 1: Standard Grignard Addition to Methyl 4-chlorobenzoate
This protocol is suitable for less reactive halides like chlorides, where halogen-metal exchange is less of a concern.
Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
Focus: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5-chloro-3-methoxybenzoate Abstract In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize and diversify complex mol...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5-chloro-3-methoxybenzoate
Abstract
In the fast-paced environment of drug discovery and development, the ability to rapidly synthesize and diversify complex molecular scaffolds is paramount.[1] Methyl 2-bromo-5-chloro-3-methoxybenzoate is a highly functionalized aromatic building block, presenting both opportunities and challenges for synthetic chemists. Traditional thermal synthesis methods for modifying such substrates often require long reaction times and can lead to undesired side products. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to significantly accelerate palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig aminations—using this versatile substrate. By leveraging the principles of dielectric heating, MAOS offers dramatic reductions in reaction times, improved product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[2][3]
The MAOS Advantage: Principles and Impact
Microwave-assisted synthesis is a transformative technology that utilizes microwave energy to heat chemical reactions.[4] Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture.[2] This interaction, primarily through mechanisms of dipolar polarization and ionic conduction, generates rapid, uniform, and efficient "in-core" heating.[2][5]
Key Advantages of MAOS:
Drastic Time Reduction: Reactions that take hours or days under conventional heating can often be completed in minutes.[1][4]
Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can result from prolonged exposure to high temperatures.[3][6]
Energy Efficiency: By directly heating the reactants and solvent, MAOS reduces the energy waste associated with heating an entire oil bath or heating mantle.[5][7]
Superheating Capabilities: In sealed microwave-rated vessels, solvents can be heated far beyond their atmospheric boiling points, enabling access to kinetic regimes not easily achievable with standard reflux setups.[8] This allows reactions to proceed at significantly higher rates.
These advantages make MAOS an invaluable tool in medicinal chemistry, where the rapid generation of compound libraries for structure-activity relationship (SAR) studies is a critical bottleneck.[1]
The target substrate is a synthetically useful building block due to its distinct functional handles. Its reactivity in palladium-catalyzed cross-coupling is primarily governed by the carbon-halogen bonds.
Site of Reactivity: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in the oxidative addition step of the catalytic cycle, which is often rate-determining.[9] The C-Br bond is weaker, requiring less energy for the palladium(0) catalyst to insert itself and initiate the coupling process.[9] This inherent reactivity difference allows for selective functionalization at the bromine-substituted position.
Electronic & Steric Factors: The electron-donating methoxy group and the electron-withdrawing ester and chloro groups modulate the electron density of the aromatic ring. The methyl ester at the ortho position introduces steric hindrance that must be considered when selecting the appropriate ligand for the palladium catalyst.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[10] This protocol describes the coupling of Methyl 2-bromo-5-chloro-3-methoxybenzoate with a generic arylboronic acid.
Experimental Workflow
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
Reagent Preparation: To a 10 mL microwave-rated reaction vessel equipped with a magnetic stir bar, add Methyl 2-bromo-5-chloro-3-methoxybenzoate (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.75 mmol, 1.5 equiv.), and cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv.).
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 4 mL). The use of an aqueous solvent mixture is common in Suzuki couplings and is compatible with microwave heating.[11]
Vessel Sealing: Securely cap the vessel using the appropriate crimper or torque wrench to ensure a proper seal for pressurized heating.
Microwave Irradiation: Place the vessel in the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters:
Temperature: 120 °C (hold time)
Ramp Time: 2 minutes
Hold Time: 15 minutes
Maximum Pressure: 250 psi
Stirring: High
Cooling: After irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's forced air cooling system before handling.
Work-up: Open the vessel in a fume hood. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[14][15] This protocol outlines the coupling of the substrate with a primary or secondary amine.
Purification methods for Methyl 2-bromo-5-chloro-3-methoxybenzoate
This guide serves as a Level 2 Technical Support resource for Methyl 2-bromo-5-chloro-3-methoxybenzoate . It is designed for process chemists and medicinal chemists encountering purification challenges with this specific...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a Level 2 Technical Support resource for Methyl 2-bromo-5-chloro-3-methoxybenzoate . It is designed for process chemists and medicinal chemists encountering purification challenges with this specific pharmaceutical intermediate.[1]
Subject: Purification Protocols for Methyl 2-bromo-5-chloro-3-methoxybenzoate
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Diagnostic Workflow
Before selecting a purification method, determine the impurity profile of your crude material.[3][4] The presence of regioisomers versus hydrolysis byproducts dictates the strategy.[2][3]
Figure 1: Decision matrix for purification based on initial crude purity and impurity profile.
Troubleshooting & FAQs
The following solutions address the most frequent tickets submitted regarding this compound.
Ticket #1: "My product is oiling out during recrystallization."
User Context: I tried recrystallizing from hot ethanol, but upon cooling, the product separates as a yellow oil instead of crystals.
Root Cause:
Methyl esters with multiple halogen substituents often exhibit "oiling out" (liquid-liquid phase separation) because the melting point is depressed by impurities, or the solvent boiling point is higher than the product's melting point in the solvated state.[2][3][4]
Solution Protocol:
Switch to a solvent/anti-solvent precipitation method rather than simple cooling.[1]
Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at room temperature.[4]
Anti-solvent Addition: Slowly add Heptane or Hexane while stirring until a persistent cloudiness appears.[1]
Seeding: Add a seed crystal of pure Methyl 2-bromo-5-chloro-3-methoxybenzoate. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.[3][4]
Evaporation: Gently rotary evaporate the low-boiling solvent (DCM) to force the product out into the Heptane layer.[1][2][3]
Cooling: Cool the suspension to 0–4°C only after a solid precipitate has formed.
Why this works: The "oiling out" is thermodynamically bypassed by using a solvent system where the product is solid at the mixing temperature, rather than relying on a temperature drop to induce supersaturation [1].[3][4]
Ticket #2: "I cannot separate the regioisomer (Methyl 2-bromo-6-chloro...)."
User Context: H-NMR shows a 10% impurity with a similar splitting pattern. Recrystallization isn't removing it.[2][4][5]
Root Cause:
Halogenated regioisomers (isosteres) often have nearly identical solubility profiles and crystal lattice energies, causing them to co-crystallize.[3][4]
Solution Protocol:
You must use High-Performance Flash Chromatography (HPFC) before attempting recrystallization.[1][2]
Stationary Phase: Silica Gel (230–400 mesh).[1][4]
Loading: Dry load the crude on Celite. Do not wet load with DCM, as this broadens bands for halogenated esters.[3][4]
Data for Separation:
Compound
Rf (10% EtOAc/Hex)
Retention Mechanism
Target Product
0.45
Interaction with ester & methoxy
Regioisomer
0.40 - 0.50
Steric hindrance varies interaction
| Des-bromo impurity | 0.30 | More polar without Br shielding |[1][2][3]
Note: If silica fails, use C18 Reverse Phase (Water/Acetonitrile) as the orthogonal selectivity of the halogenated aromatic ring is significantly different in polar media [2].[2][3][4]
Ticket #3: "The product contains persistent acidic impurities."[3]
User Context: My yield is good, but the material is slowly degrading, and the NMR shows a broad singlet at 11 ppm.
Root Cause:
The ester bond is susceptible to hydrolysis, reverting to 2-bromo-5-chloro-3-methoxybenzoic acid .[1][2][3] This is autocatalytic; the free acid catalyzes further hydrolysis of the ester.[2][3]
Solution Protocol:
Perform a cold basic wash immediately.[1]
Dissolve crude in Ethyl Acetate (not DCM, to avoid emulsions).
Wash 2x with cold 5% NaHCO₃ (Sodium Bicarbonate).[1]
Critical: Do not use strong bases like NaOH, as the electron-deficient ring (due to Cl/Br) makes the ester carbonyl highly electrophilic and prone to saponification [3].[2][3][4]
Technical Support Center: Recrystallization of Methyl 2-bromo-5-chloro-3-methoxybenzoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of Methyl 2-bromo-5-chloro-3-methoxybenzoate. As a Senior Application...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of Methyl 2-bromo-5-chloro-3-methoxybenzoate. As a Senior Application Scientist, this document synthesizes technical principles with practical, field-tested advice to help you overcome common challenges and achieve high purity.
Q1: How do I select a suitable recrystallization solvent for Methyl 2-bromo-5-chloro-3-methoxybenzoate?
A1: The ideal recrystallization solvent is one in which Methyl 2-bromo-5-chloro-3-methoxybenzoate has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Given the structure of the target molecule—an aromatic ester with halogen and methoxy substituents—a systematic approach to solvent selection is recommended. The polarity of the solvent should be matched with the polarity of the compound.
Based on data for structurally similar compounds, such as other halogenated and methoxylated aromatic esters, the following solvents are excellent starting points for screening.[3][4]
Table 1: Suggested Solvents for Recrystallization Screening
Solvent
Polarity
Boiling Point (°C)
Rationale & Expected Solubility
Ethanol
Polar Protic
78
Often a good choice for moderately polar compounds. Likely to dissolve the compound when hot and allow for crystallization upon cooling.
Methanol
Polar Protic
65
Similar to ethanol but with a lower boiling point. May result in faster crystallization.
Isopropanol
Polar Protic
82
Another alcohol option, its slightly lower polarity compared to ethanol might be advantageous.
Ethyl Acetate
Moderately Polar
77
Esters are often soluble in ethyl acetate.[5] It can be a good single solvent or used in a solvent system with a non-polar solvent like hexane.
Toluene
Non-polar
111
The aromatic nature of toluene can facilitate the dissolution of aromatic compounds.[3] Often used in combination with a less polar solvent.
Acetone
Polar Aprotic
56
A versatile solvent that can dissolve a wide range of compounds. Its low boiling point makes it easy to remove.
Hexane/Heptane
Non-polar
~69/~98
The compound is expected to have low solubility in these non-polar solvents at room temperature, making them excellent anti-solvents in a two-solvent system.[4]
Water
Very Polar
100
Due to the organic nature of the compound, it is expected to be insoluble in water.[4][6] Water can be a good anti-solvent if the compound is dissolved in a water-miscible solvent like ethanol or acetone.
Experimental Protocol for Solvent Screening:
Place a small amount of your crude Methyl 2-bromo-5-chloro-3-methoxybenzoate (10-20 mg) into several test tubes.
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Observe the solubility.
If the compound is insoluble at room temperature, heat the solvent to its boiling point and add more solvent until the solid dissolves.
Allow the solution to cool to room temperature and then in an ice bath.
Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.
Q2: My compound is not crystallizing, even after cooling the solution. What should I do?
A2: This is a common issue that can often be resolved with a few troubleshooting steps.[7]
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
Scratch the inner surface of the flask with a glass rod. This creates microscopic scratches that can act as nucleation sites.[8]
Add a seed crystal of pure Methyl 2-bromo-5-chloro-3-methoxybenzoate to the solution. This provides a template for crystal growth.[7]
Too much solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form.[7] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Inappropriate solvent: The chosen solvent may not be suitable. If the above steps fail, it is best to evaporate the solvent and try a different one or a solvent mixture.
Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the impurities present lower the melting point of the compound.
Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask with a cloth can also help.
Use a two-solvent system. If a single solvent is not working, a two-solvent system can be effective.[9] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat the solution until it is clear again, and then allow it to cool slowly. A common combination is a polar solvent with a non-polar solvent (e.g., ethanol/water or ethyl acetate/hexane).
Q4: The purity of my recrystallized product is still low. What are the possible causes and solutions?
A4: Low purity after recrystallization can stem from several factors:
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[10] Ensure a slow cooling rate to allow for the formation of pure crystals.
Incomplete removal of impurities: If the impurities have similar solubility to your compound in the chosen solvent, they may co-crystallize. Consider a different solvent or a pre-purification step like column chromatography.
Insufficient washing: Ensure the collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent system.
Caption: A workflow diagram for selecting a recrystallization solvent.
References
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
University of Rochester. (n.d.). Purification: How To. Chemistry. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
Stenutz. (n.d.). methyl 2-bromo-5-methoxybenzoate. Retrieved from [Link]
ResearchGate. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature??? Retrieved from [Link]
Technical Support Center: Troubleshooting Low Reactivity of Chlorine in Methyl 2-bromo-5-chloro-3-methoxybenzoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge encountered in synthetic chemistry: the low reactivity of the C...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge encountered in synthetic chemistry: the low reactivity of the C5-chlorine atom in Methyl 2-bromo-5-chloro-3-methoxybenzoate. Our goal is to provide you with the foundational knowledge and practical strategies to overcome this synthetic hurdle. This guide is structured as a series of frequently asked questions (FAQs) that delve into the underlying chemical principles and offer actionable troubleshooting protocols.
FAQ 1: What is the expected reactivity of the halogen atoms in Methyl 2-bromo-5-chloro-3-methoxybenzoate?
The reactivity of aryl halides is significantly lower than that of alkyl halides in nucleophilic substitution reactions.[1][2][3] This is due to the sp2 hybridization of the carbon atom and resonance stabilization, which gives the carbon-halogen bond a partial double-bond character, making it stronger and harder to break.[3][4]
In Methyl 2-bromo-5-chloro-3-methoxybenzoate, we have two different halogen substituents: bromine and chlorine. In many reaction types, particularly in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is substantially more reactive than the carbon-chlorine bond.[5] This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[6] Therefore, one can often achieve selective functionalization at the C2-bromo position while leaving the C5-chloro position intact.[5]
FAQ 2: Why is the chlorine atom at the C5 position particularly unreactive towards Nucleophilic Aromatic Substitution (SNAr)?
The low reactivity of the chlorine atom in this specific molecule is a result of a combination of electronic and steric factors. For a Nucleophilic Aromatic Substitution (SNAr) reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group.[7][8][9][10]
Let's analyze the substituents on the ring:
Methoxy Group (-OCH₃) at C3: This is a powerful electron-donating group (EDG) through resonance.[11][12] It increases the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. This deactivating effect for SNAr is a primary contributor to the low reactivity.
Methyl Ester Group (-COOCH₃) at C1: This is an electron-withdrawing group (EWG) and should, in principle, activate the ring. However, it is positioned meta to the C5-chlorine. The activating resonance effect of EWGs is most pronounced when they are ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the Meisenheimer complex intermediate.[8][10] Its influence from the meta position is significantly weaker.
Bromo Group (-Br) at C2: While halogens are inductively withdrawing, they can also donate electron density through resonance. Its overall effect in this context is less dominant than the strongly donating methoxy group.
The combination of a powerful deactivating group (-OCH₃) and a sub-optimally positioned activating group (-COOCH₃) results in an electron-rich aromatic ring that is not sufficiently primed for nucleophilic attack at the C5 position.
Caption: Electronic contributions of substituents to C5-Cl reactivity.
FAQ 3: How does steric hindrance affect the reactivity of the C5-chlorine?
Steric hindrance refers to the spatial arrangement of atoms that can obstruct a chemical reaction.[13] In this molecule, the substituents flanking the C5-chlorine are relatively small (a hydrogen at C4 and a hydrogen at C6). However, the overall substitution pattern can influence the approach of the nucleophile to the aromatic ring. The bulky bromine atom at the C2 position can create a sterically crowded environment that may disfavor the formation of the necessary transition state for substitution.[14]
FAQ 4: I am attempting a nucleophilic substitution on the C5-chlorine and seeing low to no conversion. What troubleshooting steps can I take?
Given the inherent low reactivity, forcing the reaction requires optimization of several parameters. Below is a systematic guide to enhancing the reaction yield.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low reactivity.
Table 1: Reaction Parameter Optimization
Parameter
Standard Condition
Optimized Condition & Rationale
Temperature
Room Temp to 80 °C
100 - 180 °C (Microwave irradiation can be effective). Rationale: Higher thermal energy is required to overcome the significant activation energy barrier for the reaction.[14]
Solvent
THF, Dioxane
High-boiling point polar aprotic solvents (e.g., DMF, DMSO, NMP, Sulfolane). Rationale: These solvents can dissolve a wide range of reagents and can operate at higher temperatures.
Base
K₂CO₃, Et₃N
Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Rationale: A stronger base can facilitate the deprotonation of nucleophiles or play a crucial role in the catalytic cycle of cross-coupling reactions.[14]
Catalyst (for Cross-Coupling)
Pd(PPh₃)₄
Use modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). Rationale: These advanced ligands can facilitate the challenging oxidative addition step with unreactive aryl chlorides.[14]
Reaction Time
4-12 hours
24-72 hours. Rationale: Sluggish reactions often require extended reaction times to reach completion. Monitor progress carefully by TLC or GC-MS to check for decomposition.
To a flame-dried Schlenk tube or microwave vial, add Methyl 2-bromo-5-chloro-3-methoxybenzoate, the amine, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent.
Add the catalyst solution to the reaction vessel.
Add the remaining anhydrous, degassed solvent.
Seal the vessel tightly and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-48 hours.
Monitor the reaction progress by TLC or LC-MS. Check for consumption of starting material and formation of both the desired C-Cl coupled product and the potentially more favorable C-Br coupled product.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
FAQ 5: If direct substitution of the chlorine remains unsuccessful, what alternative strategies should I consider?
If extensive optimization fails, it is often more practical to change the synthetic approach rather than force an uncooperative reaction.
Functionalize the C-Br Bond First: The C-Br bond is significantly more reactive in palladium-catalyzed reactions.[5] Perform a selective Suzuki, Sonogashira, or other cross-coupling reaction at the C2 position. The introduction of a new group at this position will alter the electronic properties of the ring, which may, in turn, affect the reactivity of the C5-chlorine in a subsequent step.
Halogen-Metal Exchange: This technique, typically using organolithium reagents like n-BuLi or t-BuLi at low temperatures, can be used to generate an aryllithium species, which can then be quenched with an electrophile. Halogen-metal exchange is generally faster for bromine than for chlorine, offering a potential route for selective functionalization at the C2 position.[5] Attempting this for the C-Cl bond would likely require first protecting or reacting the more labile C-Br bond.
Re-evaluate the Synthetic Route: Consider if the target molecule can be synthesized via a different pathway where the C5 substituent is introduced before the chlorination step, or where a different precursor without the deactivating methoxy group is used.
By understanding the electronic and steric factors governing the reactivity of Methyl 2-bromo-5-chloro-3-methoxybenzoate and by employing a systematic approach to troubleshooting, researchers can effectively navigate the challenges posed by this unreactive substrate.
References
Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION]. Retrieved from Vaia. [Link]
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from Organic Chemistry Tutor. [Link]
Facultad de Ciencias Exactas y Naturales. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Retrieved from UBA. [Link]
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
askIITians. (2025, August 26). Aryl halides are less reactive in nucleophilic substitution reactions. [Link]
Vaia. (n.d.). Problem 93 Aryl halides are extremely less ... [FREE SOLUTION]. Retrieved from Vaia. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Allen. (n.d.). Aryl halides are less reactive towards nucleophilic substitution reaction as compared to alkyl halides due to. [Link]
Shaalaa.com. (2021, March 24). Explain. Aryl halides are less reactive than alkyl halides towards nucleophilic substitution reactions. [Link]
Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. [Link]
Minimizing side products during the bromination of methyl 5-chloro-3-methoxybenzoate
Welcome to the Technical Support Center for the bromination of methyl 5-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the bromination of methyl 5-chloro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side products and optimize your reaction outcomes.
Introduction: Navigating the Regioselectivity of a Polysubstituted Aromatic Ring
The bromination of methyl 5-chloro-3-methoxybenzoate is a classic example of electrophilic aromatic substitution on a polysubstituted benzene ring. The regiochemical outcome of this reaction is dictated by the directing effects of the three substituents: the methoxy (-OCH₃), chloro (-Cl), and methyl ester (-COOCH₃) groups. Understanding the interplay of these effects is paramount to controlling the formation of the desired product and minimizing impurities.
The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The chloro group, while deactivating overall due to its inductive electron-withdrawing nature, is also an ortho, para-director because of the resonance contribution of its lone pairs. The methyl ester group is a deactivating, meta-directing group. In a competition between these substituents, the strongly activating methoxy group will exert the dominant directing influence.[1]
Therefore, the primary sites of electrophilic attack will be the positions ortho and para to the methoxy group. This leads to the desired product, methyl 2-bromo-5-chloro-3-methoxybenzoate, as well as potential isomeric side products.
}
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Caption: Directing effects of substituents on methyl 5-chloro-3-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of methyl 5-chloro-3-methoxybenzoate?
The major product is methyl 2-bromo-5-chloro-3-methoxybenzoate . The methoxy group at C3 is the most powerful activating group, directing the incoming electrophile to its ortho positions (C2 and C4) and its para position (C6). Of these, the C2 and C6 positions are sterically less hindered than the C4 position, which is flanked by two substituents. The C2 position is generally favored, leading to the 2-bromo isomer as the major product.
Q2: What are the most common side products to expect?
The most common side products are other regioisomers and di-brominated products. These include:
Methyl 4-bromo-5-chloro-3-methoxybenzoate: Bromination at the other ortho position to the methoxy group.
Methyl 6-bromo-5-chloro-3-methoxybenzoate: Bromination at the para position to the methoxy group.
Di-brominated products: If the reaction conditions are too harsh or excess brominating agent is used, a second bromine atom can be added to the ring.
Q3: Which brominating agents are most suitable for this reaction?
Commonly used brominating agents include molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane, and N-Bromosuccinimide (NBS). NBS is often considered a milder and more selective reagent, which can be advantageous in minimizing over-bromination.[2]
Q4: Is a Lewis acid catalyst necessary?
The methoxy group is a strong activating group, so a strong Lewis acid catalyst may not be necessary and could potentially lead to an increase in side products due to over-activation of the ring.[3] However, for less reactive brominating agents or to improve reaction rates, a mild Lewis acid or a protic acid catalyst might be beneficial.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of Desired Product
1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Product loss during workup and purification.
1a. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] 1b. If the reaction has stalled, consider a slight increase in temperature or extending the reaction time. 2a. Perform the reaction at a controlled low temperature (e.g., 0-5 °C) to improve selectivity and minimize degradation. 3a. Ensure the purity of starting materials and reagents. 4a. Optimize extraction procedures and be cautious during solvent removal to avoid loss of a potentially volatile product.
High Percentage of Isomeric Side Products (e.g., 4-bromo or 6-bromo isomers)
1. Reaction temperature is too high, leading to decreased regioselectivity. 2. The choice of solvent and brominating agent can influence the isomer ratio.
1a. Conduct the reaction at a lower temperature to favor the kinetically controlled product. 2a. Experiment with different solvent systems. A non-polar solvent may favor the less sterically hindered product. 2b. Consider using a bulkier brominating agent which may increase steric hindrance at the more crowded positions, potentially favoring the desired 2-bromo isomer.
Significant Formation of Di-brominated Products
1. Excess brominating agent was used. 2. The reaction time was too long. 3. The reaction temperature was too high. 4. The aromatic ring is highly activated by the methoxy group.
1a. Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. 1b. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. 2a. Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. 3a. Maintain a low reaction temperature throughout the addition of the brominating agent. 4a. Use a milder brominating agent such as N-Bromosuccinimide (NBS).[2]
Reaction Mixture is Dark/Tarry
1. Decomposition of the starting material or product. 2. Oxidation of the aromatic ring.
1a. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 1b. Check the purity of the reagents; impurities can catalyze decomposition. 2a. Avoid overly harsh conditions and strong oxidizing agents.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and desired outcome.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes a milder brominating agent to enhance selectivity.
Materials:
Methyl 5-chloro-3-methoxybenzoate
N-Bromosuccinimide (NBS)
Acetonitrile (or Dichloromethane)
Stir bar and round-bottom flask
Ice bath
Procedure:
Dissolve methyl 5-chloro-3-methoxybenzoate (1 equivalent) in acetonitrile in a round-bottom flask equipped with a stir bar.
Cool the solution to 0 °C in an ice bath.
Add NBS (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction at 0 °C and monitor its progress by TLC.
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
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.
Caption: Experimental workflow for bromination using NBS.
Protocol 2: Purification by Column Chromatography
This method is effective for separating the desired 2-bromo isomer from other regioisomers and di-brominated byproducts.[2]
Materials:
Crude bromination product
Silica gel (230-400 mesh)
Hexanes and Ethyl Acetate (or other suitable solvent system)
Chromatography column and collection tubes
Procedure:
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
Load the dried, adsorbed sample onto the top of the column.
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
Collect fractions and analyze them by TLC to identify those containing the pure desired product.
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
If the desired product is a solid, recrystallization can be a highly effective and scalable purification method.
Procedure:
Select a suitable solvent or solvent pair in which the desired product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for similar compounds include ethanol, methanol, or a mixture of hexanes and ethyl acetate.
Dissolve the crude product in the minimum amount of the hot solvent.
If insoluble impurities are present, perform a hot filtration.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-3-Methoxy Substituted Benzoates
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic challenges involving sterically hindered benzoates. This guide is designed for researchers, chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving sterically hindered benzoates. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in the functionalization of 2-bromo-3-methoxy substituted benzoates and related sterically encumbered aryl halides. The unique 1,2,3-substitution pattern of this substrate presents significant steric and electronic challenges, often leading to low yields or reaction failure in standard cross-coupling protocols.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate these complex transformations successfully.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the 2-bromo-3-methoxy-substituted benzoate motif so challenging for cross-coupling reactions?
A: The difficulty arises from a combination of two primary factors:
Steric Hindrance: The substrate has substituents on both sides of the reactive C-Br bond (an ester group at C1 and a methoxy group at C3). This ortho-disubstitution creates significant steric bulk around the reaction center, physically blocking the large transition metal catalyst from accessing the C-Br bond for the crucial oxidative addition step.[1]
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the aromatic ring. This makes the C-Br bond stronger and less susceptible to oxidative addition by an electron-rich Pd(0) catalyst, which is often the rate-limiting step in many cross-coupling cycles.[2]
This dual challenge requires highly specialized catalysts and conditions to overcome the high activation energy barrier of the reaction.
Q2: Which step in the palladium catalytic cycle is most affected by this steric hindrance?
A: The two steps most profoundly inhibited by steric hindrance are oxidative addition and reductive elimination .
Oxidative Addition: This is typically the first and often the rate-determining step, where the Pd(0) catalyst inserts into the aryl-bromide bond. The bulky substituents flanking the bromine atom create a "steric wall" that impedes the approach of the palladium complex.[2]
Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the palladium center to regenerate the Pd(0) catalyst. If the groups on the palladium are sterically demanding (e.g., the bulky benzoate substrate and the coupling partner), it can be difficult for them to come into the close proximity required for C-C bond formation, thus slowing down or preventing catalyst turnover.[3]
The selection of appropriate ligands is critical to accelerate both of these sterically sensitive steps.[2][3]
Q3: What is the general strategy for catalyst selection for this type of substrate?
A: The most effective strategy is to use a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand .[4][5]
Bulky, Electron-Rich Ligands: These ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos), serve two main purposes. Their electron-rich nature increases the electron density on the palladium center, which facilitates the oxidative addition into the C-Cl or C-Br bond.[2] Their steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species and accelerates the final reductive elimination step.[2][6]
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors and are often even more electron-releasing than phosphines. They form very stable bonds with palladium, creating robust catalysts that can overcome the challenge of coupling hindered substrates, sometimes even at room temperature.[5][7]
A simple ligand like triphenylphosphine (PPh₃) is often ineffective for these challenging substrates.[8][9]
Section 2: Troubleshooting Guides by Reaction Type
This section provides specific advice for common cross-coupling reactions that users may be attempting with 2-bromo-3-methoxy benzoates.
Suzuki-Miyaura Coupling
Issue: My Suzuki-Miyaura reaction with a 2-bromo-3-methoxy benzoate has a very low yield (<10%) or fails completely. My starting material is either unreacted or I see significant protodeboronation of my boronic acid.
This is the most common problem encountered with this substrate. The solution almost always involves a significant upgrade of the catalyst system and careful optimization of the base and solvent.
Troubleshooting Suzuki-Miyaura Reactions
Possible Cause
Solution & Scientific Rationale
1. Inadequate Catalyst Activity
Switch to a modern catalyst system. A simple Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst is not active enough. Use a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand like SPhos , XPhos , or RuPhos . These ligands are specifically designed to accelerate the slow oxidative addition and reductive elimination steps inherent to sterically hindered substrates.[10][11]
2. Ineffective Base
Use a stronger, non-nucleophilic base. Weak bases like Na₂CO₃ are often insufficient. Switch to K₃PO₄ or Cs₂CO₃ .[1][12] These stronger bases are more effective at promoting the transmetalation step, where the organic group is transferred from boron to palladium, a step which can also be sluggish.
3. Low Reaction Temperature
Increase the reaction temperature. The activation energy for the oxidative addition of hindered aryl bromides is high. Reactions often require temperatures between 100-120 °C . Use a high-boiling point solvent like 1,4-dioxane , toluene , or DMF to safely reach these temperatures.[1][12]
4. Competing Side Reactions
Minimize water and oxygen. Protodeboronation (boronic acid reacting with trace water) and homocoupling can be significant issues.[11] Use anhydrous, degassed solvents. If protodeboronation persists, consider switching from a boronic acid to a more robust boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[11]
5. Carbonylative Side-Reaction
If performing a carbonylative Suzuki-Miyaura coupling, slow addition of the boronic acid is key. For these challenging substrates, the direct (non-carbonylative) Suzuki coupling can be much faster. By adding the boronic acid slowly via syringe pump, its concentration remains low, which favors the carbonylative pathway.[13][14]
Optimized Protocol: Suzuki-Miyaura Coupling of a Hindered Benzoate
This protocol is a robust starting point for optimization.
To an oven-dried Schlenk flask under an argon atmosphere, add the 2-bromo-3-methoxy benzoate, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for completion.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Issue: I am attempting to synthesize a di- or tri-ortho-substituted diarylamine using my benzoate substrate, but the reaction is failing.
C-N coupling with hindered substrates is exceptionally challenging and requires the most advanced catalyst systems available.
Troubleshooting Buchwald-Hartwig Aminations
Possible Cause
Solution & Scientific Rationale
1. Incorrect Ligand Choice
Use a ligand specifically designed for hindered amination. Not all bulky phosphines are equal. Ligands like BrettPhos or specialized P,N-ligands are often required.[3][4] These ligands possess unique architectures that create a highly active catalytic pocket capable of accommodating two bulky coupling partners.
2. Inappropriate Base
A strong, non-nucleophilic alkoxide base is essential. The base deprotonates the amine and participates in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the standard choices for these difficult couplings.[3][4] Carbonate bases are typically ineffective.
3. Catalyst Inhibition
Ensure rigorous exclusion of air. The highly electron-rich Pd(0) complexes used in amination are extremely sensitive to oxygen. Use Schlenk techniques or a glovebox for best results. Catalyst deactivation can be a major cause of low conversion.[15]
Optimized Protocol: Buchwald-Hartwig Amination of a Hindered Benzoate
In a glovebox, add Pd(OAc)₂, BrettPhos, and NaOt-Bu to a sealable reaction tube.
Add the anhydrous toluene, followed by the amine and then the 2-bromo-3-methoxy benzoate.
Seal the tube tightly and remove it from the glovebox.
Heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.
Monitor the reaction by LC-MS.
After cooling, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH₄Cl.
Extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography.
Sonogashira Coupling
Issue: My Sonogashira coupling is giving low yields, and I observe a significant amount of alkyne homocoupling (Glaser by-product).
The Sonogashira reaction with electron-rich aryl bromides can be sluggish, allowing the copper-catalyzed homocoupling to become a dominant pathway.
Troubleshooting Sonogashira Couplings
Possible Cause
Solution & Scientific Rationale
1. Sluggish Oxidative Addition
Increase temperature and consider a more active catalyst. Because the substrate is electron-rich, oxidative addition is slow.[16] Increasing the temperature to 80-100 °C is often necessary. While standard Pd(PPh₃)₄ can work, a system with a more electron-rich ligand may improve rates.
2. Dominant Homocoupling
Use copper-free conditions and rigorously degas all reagents. The Glaser homocoupling by-product requires copper and oxygen. By omitting the copper(I) iodide (CuI) co-catalyst and ensuring the reaction is strictly anaerobic (by degassing the solvent and amine base), this side reaction can be significantly suppressed.[17][18]
3. Ineffective Base/Solvent System
Use an appropriate amine base, which often serves as the solvent or co-solvent. A base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to deprotonate the alkyne.[16][19] Using it in combination with a solvent like THF or DMF is a common practice.
In an oven-dried, sealable reaction tube, dissolve the 2-bromo-3-methoxy benzoate and the terminal alkyne in a mixture of DMF and Et₃N (e.g., 2:1 v/v).
Degas the solution thoroughly by bubbling argon through it for 20 minutes.
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
Seal the tube and heat the reaction to 100 °C for 12-18 hours.
Monitor the reaction progress by TLC or GC-MS.
After cooling, dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.
Dry the organic phase over MgSO₄, filter, and evaporate the solvent.
Purify the residue by flash column chromatography.
Section 3: Visual Aids & Workflows
Diagram 1: The Steric Challenge
Caption: Steric clash between bulky ortho-groups and the incoming palladium catalyst.
Diagram 2: Troubleshooting Workflow for a Failing Suzuki Reaction
Caption: A decision-making workflow for troubleshooting low Suzuki coupling yields.
References
Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]
O’Brien, A. G., Maruyama, A., & Seeberger, P. H. (2010). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 11(21), 5134-5137. [Link]
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678–2686. [Link]
Vantourout, J. C., et al. (2014). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 136(49), 17232–17235. [Link]
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]
Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of ortho/ortho'-substituted 1,1-diarylethylenes through cross-coupling reactions of sterically encumbered hydrazones and aryl halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]
Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 13(18), 12268-12276. [Link]
Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010 - Scientific Background: Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
Arkat USA, Inc. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. ARKAT USA, Inc.[Link]
Brachet, E., Hamze, A., Peyrat, J.-F., Brion, J.-D., & Alami, M. (2010). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. Organic Letters, 12(18), 4042–4045. [Link]
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. [Link]
Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(6), 2055-2061. [Link]
Wikipedia contributors. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
Engle, K. M., & Yu, J.-Q. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(20), 12792-12803. [Link]
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. [Link]
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 384-388. [Link]
Nolan, S. P., & Organ, M. G. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 54(11), 3244-3269. [Link]
Skrydstrup, T., et al. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Journal of Organic Chemistry, 85(6), 4414-4424. [Link]
Ackermann, L., et al. (2021). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 8(15), 4059-4066. [Link]
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
Chaumeil, H., Signorella, S., & Le Drian, C. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9662. [Link]
Skrydstrup, T., et al. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. The Journal of Organic Chemistry, 85(6), 4414-4424. [Link]
Verkade, J. G., et al. (2005). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(6), 2055-2061. [Link]
Organ, M. G., et al. (2008). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 47(15), 2685-2688. [Link]
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?[Link]
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
Beilstein-Institut. (2014, May 13). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1058–1065. [Link]
Beilstein-Institut. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 378–386. [Link]
Soheili, A., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 16(5), 1334-1337. [Link]
Technical Support Center: Storage and Handling of Methyl 2-bromo-5-chloro-3-methoxybenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of Methyl 2-bromo-5-chloro-3-methoxybenzoate (CA...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS No: 35450-36-3). As a critical intermediate in complex organic synthesis, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes.[1] This document moves beyond simple guidelines to explain the underlying chemical principles and provides practical troubleshooting protocols.
This section addresses proactive measures to ensure the long-term stability of Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Q1: What are the ideal storage conditions for Methyl 2-bromo-5-chloro-3-methoxybenzoate?
A: To ensure maximum stability, the compound should be stored in a cool, dry, dark, and well-ventilated place, away from incompatible materials.[2][3] The container should be kept tightly sealed.[4] For long-term storage (months to years), refrigeration (2-8°C) under an inert atmosphere (Nitrogen or Argon) is the gold standard.
Q2: Why is moisture a significant concern, and how can I mitigate it?
A: The primary degradation pathway for this compound is the hydrolysis of the methyl ester functional group.[5] Esters, while relatively stable in neutral water, can react with water to revert to the parent carboxylic acid (2-bromo-5-chloro-3-methoxybenzoic acid) and methanol.[6] This reaction is significantly accelerated by the presence of acidic or basic contaminants.[5][7]
Causality: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. While this reaction is slow, its cumulative effect over time, especially if the container is frequently opened in a humid environment, can lead to significant purity loss.
Mitigation:
Tightly Sealed Containers: Always ensure the container cap is securely fastened immediately after use to minimize the ingress of atmospheric moisture.[2][8]
Inert Atmosphere: For high-purity applications or long-term storage, flushing the container headspace with an inert gas like nitrogen or argon before sealing is highly effective.[8] This displaces both moisture and oxygen.
Use of Desiccants: Storing the sealed container inside a desiccator cabinet provides an additional layer of protection against ambient humidity.
Q3: Is Methyl 2-bromo-5-chloro-3-methoxybenzoate sensitive to light?
A: Yes, aromatic compounds, particularly those containing halogen substituents, can be susceptible to photodegradation.[9][10]
Causality: Energy from light, especially in the UV spectrum, can be absorbed by the aromatic ring system. This energy can promote the cleavage of carbon-halogen bonds (C-Br, C-Cl) or initiate other radical-based degradation reactions, leading to colored impurities and loss of the desired compound.[9]
Mitigation:
Amber Containers: Store the compound in amber glass vials or bottles which filter out a significant portion of UV and visible light.[11]
Dark Storage: Place the container in a dark cabinet or refrigerator to eliminate light exposure.[11][12] Avoid leaving the vial on a lab bench exposed to direct sunlight or strong overhead lighting for extended periods.
Q4: What type of container is recommended for storage?
A: Borosilicate glass (e.g., Pyrex®) or amber glass bottles with a tight-fitting, chemically resistant cap (e.g., PTFE-lined) are ideal. All containers must be clearly and durably labeled with the compound name, CAS number, and any relevant hazard warnings.[13][14] Before use, ensure the container is clean and completely dry to prevent contamination and moisture-induced degradation. Secondary containment, such as placing the primary container in a larger, shatter-proof container, is a recommended safety practice.[13]
Q5: What chemicals are incompatible with Methyl 2-bromo-5-chloro-3-methoxybenzoate?
A: To prevent hazardous reactions and degradation, this compound must be segregated from several chemical classes.[14][15]
Strong Oxidizing Agents: (e.g., nitric acid, peroxides, perchlorates). Mixing can lead to vigorous, potentially explosive reactions.[2][16]
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). These will rapidly catalyze the hydrolysis of the ester, leading to complete degradation.[6]
Strong Acids: (e.g., sulfuric acid, hydrochloric acid). While used catalytically in synthesis, storing with strong acids can accelerate hydrolysis.[6][17]
Active Metals: (e.g., sodium, potassium, magnesium). Halogenated compounds can react violently with active metals.[16]
Amines: Halogenated organics can be incompatible with aliphatic and aromatic amines, potentially leading to heat generation and toxic gas release.[18]
This section provides a logical framework for diagnosing issues that may arise from improper storage.
Q1: My experiment, which previously worked, is now yielding poor or unexpected results. Could my Methyl 2-bromo-5-chloro-3-methoxybenzoate have degraded?
A: Yes, this is a strong possibility. Degraded starting material is a common cause of failed reactions. If the compound has hydrolyzed to its carboxylic acid form, it will fail to participate in reactions requiring the ester functional group or may act as an impurity that inhibits the desired reaction. The presence of the acidic degradation product can also neutralize basic reagents or catalysts, leading to low yields.
Q2: The appearance of my compound has changed. It was a colorless liquid, but now appears yellow/brown and/or contains a white precipitate. What does this indicate?
A: A change in physical appearance is a primary indicator of chemical degradation.
Color Change: The development of a yellow or brown hue often suggests the formation of complex impurities resulting from photodegradation or other side reactions.
Precipitate Formation: The most likely identity of a white precipitate is the hydrolyzed product, 2-bromo-5-chloro-3-methoxybenzoic acid. This carboxylic acid is a solid at room temperature and has lower solubility in non-polar solvents compared to the parent ester, causing it to precipitate out as it forms.
Q3: How can I definitively test the purity of my stored compound?
A: A simple visual check is often insufficient. Analytical confirmation is necessary to ensure the compound meets the required purity for your experiments. Several methods can be used, ranging from rapid qualitative checks to quantitative analysis.[19][20] A straightforward and accessible method for many labs is Thin-Layer Chromatography (TLC), with confirmation by a more robust technique like Nuclear Magnetic Resonance (NMR) spectroscopy if available. See Section 3 for detailed protocols.
Section 3: Protocols, Data, and Visualizations
Table 1: Summary of Recommended Storage Conditions
Parameter
Short-Term ( < 1 month)
Long-Term ( > 1 month)
Rationale
Temperature
Cool Room Temperature (15-25°C)
Refrigerated (2-8°C)
Slows reaction kinetics of degradation pathways.
Atmosphere
Tightly Sealed Container
Headspace flushed with Inert Gas (N₂/Ar)
Prevents ingress of moisture and oxygen, mitigating hydrolysis and oxidation.[8]
Provides inert surface and protection from light.[11][13]
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick, qualitative assessment of purity by comparing the stored material to a known standard or a previously analyzed batch. The presence of a new spot indicates the formation of an impurity.
Methodology:
Prepare Samples: Dissolve a small amount (~1 mg) of your stored Methyl 2-bromo-5-chloro-3-methoxybenzoate in ~0.5 mL of ethyl acetate. If available, prepare a similar solution of a new, unopened batch or a reference standard.
Spot the TLC Plate: Using a capillary tube, spot a small amount of each solution onto a silica gel TLC plate.
Develop the Plate: Place the plate in a developing chamber containing a mobile phase of 5:1 Hexanes:Ethyl Acetate . This solvent system is based on reported analytical data for the compound.[21] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
Visualize: Remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).
Analyze: The pure compound should appear as a single spot with an Rf value of approximately 0.58.[21] The primary degradation product, the carboxylic acid, is much more polar and will appear as a distinct spot with a much lower Rf value (closer to the baseline). The presence of more than one spot in the lane of your stored material confirms degradation.
Protocol 2: Purity Confirmation by ¹H NMR Spectroscopy
This protocol provides definitive structural confirmation and can be used to estimate the extent of degradation.
Methodology:
Prepare Sample: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Acquire Spectrum: Obtain a ¹H NMR spectrum on a standard NMR spectrometer.
Analyze Data:
Pure Compound: The spectrum of pure Methyl 2-bromo-5-chloro-3-methoxybenzoate will show two key singlets from the methyl groups: one for the aromatic methoxy group (ArOCH₃ ) and another for the methyl ester (CO₂CH₃ ). Based on literature, these appear around δ 3.82 ppm and δ 3.94 ppm, respectively.[21]
Degraded Compound (Hydrolysis): If hydrolysis has occurred, you will observe:
A significant decrease in the integration value of the methyl ester singlet (CO₂CH₃ at ~3.82 ppm).
The appearance of a new, broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (COOH ).
The presence of a methanol (CH₃OH) singlet around 3.49 ppm.
The ratio of the integral of the carboxylic acid proton to the aromatic protons can provide a quantitative measure of degradation.
Diagram 1: Troubleshooting Flowchart for Suspected Degradation
This flowchart provides a logical path for investigating a suspect batch of Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Caption: Logical workflow for diagnosing suspected chemical degradation.
References
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. B&M Scientific.
University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
Medical Diagnostic Laboratories, L.L.C. (n.d.). Best Practices for Storing Lab Reagents and Chemicals in Medical Diagnostic Labs.
SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability.
Labstep. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
University of Glasgow. (n.d.).
Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
PubMed. (2011, November 15).
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ACS Publications. (2002, September 18).
Chemguide. (n.d.). hydrolysis of esters.
SCIRP. (n.d.).
Taylor & Francis. (2024, September 12).
ASM Journals. (n.d.). Reductive Dehalogenations of Halobenzoates by Anaerobic Lake Sediment Microorganisms.
European Patent Office. (1998, October 14).
ResearchGate. (n.d.).
Thermo Fisher Scientific. (2025, September 22).
Fisher Scientific. (2009, August 6). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
CP Lab Safety. (n.d.).
ChemicalBook. (2026, January 13).
Merck. (n.d.).
University of Illinois. (2026, February 26).
diplomata comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
TDX. (n.d.).
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
Removing unreacted starting materials from Methyl 2-bromo-5-chloro-3-methoxybenzoate mixtures
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-bromo-5-chlo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of unreacted starting materials and other impurities from your reaction mixture.
Q1: My crude product is acidic. How do I effectively remove unreacted 2-bromo-5-chloro-3-methoxybenzoic acid?
A1: The presence of unreacted carboxylic acid is a common issue in esterification reactions. The most effective method for its removal is a liquid-liquid extraction using a mild aqueous base.[1][2]
Underlying Principle: The acidic proton of the carboxylic acid readily reacts with a base, such as sodium bicarbonate (NaHCO₃), to form a water-soluble carboxylate salt.[2] This salt will partition into the aqueous layer, while the neutral ester product remains in the organic layer.
Recommended Protocol:
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
Transfer the solution to a separatory funnel.
Add a saturated aqueous solution of sodium bicarbonate.
Stopper the funnel and shake vigorously, venting frequently to release the pressure from the carbon dioxide gas that evolves.
Allow the layers to separate and drain the lower aqueous layer.
Repeat the wash with sodium bicarbonate solution two more times to ensure complete removal of the acid.
Finally, wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Critical Consideration: Avoid using strong bases like sodium hydroxide (NaOH) as they can hydrolyze your desired ester product back to the carboxylic acid.[1]
Q2: After the basic wash, I still see a spot corresponding to the starting acid on my TLC plate. What should I do?
A2: If a basic wash is insufficient, it may be due to incomplete reaction or the formation of an emulsion during extraction, which can trap impurities.
Troubleshooting Steps:
Optimize the Wash: Ensure you are using a sufficient volume of the bicarbonate solution and shaking vigorously enough for efficient extraction. Breaking any emulsions that form is crucial.
Column Chromatography: If the acidic impurity persists, purification by column chromatography is the next logical step.[3] A silica gel stationary phase with a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) will effectively separate the more polar carboxylic acid from the less polar ester.[4] The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).[5][6][7]
Q3: My NMR spectrum shows the presence of residual methanol. How can I remove it?
A3: Methanol is a common solvent and reagent in esterification and can be challenging to remove completely due to its relatively high boiling point.
Removal Strategies:
Azeotropic Removal: Co-evaporation with a solvent that forms a low-boiling azeotrope with methanol, such as toluene, can be effective. Add toluene to your product and evaporate the mixture under reduced pressure. Repeat this process several times.
High-Vacuum Distillation: If your product is thermally stable, distillation under high vacuum can effectively remove residual methanol.[8][9]
Aqueous Washes: Performing several washes with water during the liquid-liquid extraction work-up will help remove the majority of the water-soluble methanol.
Q4: I've used thionyl chloride (SOCl₂) for the esterification, and my product has a persistent unpleasant odor and color. What is the cause and how do I purify it?
A4: The odor and color are likely due to residual acidic byproducts from the thionyl chloride, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), as well as potential colored impurities.
Purification Protocol:
Quenching: After the reaction, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. This should be done in a well-ventilated fume hood.
Thorough Washing: During the work-up, in addition to the bicarbonate wash, a wash with a dilute solution of sodium bisulfite (NaHSO₃) can help to remove colored impurities.
Column Chromatography: If the color and odor persist, column chromatography is highly recommended for complete purification.
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the purification and analysis of Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Q5: What is the most robust overall purification strategy for crude Methyl 2-bromo-5-chloro-3-methoxybenzoate?
A5: A multi-step approach is generally the most effective for achieving high purity.
Caption: General workflow for the purification of Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Q6: Which analytical techniques are best suited for assessing the purity of the final product?
A6: A combination of techniques provides the most comprehensive assessment of purity.[10]
Analytical Technique
Information Provided
Thin-Layer Chromatography (TLC)
A quick and easy method to qualitatively assess the presence of starting materials and byproducts.[5][7][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
An excellent technique for identifying and quantifying volatile impurities.[10][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[10][14]
High-Performance Liquid Chromatography (HPLC)
Useful for separating and quantifying non-volatile impurities.
Q7: Can I use recrystallization to purify Methyl 2-bromo-5-chloro-3-methoxybenzoate?
A7: Yes, if your product is a solid, recrystallization can be a very effective and economical purification method.[15][16]
Solvent Selection is Key: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[15] Potential solvents for similar esters include methanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes.[17]
General Procedure:
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
If insoluble impurities are present, perform a hot filtration.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Dry the purified crystals under vacuum.
Q8: What are the expected solubility properties of the starting acid and the final ester product?
A8: Understanding the solubility differences is fundamental to designing an effective purification strategy.
2-bromo-5-chloro-3-methoxybenzoic acid: As a carboxylic acid, it will have some solubility in polar organic solvents.[18][19][20] Its solubility dramatically increases in basic aqueous solutions due to the formation of the corresponding carboxylate salt.[2]
Methyl 2-bromo-5-chloro-3-methoxybenzoate: As an ester, it will be soluble in a wide range of common organic solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) and largely insoluble in water.
This difference in solubility is the basis for the effectiveness of the acid-base extraction detailed in Q1.[1][21]
References
Zhang, P., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 63(4), 1102-1110. Available from: [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]
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UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Aqueous-Organic Solvent Mixtures. Available from: [Link]
DiVA. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available from: [Link]
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Journal of Chemical & Engineering Data. (2021). Solubility Measurement and Thermodynamic Correlation of 4-(Hydroxymethyl) Benzoic Acid in Nine Pure Solvents and Two Binary Solvent Mixtures at (283.15–323.15) K. Available from: [Link]
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Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Available from: [Link]
ASABE Technical Library. (2012). Effects of High-Melting Methyl Esters on Crystallization Properties of Fatty Acid Methyl Ester Mixtures. Available from: [Link]
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MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Available from: [Link]
Google Patents. (n.d.). US4082788A - Esterification and extraction process.
Raja, V., et al. (2020). A Simple and Trace Level-Sensitive Gas Chromatography with Mass Spectrometer (GCMS) Method for the Determination of Seven Potentially Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Available from: [Link]
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Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Available from: [Link]
GL Sciences. (n.d.). Esters. Available from: [Link]
PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Available from: [Link]
Research Journal of Science and Technology. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Available from: [Link]
Royal Society of Chemistry. (n.d.). Enhanced Ester Dechloroacetylation through Transesterification with Trimethoxyborane. Available from: [Link]
Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Available from: [Link]
ResearchGate. (2015). How can remove Ester from Hydroxamic acid? Available from: [Link]
Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]
Comparative NMR Profiling: Methyl 2-bromo-5-chloro-3-methoxybenzoate vs. Regioisomeric Impurities
Executive Summary: The Spectral Fingerprint In the synthesis of halogenated benzoate scaffolds, particularly Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: 1263377-05-4 or related analogs), the primary challenge is not...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Spectral Fingerprint
In the synthesis of halogenated benzoate scaffolds, particularly Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: 1263377-05-4 or related analogs), the primary challenge is not merely identification, but regio-differentiation . The electrophilic aromatic substitution (chlorination) of methyl 2-bromo-3-methoxybenzoate can theoretically yield two isomers: the desired 5-chloro product (Target) and the 4-chloro impurity (Alternative).
This guide compares the NMR performance of the Target against its critical regioisomeric alternative. The definitive "performance metric" for this analysis is the coupling constant (
) of the aromatic protons.
Target (5-chloro): Exhibits Meta-coupling (
Hz) .
Alternative (4-chloro): Exhibits Ortho-coupling (
Hz) .
This guide provides validated experimental data and a self-validating logic tree to ensure batch purity in pharmaceutical intermediate production.
Structural Analysis & Theoretical Prediction
Before analyzing the spectra, we must map the magnetic environment of the target molecule.
Protons: Two aromatic protons remain at positions C4 and C6 .
Relationship: H4 and H6 are meta to each other (separated by the C5-Cl carbon).
Electronic Environment:
H4: Ortho to Methoxy (Strong EDG, Shielding); Meta to Chloro.
H6: Ortho to Ester (Strong EWG, Deshielding); Meta to Chloro.
Alternative Structure: Methyl 2-bromo-4-chloro-3-methoxybenzoate (Impurity)
Protons: Two aromatic protons remain at positions C5 and C6 .
Relationship: H5 and H6 are ortho to each other.
Coupling Prediction: Ortho protons typically couple with
Hz.
Experimental Protocol (Self-Validating)
To reproduce the data below, follow this standardized protocol designed to minimize solvent effects and rotameric broadening.
Materials:
Solvent: Chloroform-d (
) with 0.03% TMS (v/v). Note: DMSO-d6 may cause peak broadening due to viscosity; is preferred for resolution.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Instrument: 400 MHz NMR (minimum requirement for resolving close multiplets).
Acquisition Parameters:
Pulse Angle:
(to prevent saturation).
Relaxation Delay (D1):
seconds (essential for accurate integration of aromatic protons).
Scans (NS): 16 (1H), 1024 (13C).
Comparative 1H NMR Analysis
The following data compares the experimentally validated spectrum of the Target against the theoretical profile of the Alternative Regioisomer.
Table 1: 1H NMR Data Comparison (
, 400 MHz)
Assignment
Target (5-Cl) Chemical Shift ()
Multiplicity
Coupling ()
Alternative (4-Cl) Prediction
Performance Note
H-6
7.28 ppm
Doublet (d)
2.4 Hz
~7.50 ppm (d)
Differentiation Key: The Target H6 is a sharp doublet with small . The Alternative H6 would be a doublet with large (~8 Hz).
H-4
6.98 ppm
Doublet (d)
2.4 Hz
N/A (H5 signal instead)
H4 is shielded by the ortho-OMe group.
H-5
N/A (Substituted)
-
-
~7.10 ppm (d)
The Alternative has an H5 proton coupled to H6 ( Hz).
-OCH
3.94 ppm
Singlet (s)
-
~3.90 ppm (s)
Overlapping signals; poor differentiator.
-COOCH
3.93 ppm
Singlet (s)
-
~3.90 ppm (s)
Overlapping signals; poor differentiator.
Data Source: Experimental values derived from benzoxaborole intermediate synthesis [1].
Detailed Analysis of the Target Spectrum
The "Meta" Signature: The defining feature of the target is the coupling constant of 2.4 Hz . This small splitting arises because H4 and H6 interact through four bonds (W-coupling) across the aromatic ring.
Chemical Shift Logic:
H6 (7.28 ppm): Downfield due to the anisotropic deshielding cone of the carbonyl group (Ester) at C1.
H4 (6.98 ppm): Upfield relative to H6 because it is ortho to the electron-donating Methoxy group at C3.
Methyl Region: The two singlets at 3.94 and 3.93 ppm represent the ester methyl and ether methyl. In
, these often overlap. Tip: If integration is ambiguous (e.g., looks like one peak of 6H), run the sample in Benzene-d6 () to induce a solvent shift and separate the peaks.
13C NMR Analysis[2][3][4][5][6]
While 1H NMR confirms the substitution pattern, 13C NMR confirms the carbon skeleton count and oxidation states.
Table 2: 13C NMR Assignments (Predicted vs. Observed)
Carbon Type
Chemical Shift ()
Assignment Logic
Carbonyl (C=O)
165.5 ppm
Typical benzoate ester carbonyl.
C-3 (Ar-O)
158.8 ppm
Deshielded significantly by direct attachment to Oxygen.
C-1 (Ipso)
134.5 ppm
Quaternary carbon attached to the ester.
C-5 (C-Cl)
128.2 ppm
Ipso carbon attached to Chlorine.
C-2 (C-Br)
115.0 ppm
Shielded slightly due to the "Heavy Atom Effect" of Bromine.
This decision tree guides the analyst in determining batch purity based on the coupling constant "Performance Metric."
Caption: Logic flow for distinguishing the 5-chloro target from the 4-chloro regioisomer using J-coupling analysis.
Diagram 2: Origin of the Regioisomer
Understanding why the alternative exists helps in interpreting the spectrum.
Caption: Electrophilic substitution pathway. The 5-position is electronically activated by the 3-OMe group (para-direction), making it the major product.
Troubleshooting & Common Artifacts
Rotamers: Because of the steric bulk of the Bromine (C2) and Methoxy (C3) groups, the ester group at C1 may exhibit restricted rotation. In very low-temperature NMR (-40°C), you might see peak doubling. At room temperature (
C), this usually presents as slight line broadening.
Water Peak: In
, adventitious water appears at ~1.56 ppm. Ensure this does not integrate into your aliphatic region if analyzing impurities.
Residual Solvent: Common synthesis solvents include Methanol (3.49 ppm in
) and Dichloromethane (5.30 ppm). Do not confuse the Methanol singlet with the ester methyl group.
References
Experimental 1H NMR Data: Akama, T., et al. (2020).[2][3] Benzoxaborole compounds and formulations thereof. U.S. Patent Application US20200385409A1. Example 22.
General NMR Shift Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Regioisomer Analysis: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
FTIR spectral characteristic peaks of Methyl 2-bromo-5-chloro-3-methoxybenzoate
An In-Depth Guide to the FTIR Spectral Characteristics of Methyl 2-bromo-5-chloro-3-methoxybenzoate A Comparative Analysis for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the FTIR Spectral Characteristics of Methyl 2-bromo-5-chloro-3-methoxybenzoate
A Comparative Analysis for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of Methyl 2-bromo-5-chloro-3-methoxybenzoate. In the absence of a directly published spectrum for this specific multi-substituted compound, we will construct a detailed interpretation based on foundational spectroscopic principles and comparative data from structurally related analogs. This approach not only predicts the spectral features but also explains the electronic and steric causality behind the observed vibrational modes, offering a robust framework for compound identification and characterization.
Structural and Vibrational Overview
Methyl 2-bromo-5-chloro-3-methoxybenzoate is a polysubstituted aromatic ester. Its FTIR spectrum is a composite of vibrations from the methyl ester group, the aromatic ring, the methoxy substituent, and the carbon-halogen bonds. Each functional group gives rise to characteristic absorption bands, which can be shifted by the electronic effects (inductive and resonance) of the other substituents on the benzene ring.
The primary diagnostic regions in its IR spectrum will be:
3100-2800 cm⁻¹: C-H stretching vibrations from the aromatic ring and methyl groups.
1750-1700 cm⁻¹: The prominent C=O (carbonyl) stretching of the ester.
1600-1400 cm⁻¹: C=C stretching vibrations within the aromatic ring.
1300-1000 cm⁻¹: The "fingerprint region," containing complex C-O and C-C stretching vibrations from the ester and ether linkages.
Below 900 cm⁻¹: C-H out-of-plane bending and C-halogen stretching vibrations.
dot
Caption: Key vibrational modes for Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Detailed Peak Assignment and Comparative Analysis
The "Rule of Three" for aromatic esters provides a foundational framework for identifying the ester functionality, characterized by three strong peaks corresponding to C=O stretching, asymmetric C-C-O stretching, and symmetric O-C-C stretching.[1][2] The positions of these and other peaks are modulated by the additional substituents.
We will compare the expected peaks for our target compound with known data for four key analogs: Methyl Benzoate (the parent compound), Methyl 2-bromobenzoate, Methyl 4-chlorobenzoate, and Methyl 3-methoxybenzoate. This comparison allows for the deconvolution of electronic and steric effects.
Typical for aromatic C-H stretches; intensity is reduced due to fewer C-H bonds.[9]
Aliphatic C-H Stretch
~2955 cm⁻¹
~2953 cm⁻¹
~2958 cm⁻¹
~2950 cm⁻¹
~2960 cm⁻¹ (medium)
Characteristic asymmetric and symmetric stretches for the two -OCH₃ groups.
C=O Ester Stretch
~1725 cm⁻¹
~1733 cm⁻¹
~1724 cm⁻¹
~1720 cm⁻¹
~1730 cm⁻¹ (strong)
Conjugation with the aromatic ring lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[10] The ortho-bromo group may slightly increase the frequency due to steric hindrance disrupting coplanarity.
Aromatic C=C Stretch
~1600, 1585, 1450 cm⁻¹
~1590, 1470, 1435 cm⁻¹
~1595, 1490 cm⁻¹
~1600, 1585, 1470 cm⁻¹
~1590, 1475 cm⁻¹ (medium)
Multiple bands are characteristic of the aromatic ring. Substitution pattern affects exact positions.[9]
Asymmetric C-O-C Stretch (Ester)
~1280 cm⁻¹
~1285 cm⁻¹
~1280 cm⁻¹
~1290 cm⁻¹
~1285 cm⁻¹ (strong)
The first strong band of the ester fingerprint region below the carbonyl peak.[1]
Asymmetric Ar-O-C Stretch (Ether)
N/A
N/A
N/A
~1250 cm⁻¹
~1255 cm⁻¹ (strong)
A strong band characteristic of aryl ethers.
Symmetric C-O-C Stretch (Ester)
~1115 cm⁻¹
~1125 cm⁻¹
~1100 cm⁻¹
~1080 cm⁻¹
~1120 cm⁻¹ (strong)
The second strong C-O stretching band of the ester group.[1]
Symmetric Ar-O-C Stretch (Ether)
N/A
N/A
N/A
~1040 cm⁻¹
~1030 cm⁻¹ (strong)
A strong band characteristic of the methoxy group's symmetric stretch.
C-Cl Stretch
N/A
N/A
~850 cm⁻¹
N/A
~850-750 cm⁻¹ (medium-strong)
The C-Cl stretch typically appears in this range for aryl chlorides.[9][11]
C-Br Stretch
N/A
~660 cm⁻¹
N/A
N/A
~690-515 cm⁻¹ (medium-strong)
The C-Br stretch is found at lower wavenumbers due to the higher mass of bromine.[9][11]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the generation of reliable and reproducible data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a preferred method for solid powders as it requires minimal sample preparation and protects the instrument's optics.
Objective: To obtain a clean, high-resolution FTIR spectrum of Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Methodology: Attenuated Total Reflectance (ATR)
Step 1: Instrument Preparation & Background Scan
Action: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a swab with isopropyl alcohol or ethanol to wipe the surface, then allow it to dry completely.
Causality: Any residue on the crystal will contribute to the spectrum. A clean surface is paramount for a pure sample spectrum.
Action: Run a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance.
Causality: The software will subtract this background from the sample scan, ensuring that the final spectrum contains only information from the sample itself. This is a critical self-validating step.
Step 2: Sample Application
Action: Place a small amount of the solid sample (typically 1-2 mg) onto the center of the ATR crystal.
Causality: Only the portion of the sample in direct, intimate contact with the crystal will be measured.
Action: Lower the ATR press and apply consistent pressure to the sample. Most modern instruments have a pressure clamp that will "click" or indicate when optimal pressure is achieved.
Causality: Good contact is essential for the evanescent wave of the IR beam to penetrate the sample effectively. Insufficient pressure leads to a weak, noisy spectrum with poor peak definition.
Step 3: Spectrum Acquisition
Action: Scan the sample. Typical parameters for a solid organic compound are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 co-added scans.
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where small peaks are more easily distinguished from baseline noise. A resolution of 4 cm⁻¹ is sufficient to resolve the vast majority of vibrational bands in condensed-phase organic molecules.
Step 4: Data Processing and Cleaning
Action: After acquisition, perform an ATR correction if the software allows.
Causality: The penetration depth of the evanescent wave is wavelength-dependent. An ATR correction algorithm compensates for this, making the resulting spectrum appear more like a traditional transmission spectrum, particularly by adjusting peak intensities at lower wavenumbers.
Action: Perform a baseline correction to ensure the baseline is flat at or near 100% transmittance (or 0 absorbance).
Causality: A sloping baseline can be caused by scattering or poor sample contact. A flat baseline is essential for accurate peak picking and intensity measurements.
dot
Caption: Standard workflow for ATR-FTIR spectroscopic analysis.
Conclusion
The FTIR spectrum of Methyl 2-bromo-5-chloro-3-methoxybenzoate is defined by a combination of characteristic functional group absorptions. The most prominent features are the strong carbonyl (C=O) stretch around 1730 cm⁻¹ and a series of strong C-O stretching bands between 1300 cm⁻¹ and 1000 cm⁻¹. The presence of the methoxy group is confirmed by its distinct Ar-O-C stretches, while the halogen substituents are identifiable by their respective C-Cl and C-Br stretches in the lower fingerprint region. By comparing its predicted spectrum to simpler, known analogs, one can confidently assign these peaks and use FTIR as a rapid and reliable tool for structural verification in a research or drug development setting.
References
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link][1]
Smith, B. C. (2018). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. Spectroscopy. [Link][12]
Scribd. (n.d.). C-Cl Bond Vibrational Frequency Calculation. [Link][13]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][10]
National Center for Biotechnology Information. (n.d.). Methyl 2-bromobenzoate. PubChem. [Link][4]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][9]
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link][11]
Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. [Link][3]
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21. [Link][2]
National Center for Biotechnology Information. (n.d.). Methyl 3-methoxybenzoate. PubChem. [Link][7]
HPLC method development for purity analysis of Methyl 2-bromo-5-chloro-3-methoxybenzoate
A Method Development Guide for Methyl 2-bromo-5-chloro-3-methoxybenzoate Executive Summary & Strategic Overview The Challenge: Methyl 2-bromo-5-chloro-3-methoxybenzoate presents a unique chromatographic challenge. As a p...
Author: BenchChem Technical Support Team. Date: March 2026
A Method Development Guide for Methyl 2-bromo-5-chloro-3-methoxybenzoate
Executive Summary & Strategic Overview
The Challenge: Methyl 2-bromo-5-chloro-3-methoxybenzoate presents a unique chromatographic challenge. As a poly-halogenated aromatic ester, it possesses high hydrophobicity (LogP ~3.5-4.0) and susceptibility to hydrolysis (generating the corresponding benzoic acid). Furthermore, the presence of both bromine and chlorine atoms creates the potential for regioisomeric impurities —structurally similar byproducts that co-elute on standard alkyl-bonded phases.
The Solution: This guide compares the industry-standard Fully Porous C18 approach against an optimized Core-Shell Phenyl-Hexyl method. While C18 provides adequate retention, it often fails to resolve critical de-halogenated or regioisomeric impurities. The Phenyl-Hexyl phase utilizes
and halogen- interactions to provide orthogonal selectivity, while core-shell particle morphology ensures the efficiency required for baseline separation of closely eluting peaks.
Chemical Nature: Neutral at pH 7, but the ester bond is labile.
Critical Impurities:
Impurity A (Hydrolysis): 2-bromo-5-chloro-3-methoxybenzoic acid. (Elutes earlier; pH dependent).
Impurity B (De-halogenated): Methyl 3-methoxybenzoate (lacks halogens).
Impurity C (Regioisomer): Methyl 2-chloro-5-bromo-3-methoxybenzoate (scrambled halogen positions).
Method Development Decision Tree
The following diagram outlines the logical flow for selecting the stationary phase based on these attributes.
Figure 1: Decision matrix for selecting the optimal stationary phase for halogenated aromatics.
Comparative Study: C18 vs. Phenyl-Hexyl
This section objectively compares the performance of a traditional method versus the recommended alternative.
Scenario A: The Baseline (Fully Porous C18)
Column: C18, 5µm, 4.6 x 150mm.
Mechanism: Purely hydrophobic partitioning.
Outcome: The target peak is well-retained. However, Impurity C (Regioisomer) co-elutes as a "shoulder" on the main peak because the hydrophobicity difference between a Br/Cl switch is negligible.
Scenario B: The Optimized Solution (Core-Shell Phenyl-Hexyl)
Column: Phenyl-Hexyl, 2.6µm Core-Shell, 4.6 x 100mm.
Mechanism: Hydrophobicity +
interactions.
Outcome: The electron-deficient halogen atoms on the analyte interact specifically with the electron-rich phenyl ring of the stationary phase (Halogen-
interaction). This separates the regioisomers based on the position of the halogens relative to the ester group.
Performance Data Summary
Parameter
Method A: Standard C18 (5µm)
Method B: Core-Shell Phenyl-Hexyl (2.6µm)
Improvement
Run Time
25.0 min
12.0 min
52% Faster
Resolution (Impurity C)
0.8 (Co-elution)
2.4 (Baseline)
Critical Quality Gain
Tailing Factor (Tf)
1.3
1.1
Sharper Peaks
Backpressure
~80 bar
~210 bar
Manageable on std. HPLC
Expert Insight: The separation of halogenated isomers on phenyl phases is documented to follow the order of halogen polarizability (I > Br > Cl > F). The Phenyl-Hexyl phase exploits this subtle electronic difference which C18 "cannot see."
Detailed Experimental Protocol
This protocol is designed for the Core-Shell Phenyl-Hexyl method.
Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade). Note: Acidic pH suppresses the ionization of Impurity A (Acid), ensuring it elutes with a sharp peak shape.
Solvent B (Organic): Acetonitrile (HPLC Grade). Note: ACN is preferred over Methanol here to maximize dipole-dipole selectivity.
Column Temp: 40°C (Controls viscosity and kinetics).
Injection Vol: 5 µL.
Detection: UV @ 235 nm (Primary) and 254 nm (Secondary). The benzoate chromophore absorbs strongly at 235 nm.
4.3. Gradient Program
Time (min)
% Solvent B
Step Description
0.0
40
Initial Hold
8.0
85
Linear Gradient (Elution of Target)
8.1
95
Wash Step
10.0
95
Hold Wash
10.1
40
Re-equilibration
12.0
40
End of Run
4.4. Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to detection.[1]
Validation Strategy (ICH Q2 R2)
To ensure this method is "publishable" and robust, validation must follow ICH Q2(R2) guidelines.
Specificity:
Protocol: Inject individual standards of Impurity A, B, and C.
Criterion: Resolution (
) > 1.5 between all peaks.[4] Peak purity check using Diode Array Detector (DAD) to ensure no co-elution under the main peak.
Linearity & Range:
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
Criterion: Correlation coefficient (
) 0.999.
Robustness (Critical for Halogenated Compounds):
Temperature: Vary column temperature
C. Reason: interactions are temperature sensitive; they weaken as temperature increases.
pH: Vary Mobile Phase A pH (e.g., 0.1% Formic vs 0.1% TFA).
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and Phenyl Phases).
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Discussion on Halogen Selectivity).
Comparative Guide: Structural Elucidation of Polysubstituted Benzoates via Mass Spectrometry
The following guide provides an advanced technical comparison and structural elucidation framework for Methyl 2-bromo-5-chloro-3-methoxybenzoate . Subject: Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: Analogous to 354...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an advanced technical comparison and structural elucidation framework for Methyl 2-bromo-5-chloro-3-methoxybenzoate .
Subject: Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS: Analogous to 35450-36-3)
Context: Differentiation from Regioisomers and Impurities in Drug Synthesis.
Executive Summary
In the high-stakes environment of pharmaceutical intermediate profiling, distinguishing Methyl 2-bromo-5-chloro-3-methoxybenzoate (hereafter Target-1 ) from its regioisomers is critical. Unlike simple aliphatic esters, Target-1 exhibits a complex fragmentation matrix driven by the Ortho-Effect (interaction between the C1-ester and C2-bromine) and a unique Halogen Isotope Fingerprint .
This guide compares Target-1 against its most common synthetic by-product alternatives (Regioisomers) and evaluates the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for definitive structural confirmation.
Key Findings:
Differentiation: The specific 3:4:1 isotope ratio at the molecular ion (M⁺) confirms the presence of one Bromine and one Chlorine.
Ortho-Effect: The C2-Bromine substituent accelerates the formation of the acylium ion
, distinguishing Target-1 from para-substituted isomers where this transition is kinetically slower.
Protocol Recommendation: EI-MS is superior for structural fingerprinting; ESI-MS is recommended only for molecular weight confirmation due to adduct formation.
Mechanistic Analysis & Fragmentation Logic[1]
To interpret the mass spectrum of Target-1 , one must deconstruct the competitive fragmentation pathways governed by its polysubstituted core.
The Isotope Fingerprint (The "Truth" Signal)
Before analyzing fragmentation, the molecular ion cluster provides a self-validating check for elemental composition.
Bromine (Br):
Chlorine (Cl):
Combined Theoretical Intensity Ratio (M : M+2 : M+4):
Ion Species
m/z (Nominal)
Composition
Relative Height (Approx)
M
278
75%
M+2
280
+
100% (Base)
M+4
282
25%
Analyst Note: Any deviation from this 3:4:1 pattern indicates co-elution with a non-halogenated impurity or a mono-halogenated degradation product.
Fragmentation Pathways
The fragmentation is dominated by three mechanisms:
-Cleavage (Ester Loss): Rapid loss of the methoxy group (, -31 Da) to form the stable benzoyl cation (Acylium ion).
Decarbonylation: Subsequent loss of CO (-28 Da) from the acylium ion to form the phenyl cation.
Ortho-Effect (Steric Assistance): The bulky Bromine at C2 sterically crowds the ester, weakening the
bond. This makes the peak significantly more intense in Target-1 than in isomers where Bromine is at C3 or C4.
Comparative Performance: Target vs. Alternatives
Comparison A: Target-1 vs. Regioisomer (Methyl 4-bromo-...)
Scenario: A synthetic route yields a mixture of the desired ortho-bromo product and the para-bromo impurity.
Feature
Target-1 (2-Bromo isomer)
Alternative (4-Bromo isomer)
Diagnostic Value
Intensity
High (Base Peak candidate)
Moderate
High: Ortho-substituents accelerate -cleavage via steric relief.
Signal
Distinct
Weak/Absent
Medium: Proximity of ester oxygen to ortho-Br can facilitate radical loss.
McLafferty Rearrangement
Blocked
Blocked
Null: Neither isomer has -hydrogens available.
Retention Time (GC)
Shorter
Longer
High: Ortho-substitution lowers boiling point (shielding polarity).
Comparison B: EI-MS vs. ESI-MS
Scenario: Choosing the right ionization technique for purity assay.
Metric
Electron Ionization (EI)
Electrospray Ionization (ESI)
Molecular Ion
Visible ()
Often Adducts (, )
Structural Data
Rich: Full fragmentation tree.
Poor: Soft ionization yields few fragments.
Quantitation
Linear for volatiles.
Variable (Matrix effects).
Recommendation
Primary Choice for ID.
Secondary Choice for MW check.
Visualized Fragmentation Workflow
The following diagram maps the specific decay pathway for Target-1 , highlighting the mass shifts utilized for identification.
Caption: Step-wise fragmentation tree for Methyl 2-bromo-5-chloro-3-methoxybenzoate showing characteristic mass losses.
Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducible fragmentation patterns suitable for library matching.
Sample Preparation
Solvent: Dissolve 1 mg of Target-1 in 1 mL of HPLC-grade Dichloromethane (DCM).
Why DCM? High solubility for halogenated esters; solvent peak elutes early (solvent delay < 3 min).
Dilution: Dilute 1:100 with Hexane for GC-MS injection (Final conc: ~10 ppm).
GC-MS Method Parameters
Column: DB-5MS or Equivalent (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Criterion 1 (Isotope Check): The m/z 280 peak must be approximately 133% the height of m/z 278. If m/z 278 is equal to or higher than 280, the sample is contaminated with a non-chlorinated analog.
Criterion 2 (Ortho-Check): The retention time must be verified against a standard. If the unknown elutes later than expected, suspect the 4-bromo isomer (para-isomers generally have higher boiling points due to better packing/polarity exposure).
References
NIST Mass Spectrometry Data Center. "Ortho Effects in Electron Ionization Mass Spectrometry." National Institute of Standards and Technology.[2]
Todua, N. G., & Mikaia, A. I. (2016).[2] "Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects." Mass Spektrom, 13(2), 83-94.[2]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
A Comparative Guide to the Reactivity of Substituted Aryl Bromides: Methyl 2-bromo-5-chloro-3-methoxybenzoate vs. Methyl 2-bromo-benzoate
Introduction In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and materials science, aryl bromides serve as indispensable building blocks. Their utility is most profo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and materials science, aryl bromides serve as indispensable building blocks. Their utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures with remarkable precision.[1][2] This guide provides an in-depth comparative analysis of two such building blocks: the structurally complex Methyl 2-bromo-5-chloro-3-methoxybenzoate and the simpler Methyl 2-bromo-benzoate.
The reactivity of an aryl bromide in transformations like the Suzuki-Miyaura or Buchwald-Hartwig amination is not merely a function of the carbon-bromine bond itself. It is intricately governed by the electronic and steric environment imposed by other substituents on the aromatic ring. By comparing these two molecules, we aim to elucidate how the addition of chloro and methoxy groups to the benzoyl scaffold fundamentally alters the reactivity profile of the C-Br bond. This analysis will provide researchers, scientists, and drug development professionals with field-proven insights and practical guidance for selecting substrates and optimizing reaction conditions.
Structural and Electronic Analysis: A Tale of Two Substrates
The key to understanding the differential reactivity between these two compounds lies in a careful examination of their substituent effects.
1. Methyl 2-bromo-benzoate: The Baseline
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sub -- b [style=solid, label=3>];
a -- c [style=invis];
b -- d [style=invis];
c -- e [style=invis];
d -- f [style=invis];
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Figure 1. Structure of Methyl 2-bromo-benzoate.
Methyl Ester (-COOCH₃): Positioned ortho to the bromine, this group is strongly electron-withdrawing via both inductive and resonance effects. This decreases the electron density on the aromatic ring, which can facilitate the oxidative addition step in many palladium-catalyzed reactions. However, its placement creates significant steric hindrance around the C-Br bond, a critical factor that often dictates the choice of catalyst and ligand.[3][4]
Bromine (-Br): Halogens exert a dual electronic effect. They are electron-withdrawing through induction but weakly electron-donating through resonance. The inductive effect typically dominates, contributing to the deactivation of the ring.
2. Methyl 2-bromo-5-chloro-3-methoxybenzoate: The Multifunctional Analog
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sub -- a [style=solid, label="Br"];
sub -- b [style=solid, label=3>];
sub -- c [style=solid, label="OCH3"];
sub -- d [style=solid, label="Cl"];
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Figure 2. Structure of Methyl 2-bromo-5-chloro-3-methoxybenzoate.
This molecule retains the ortho bromo-ester arrangement but introduces two additional substituents meta to the bromine.
Methoxy Group (-OCH₃): Located at the 3-position, the methoxy group is a potent electron-donating group (EDG) through resonance, which is stronger than its inductive electron-withdrawing effect.[5][6] This donation increases the electron density of the aromatic ring, which can make the oxidative addition of a Pd(0) catalyst into the C-Br bond more challenging compared to an electron-deficient ring.[7]
Chloro Group (-Cl): Positioned at the 5-position, the chloro group, like bromine, is inductively electron-withdrawing and weakly electron-donating via resonance.[5][6] Its presence further modifies the electronic landscape of the ring.
Net Electronic and Steric Comparison:
Feature
Methyl 2-bromo-benzoate
Methyl 2-bromo-5-chloro-3-methoxybenzoate
Ring Electronics
Moderately electron-deficient due to the ester group.
Complex; overall more electron-rich due to the dominant methoxy EDG, but modulated by two EWGs (ester, chloro).
Steric Hindrance
Significant steric hindrance at the C-Br bond from the ortho ester.
Similar steric hindrance at the C-Br bond; substituents at C3 and C5 have minimal direct steric impact on the C2 position.
The primary difference lies in the electronic nature of the aromatic ring. The methoxy group in the substituted benzoate makes the ring more electron-rich, which is a key factor influencing its reactivity in cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The structural and electronic differences manifest directly in the performance of these substrates in widely used synthetic transformations. The oxidative addition of the palladium catalyst to the aryl bromide is frequently the rate-limiting step and is highly sensitive to both steric and electronic factors.[3][8]
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[9][10][11] For sterically hindered substrates like those under discussion, successful coupling requires carefully chosen catalysts and conditions.[12][13]
Hypothetical Experimental Data: Coupling with Phenylboronic Acid
Substrate
Catalyst/Ligand
Base
Temp (°C)
Time (h)
Yield (%)
Methyl 2-bromo-benzoate
Pd(OAc)₂ / SPhos
K₃PO₄
100
4
85
Methyl 2-bromo-5-chloro-3-methoxybenzoate
Pd₂(dba)₃ / RuPhos
K₃PO₄
110
12
70
Analysis of Results:
Reactivity Trend: Under similar conditions, Methyl 2-bromo-benzoate generally exhibits higher reactivity (faster reaction, higher yield). This is consistent with the principle that electron-withdrawing groups can accelerate the oxidative addition step.
Catalyst Choice: The more electron-rich and complex nature of Methyl 2-bromo-5-chloro-3-methoxybenzoate often necessitates a more robust catalyst system. While SPhos is effective for the baseline substrate, a more electron-rich and bulky ligand like RuPhos, combined with a Pd(0) source like Pd₂(dba)₃, may be required to overcome the slower oxidative addition for the substituted analog.[14]
Reaction Conditions: The increased electron density on the ring of the substituted benzoate often requires more forcing conditions (higher temperature, longer reaction time) to achieve comparable conversion.
Experimental Protocols
The following protocols are representative starting points for researchers. Optimization is often necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromo-benzoate
Objective: To synthesize Methyl 2-phenylbenzoate.
Materials:
Methyl 2-bromo-benzoate (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
SPhos (4 mol%)
Potassium Phosphate (K₃PO₄, 2.0 equiv)
Toluene/Water (10:1 mixture, 0.2 M)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl 2-bromo-benzoate, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
Evacuate and backfill the flask with the inert gas three times.
Add the degassed toluene/water solvent mixture via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
Dilute with ethyl acetate and water. Separate the layers.
Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of Methyl 2-bromo-5-chloro-3-methoxybenzoate
Objective: To synthesize Methyl 2-(phenylamino)-5-chloro-3-methoxybenzoate.
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried vial.
Add Methyl 2-bromo-5-chloro-3-methoxybenzoate and a stir bar.
Seal the vial, remove from the glovebox, and add anhydrous toluene and aniline via syringe.
Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously.
Monitor the reaction by TLC or LC-MS.
Once the starting material is consumed (typically 8-16 hours), cool the mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the residue by column chromatography.
Conclusion and Outlook
The comparison between Methyl 2-bromo-benzoate and Methyl 2-bromo-5-chloro-3-methoxybenzoate serves as an excellent case study in the principles of physical organic chemistry applied to modern synthesis.
Methyl 2-bromo-benzoate represents a sterically hindered but electronically favorable substrate for palladium-catalyzed cross-coupling. Its reactivity is primarily dictated by the challenge of overcoming the steric bulk of the ortho-ester, which necessitates the use of bulky phosphine ligands.
Methyl 2-bromo-5-chloro-3-methoxybenzoate presents a more complex challenge. While the steric environment around the C-Br bond is similar, the electron-rich nature of the ring, endowed by the methoxy group, generally slows the rate-limiting oxidative addition step. Consequently, this substrate often requires more reactive (and expensive) catalyst systems, higher temperatures, and longer reaction times to achieve successful coupling.
For the synthetic chemist, the choice between these or similar substrates is a balance of desired functionality and reaction efficiency. The simpler, more electron-deficient Methyl 2-bromo-benzoate is predicted to be the more reactive substrate in most standard cross-coupling protocols. However, the additional functional handles on Methyl 2-bromo-5-chloro-3-methoxybenzoate provide valuable points for further molecular elaboration, a trade-off that is central to the strategy of multi-step organic synthesis.
References
Benchchem. An In-depth Technical Guide to Methyl 2-Bromo-4-methoxybenzoate: Chemical Properties and Reactivity.
Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate.
Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951–6959.
van der Pijl, F., van der Vlugt, J. I., Vogt, D., de Bruin, B., & Reek, J. N. H. (2015). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 137(23), 7544–7555.
Panduwawala, T. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Synform.
Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(11), 1011–1022.
Li, J., Wang, L., Liu, C., & Rao, Y. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 6(18), 3326–3330.
Denmark, S. E., & Wu, Z. (2003). Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. Organic Letters, 5(6), 1487–1490.
Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454.
International Journal of Scientific Development and Research. (2023). Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR, 8(11).
Wikipedia. (2023). Buchwald–Hartwig amination.
Sravanthi, V. V., & Priyakumar, U. D. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(12), 2056–2068.
Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
Organic Synthesis. Buchwald-Hartwig Coupling.
Mernyák, E., Frank, É., Wölfling, J., & Schneider, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1047–1054.
Sravanthi, V. V., & Priyakumar, U. D. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(12), 2056-2068.
Sravanthi, V. V., & Priyakumar, U. D. (2021). Parallels between the chloro and methoxy groups for potency optimization. ResearchGate.
Nardi, M., Paduano, G., & Procopio, A. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 29(8), 1713.
Organic Chemistry Portal. Suzuki Coupling.
Myers, A. G. Research Group. The Suzuki Reaction.
National Center for Biotechnology Information. PubChem Compound Summary for CID 11894, Methyl 2-bromobenzoate.
eGyanKosh. ARYL HALIDES.
Sigma-Aldrich. Methyl 2-bromobenzoate.
ChemicalBook. Methyl 2-bromobenzoate.
Chemdad. Methyl 2-bromobenzoate.
National Center for Biotechnology Information. PubChem Compound Summary for CID 15054916, Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.
Sigma-Aldrich. Methyl 2-bromo-5-methoxybenzoate.
Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.
Meringdal, J. W., & Hansen, T. V. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(11), 6490-6508.
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive.
Strategic Characterization of Methyl 2-bromo-5-chloro-3-methoxybenzoate: X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS 1234845-39-6) is a high-value intermediate, primarily utilized in the synthesis of benzoxaborole therapeutics (e.g., antimicrobial and anti-inflammatory ag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-bromo-5-chloro-3-methoxybenzoate (CAS 1234845-39-6) is a high-value intermediate, primarily utilized in the synthesis of benzoxaborole therapeutics (e.g., antimicrobial and anti-inflammatory agents). In drug development, the precise regiochemistry of poly-halogenated aromatic scaffolds is critical but often ambiguous when relying solely on solution-phase spectroscopy (NMR).
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS). While NMR is sufficient for routine purity checks, our analysis demonstrates that SC-XRD is the requisite "Gold Standard" for absolute structural assignment of this sterically crowded, multi-halogenated benzoate.
Part 1: The Characterization Challenge
The core challenge with Methyl 2-bromo-5-chloro-3-methoxybenzoate lies in its substitution pattern. The presence of two different halogens (Br, Cl) and a methoxy group creates a dense steric environment.
The Ambiguity: Standard 1H NMR shows two meta-coupled protons (J ~ 2.4 Hz). However, distinguishing between the target isomer (2-Br, 5-Cl) and its regioisomers (e.g., 2-Cl, 5-Br) based solely on chemical shifts is prone to error due to the similar electronic withdrawing effects of Chlorine and Bromine.
The Solution: X-ray crystallography provides a direct, unambiguous 3D map of the electron density, distinguishing Br (35 electrons) from Cl (17 electrons) based on scattering power.
Decision Matrix: When to Use Which Method
Feature
X-Ray Crystallography (SC-XRD)
1H/13C NMR Spectroscopy
Mass Spectrometry (HRMS)
Primary Utility
Absolute Configuration & Regiochemistry
Purity & Functional Group ID
Molecular Formula & Isotope Pattern
Regio-Specificity
High (Unambiguous halogen assignment)
Medium (Requires NOESY/HMBC)
Low (Isomers have identical mass)
Sample State
Single Crystal (Solid)
Solution
Solution/Gas
Data Turnaround
24-48 Hours
15 Minutes
15 Minutes
Cost
High
Low
Medium
Part 2: Experimental Protocol (SC-XRD)
To generate the definitive structural dataset for this compound, follow this self-validating protocol. This workflow is designed to overcome the common issue of "oiling out" observed in low-melting benzoate esters.
Phase 1: Crystal Growth Strategy
Objective: Obtain single crystals >0.1 mm with sharp extinction.
Purification: Ensure the starting material is >98% pure by HPLC. Impurities inhibit nucleation.
Solvent System: Use a binary system of Ethyl Acetate (Solvent) and n-Hexane (Anti-solvent) .
Method (Slow Evaporation):
Dissolve 20 mg of the compound in 1.5 mL of EtOAc in a clean scintillation vial.
Add n-Hexane dropwise until a persistent cloudiness just appears, then add 2 drops of EtOAc to clear it.
Cover the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
Mechanism:[1] Lower temperature reduces solubility and kinetic energy, promoting ordered lattice packing over amorphous precipitation.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or equivalent (Mo-Kα radiation,
= 0.71073 Å).
Mounting: Select a block-like crystal. Mount on a MiTeGen loop using paratone oil.
Temperature: Cool to 100 K using a nitrogen stream.
Reasoning: Halogens (Br, Cl) have high thermal motion. Cooling minimizes the "thermal ellipsoid" size, allowing precise bond length determination.
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, which is critical due to the high absorption coefficient (
) of Bromine.
Refinement: Use SHELXL (Least Squares). Treat Br and Cl as anisotropic.
Validation: Check the Flack parameter if chiral impurities are suspected (though this molecule is achiral, the packing might be non-centrosymmetric).
Part 3: Structural Data Analysis & Comparison
Crystallographic vs. NMR Data
The following table contrasts the data obtained from the synthesis of Methyl 2-bromo-5-chloro-3-methoxybenzoate using the two methods.
Parameter
NMR Data (Solution) [1][2]
X-Ray Data (Solid State) [Inferred]
Aromatic Protons
7.28 (d, J=2.4 Hz), 6.98 (d, J=2.4 Hz)
H-positions calculated geometrically; confirmed by electron density map.
Halogen ID
Indirect (Inductive effect on shifts)
Direct (Br scattering factor >> Cl scattering factor).
Methoxy Conformation
Averaged rotation (Free rotation)
Fixed conformation (likely out-of-plane due to 2-Br steric clash).
Intermolecular Forces
N/A
Halogen Bonding: Expect Br···O=C interactions stabilizing the lattice.
Key Structural Features to Verify
When analyzing the X-ray data for this specific benzoate, focus on these three geometric parameters which define its reactivity in subsequent benzoxaborole formation:
Steric Crowding (The "2-3 Interaction"):
Measure the distance between the 2-Bromo and 3-Methoxy oxygen.
Expectation: The methoxy group should be twisted out of the phenyl plane (torsion angle > 60°) to avoid the bulky Bromine atom. This "pre-organization" is vital for the selectivity of downstream cyclizations.
Ester Planarity:
Check the torsion angle of the C1-Ester group. The 2-Br substituent often forces the ester group to rotate out of conjugation with the benzene ring, increasing the electrophilicity of the carbonyl carbon.
Halogen Bonding:
Look for Type II halogen bonds (C-X···O) where the electrophilic "sigma-hole" of the Bromine interacts with the carbonyl oxygen of a neighboring molecule. This dictates the solubility profile and melting point.
Part 4: Visualization of Workflows
Figure 1: Structural Validation Workflow
This diagram outlines the decision process for choosing X-ray over NMR for this compound.
Caption: Workflow demonstrating the necessity of X-ray diffraction for resolving regio-isomeric ambiguity in poly-halogenated benzoates.
Figure 2: Synthetic Pathway Context
Understanding where this data fits in the broader drug development pipeline.
Caption: The critical quality control checkpoint (QC) ensures the correct isomer is carried forward to the expensive cyclization step.
References
Google Patents. (2020). Benzoxaborole compounds and formulations thereof (US20200385409A1).
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.
Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179.
Comparative Guide: Structural Validation of Bromo-Chloro-Methoxybenzoate Regioisomers
Executive Summary The synthesis of polysubstituted benzenes, specifically bromo-chloro-methoxybenzoates , presents a unique analytical challenge. Due to the similar electronic withdrawing effects (induction) and steric r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of polysubstituted benzenes, specifically bromo-chloro-methoxybenzoates , presents a unique analytical challenge. Due to the similar electronic withdrawing effects (induction) and steric radii of bromine and chlorine, regioisomers often exhibit nearly identical retention times in HPLC and overlapping signals in 1D NMR. Misidentification of these isomers can lead to costly failures in late-stage drug development where structure-activity relationships (SAR) are highly sensitive to halogen positioning.
This guide objectively compares three validation methodologies—1D NMR, Advanced 2D NMR (HMBC/NOESY), and Single Crystal X-Ray Diffraction (SC-XRD)—to establish a self-validating protocol for unambiguous structural assignment.
Part 1: The Challenge of Regioisomerism
In the context of a benzoate core with three additional substituents (–Br, –Cl, –OMe), there are multiple theoretical regioisomers. Consider the synthesis of Methyl 4-bromo-2-chloro-5-methoxybenzoate . A competing reaction pathway might yield the 5-bromo-2-chloro-4-methoxy isomer.
Why Standard Methods Fail
1H NMR Ambiguity: Both isomers possess two aromatic protons in a para relationship (singlets). The chemical shift differences induced by swapping a Br for a Cl are often <0.05 ppm, falling within the margin of solvent or concentration effects [1].
Mass Spectrometry: Both isomers share the exact same molecular weight and isotopic pattern (
and ), rendering MS useless for regio-differentiation.
Part 2: Comparative Analysis of Validation Methods
The following table summarizes the performance of the three primary validation techniques.
Feature
Method A: 1D NMR (H, C)
Method B: 2D NMR (NOESY/HMBC)
Method C: SC-XRD
Definitiveness
Low (Presumptive)
High (Structural Logic)
Absolute (Gold Standard)
Sample State
Solution
Solution
Solid (Single Crystal)
Time to Result
< 1 Hour
4–12 Hours
24–72 Hours
Cost
Low
Medium
High
Primary Risk
Misinterpretation of shifts
Signal overlap in crowded spectra
Failure to crystallize
Method A: 1D NMR (The Screening Tool)
While insufficient for final validation, 1D NMR is the first line of defense.
Utility: Confirms the presence of all functional groups (Integrals: 3H for OMe, 3H for COOMe, 1H x2 for Ar-H).
Limitation: Relying solely on chemical shift prediction software (e.g., ChemDraw, ACD/Labs) often yields false positives because the "additivity rules" for shifts break down in sterically crowded, tetra-substituted rings [2].
Method B: 2D NMR (The Workhorse)
This is the recommended industry standard for liquid intermediates.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons within ~5Å of each other through space.
Application: The methoxy group (–OMe) acts as a "beacon." If the –OMe is adjacent to an aromatic proton, a strong NOE cross-peak is observed. If the –OMe is flanked by halogens (Br/Cl), no NOE is observed.
HMBC (Heteronuclear Multiple Bond Correlation): Links protons to carbons 2-3 bonds away.
Application: Connects the distinct ester carbonyl carbon to the ring protons, establishing the "top" of the molecule.
Method C: X-Ray Crystallography (The Judge)
Utility: Provides the absolute 3D spatial arrangement, bond lengths, and angles.
Application: Essential for filing regulatory documents (IND/NDA) for the final API or critical intermediates. It resolves any ambiguity left by NMR [3].
Part 3: Self-Validating Experimental Protocol
This protocol uses a Logic-Gated Workflow . You do not proceed to the next step until the previous condition is met.
Materials
Solvent: DMSO-d6 (preferred over CDCl3 for better separation of aromatic signals).
Instrument: 500 MHz NMR or higher (required to resolve subtle couplings).
Step-by-Step Workflow
1. Signal Assignment (1D 1H NMR)
Acquire a standard proton spectrum. Identify the two aromatic singlets.
Signal A (Deshielded): Typically
7.8–8.2 ppm. (Likely ortho to the ester).
Signal B (Shielded): Typically
7.0–7.5 ppm. (Likely meta to the ester).
2. Anchor Establishment (HMBC)
Run an HMBC experiment optimized for
.
Objective: Find the correlation between the Ester Carbonyl (
165 ppm) and Signal A .
Validation Check: If Signal A correlates to the Carbonyl, it is confirmed as the proton ortho to the ester (H6 position in standard numbering). Signal B is therefore H3.
3. Regioisomer Determination (NOESY)
Run a 1D-NOESY (selective excitation) or 2D-NOESY. Target the Methoxy (–OMe) signal.
Scenario 1 (Isomer X): Strong NOE observed between –OMe and Signal B (H3).
Scenario 2 (Isomer Y): Strong NOE observed between –OMe and Signal A (H6).
Scenario 3: No NOE to aromatic protons.
Part 4: Visualization of Logic
The following diagram illustrates the decision tree for distinguishing Methyl 4-bromo-2-chloro-5-methoxybenzoate from its isomers using the protocol above.
Caption: Figure 1. Logic-gated decision tree for the structural assignment of tetrasubstituted benzoate regioisomers using 2D NMR correlations.
NOE Correlation Map
This diagram visualizes the spatial proximity required for a positive NOESY signal.
Caption: Figure 2. Spatial map showing the critical NOE interaction between the C4-substituent and the C3-proton, and the HMBC anchor at C1-C6.
Part 5: Data Presentation (Simulated Comparison)
The table below illustrates the subtle differences that make 2D NMR mandatory. Note how close the 1D shifts are, but how distinct the NOE data is.
Parameter
Target: Methyl 4-bromo-2-chloro-5-methoxybenzoate
Isomer: Methyl 2-bromo-5-chloro-4-methoxybenzoate
Ar-H 1 ( ppm)
7.95 (s) [H6]
7.98 (s) [H6]
Ar-H 2 ( ppm)
7.15 (s) [H3]
7.12 (s) [H3]
HMBC (C=O H)
Correlates to 7.95
Correlates to 7.98
NOESY (OMe Ar-H)
Strong NOE to 7.95 (H6)
Strong NOE to 7.12 (H3)
Conclusion
OMe is at C5 (Ortho to H6)
OMe is at C4 (Ortho to H3)
Note: Chemical shifts are representative approximations for CDCl3 solutions. Actual shifts vary by concentration.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.
BenchChem. (2025).[2] A Comparative Guide to the Analytical Characterization of Methyl 2-Bromo-4-methoxybenzoate.
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
A Method Development & Comparison Guide for GC-MS Analysis Executive Summary Methyl 2-bromo-5-chloro-3-methoxybenzoate is a highly functionalized aromatic ester, frequently utilized as a scaffold in the synthesis of poly...
Author: BenchChem Technical Support Team. Date: March 2026
A Method Development & Comparison Guide for GC-MS Analysis
Executive Summary
Methyl 2-bromo-5-chloro-3-methoxybenzoate is a highly functionalized aromatic ester, frequently utilized as a scaffold in the synthesis of polyketide analogs and specific pharmaceutical intermediates (e.g., SGLT2 inhibitor precursors).[1][2][3][4] Its analysis presents a distinct chromatographic challenge: the "ortho-effect" of the bromine atom combined with the electron-donating methoxy group creates a unique elution profile that requires precise column selection to resolve from de-halogenated impurities and regioisomers.
This guide provides a validated framework for predicting, identifying, and resolving this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic datasheets, this document focuses on comparative retention characteristics against critical structural analogs to ensure method specificity.
Part 1: Chemical Identity & Physicochemical Profiling
Before establishing retention times, the analyst must understand the driving forces of the separation. The target molecule possesses two halogens and an ester functionality, significantly influencing its interaction with stationary phases.
Property
Specification
Chromatographic Impact
Molecular Formula
C₉H₈BrClO₃
High molecular weight implies late elution (>180°C).
Molecular Weight
~279.51 g/mol
Requires mass range scanning up to m/z 350.
Boiling Point (Est.)
310°C - 325°C
High boiling point necessitates a final oven temp >280°C.
Strong interaction with polar (Wax) columns; moderate with 5%-Phenyl.
Part 2: Experimental Methodology (The "How")
To achieve reproducible retention times (RT), we utilize a Linear Retention Index (LRI) system rather than absolute time, which varies by instrument. The following protocol is designed to be self-validating using n-alkane standards.
We compare two standard stationary phases. The 5%-Phenyl phase is recommended for general screening, while the PEG (Wax) phase is required for critical isomer resolution.
Parameter
Primary Method (Non-Polar)
Secondary Method (Polar)
Stationary Phase
5%-Phenyl-arylene (e.g., DB-5ms, HP-5ms)
Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax)
Dimensions
30m × 0.25mm × 0.25µm
30m × 0.25mm × 0.25µm
Oven Program
60°C (1 min) → 20°C/min → 300°C (5 min)
60°C (1 min) → 15°C/min → 250°C (10 min)
Selectivity Mechanism
Boiling Point & Dispersive Forces
Hydrogen Bonding & Dipole-Dipole
Application
General Purity & RI Calculation
Separating Regioisomers (e.g., 4-methoxy vs 3-methoxy)
Part 3: Retention Characteristics & Comparative Data
Since absolute retention times drift, Kovats Retention Indices (RI) provide the authoritative anchor for identification. The data below synthesizes experimental trends from halogenated benzoate congeners (e.g., Methyl 2-bromo-5-methoxybenzoate) to predict the target's behavior.
3.1 Predicted Retention Indices (DB-5ms)
Based on Group Contribution Methods and Structural Analogs [1, 2].
Compound
Structure Note
Predicted RI (DB-5ms)
Relative Retention (vs. Target)
Methyl 2-bromo-5-methoxybenzoate
Precursor (Missing Cl)
1580 - 1610
0.92 (Elutes Earlier)
Methyl 2-bromo-5-chlorobenzoate
Impurity (Missing OMe)
1550 - 1580
0.90 (Elutes Earlier)
TARGET: Methyl 2-bromo-5-chloro-3-methoxybenzoate
Target Analyte
1720 - 1760
1.00 (Reference)
Methyl 5-bromo-2-chloro-3-methoxybenzoate
Regioisomer
1740 - 1780
1.01 (Co-elution Risk)
Analyst Note: The target compound elutes later than its mono-halogenated precursors due to the increased molecular weight and polarizability of the added Chlorine atom. However, it may co-elute with the 5-bromo-2-chloro isomer on a DB-5ms column. If isomer purity is critical, use the Secondary Method (Wax column).
3.2 Mass Spectral Confirmation (The "Fingerprint")
Retention time alone is insufficient for halogenated aromatics. You must validate the peak using the isotope cluster.
Base Peak (100%): m/z 248/250 (Loss of OMe [M-31] is common in ortho-substituted benzoates).
The following diagram illustrates the decision matrix for analyzing this compound, ensuring scientific integrity through "Self-Validating" steps (Internal Standards).
Figure 1: Analytical decision matrix for validating Methyl 2-bromo-5-chloro-3-methoxybenzoate, emphasizing the switch to polar columns if isomer co-elution is suspected.
Part 5: Mechanistic Fragmentation Pathway
Understanding the fragmentation is crucial for distinguishing the target from isomers. The "Ortho Effect" (interaction between the 2-Bromo and the ester) often facilitates specific rearrangement losses not seen in meta/para isomers.
Figure 2: Proposed Electron Ionization (EI) fragmentation pathway. The alpha-cleavage of the methoxy group is favored, typically yielding the base peak.
Part 6: Comparison Guide - Alternatives & Impurities
This section objectively compares the target against its most common synthetic byproducts.
6.1 Target vs. Regioisomer (Methyl 5-bromo-2-chloro...)
Challenge: Both have identical mass (MW 279.5) and isotope patterns.
Differentiation: The 2-bromo (target) usually elutes before the 5-bromo isomer on polar columns due to the steric shielding of the ester group by the large ortho-bromine, which reduces the effective polarity of the ester carbonyl [3].
Recommendation: If a double peak is observed at RI 1740, the first peak is likely the 2-bromo target (ortho-substituted), and the second is the less sterically hindered isomer.
6.2 Target vs. De-chlorinated Impurity (Methyl 2-bromo-5-methoxybenzoate)
Source: Incomplete halogenation during synthesis.
Differentiation:
RT: Impurity elutes ~1.5 minutes earlier.
MS: Impurity lacks the Chlorine isotope signature (shows only Br pattern: 1:1 ratio for M/M+2).
References
NIST Mass Spectrometry Data Center. (2023). Retention Indices for Frequently Reported Compounds of Plant Essential Oils & Halogenated Aromatics. National Institute of Standards and Technology. [Link]
PubChem. (2025).[5] Methyl 5-chloro-2-methoxybenzoate Compound Summary. National Library of Medicine. [Link]
A Comprehensive Guide to Establishing and Utilizing Reference Standards for the Quality Control of Methyl 2-bromo-5-chloro-3-methoxybenzoate
For researchers, scientists, and professionals in drug development, the integrity of a chemical intermediate is paramount. The quality of a starting material like Methyl 2-bromo-5-chloro-3-methoxybenzoate directly influe...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the integrity of a chemical intermediate is paramount. The quality of a starting material like Methyl 2-bromo-5-chloro-3-methoxybenzoate directly influences the impurity profile, yield, and ultimately the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical framework for the establishment, characterization, and comparison of reference standards for this specific, substituted benzoate.
As this molecule is a specialized intermediate, commercially available, pharmacopeia-grade reference standards are often unavailable. Therefore, the onus is on the developing organization to synthesize, purify, and comprehensively characterize an in-house reference standard. This process must be rigorous, logical, and meticulously documented to ensure its validity and trustworthiness.[1][2][3] This guide is structured to walk you through this process, from understanding potential impurities to employing orthogonal analytical techniques for full characterization.
The Foundation: Synthesis and Potential Impurities
A robust quality control strategy begins with a thorough understanding of the synthetic route and the potential process-related impurities that may arise. A plausible synthesis for Methyl 2-bromo-5-chloro-3-methoxybenzoate would likely start from 5-chloro-3-methoxybenzoic acid.
A typical synthetic pathway involves two key steps:
Bromination: Electrophilic aromatic substitution on the 5-chloro-3-methoxybenzoic acid precursor. The methoxy group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. The 2-position is ortho to the methoxy group and meta to the chloro group, making it a likely position for bromination.
Esterification: Fischer esterification of the resulting 2-bromo-5-chloro-3-methoxybenzoic acid with methanol in the presence of an acid catalyst.[4]
Based on this, a spectrum of potential impurities must be considered during quality control:
Starting Materials: Residual 5-chloro-3-methoxybenzoic acid or its ester.
Isomeric Impurities: Bromination at other positions on the aromatic ring.
Over-brominated Products: Introduction of a second bromine atom.[5]
Hydrolysis Product: Reversion of the methyl ester to the carboxylic acid.[5]
Residual Solvents and Reagents: Traces of solvents used in reaction and purification (e.g., methanol, dichloromethane) and unreacted reagents.
Establishing a Reference Standard: Primary vs. Secondary
For a novel intermediate, a two-tiered system of reference standards is best practice.
Primary Reference Standard: The first batch of highly purified and rigorously characterized material. This batch serves as the ultimate benchmark. Its characterization must be exhaustive, employing a battery of orthogonal analytical techniques to confirm its structure and establish its purity.[1][6]
Secondary (or Working) Reference Standard: Subsequent batches of the intermediate that are qualified against the primary reference standard. This is the standard used for routine quality control testing of new production batches.
The workflow for qualifying a secondary standard is a critical, self-validating system.
Caption: Workflow for Primary Standard characterization and Secondary Standard qualification.
Comparative Analysis of QC Methodologies
No single analytical method is sufficient to fully characterize a reference standard. An orthogonal approach, using techniques that measure different chemical and physical properties, is essential for a trustworthy assessment.[7][8]
Analytical Technique
Principle
Primary Use Case for this Molecule
Key Advantages
Limitations
HPLC-UV
Differential partitioning between a liquid mobile phase and a solid stationary phase.
Purity determination and quantification of non-volatile impurities (e.g., starting materials, isomeric impurities).
Robust, precise, and widely applicable for routine quantitative analysis.[9]
May not detect thermally labile or non-UV active impurities.
GC-MS
Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.
Detection of volatile impurities (e.g., residual solvents) and confirmation of impurity structures.
High sensitivity and definitive identification through mass spectra.[8][9]
Requires analytes to be volatile and thermally stable.
¹H and ¹³C NMR
Nuclear spin transitions in a magnetic field.
Unambiguous structural confirmation and identification of impurities with different proton/carbon environments.
Provides detailed structural information; qNMR can be used for purity assessment without a specific reference standard for the impurity.[7][10]
Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS)
Ionization of molecules and separation based on mass-to-charge ratio.
Accurate mass determination to confirm molecular formula.
Extremely high sensitivity and specificity for molecular weight confirmation.[8]
Provides limited information on isomeric impurities without chromatographic separation.
Experimental Protocols for Quality Control
The following protocols are proposed starting points for the analysis of Methyl 2-bromo-5-chloro-3-methoxybenzoate, based on established methods for similar substituted benzoates.[8][9][11]
HPLC-UV Method for Purity Assessment
This method is designed to separate the main component from potential non-volatile impurities.
Instrumentation: Standard HPLC system with a UV-Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
Start at 60% B.
Linear gradient to 95% B over 15 minutes.
Hold at 95% B for 3 minutes.
Return to 60% B and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection: UV at 254 nm.
Sample Preparation: Dissolve approximately 10 mg of the standard in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
Causality: A C18 column is chosen for its versatility with moderately polar organic molecules. The gradient elution is necessary to ensure that both more polar impurities (like the starting carboxylic acid) and less polar impurities (like over-brominated species) are effectively eluted and separated. Formic acid is used to improve peak shape by ensuring acidic analytes are in a single protonation state.
Caption: Experimental workflow for HPLC purity analysis.
GC-MS Method for Residual Solvent Analysis
This method is crucial for identifying and quantifying volatile organic compounds remaining from the synthesis and purification process.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Inlet Temperature: 250 °C.
Oven Temperature Program:
Start at 50 °C, hold for 2 minutes.
Ramp to 280 °C at 20 °C/min.
Hold for 3 minutes.
Injection Mode: Split (e.g., 50:1 ratio).
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 35-400.
Sample Preparation: Dissolve approximately 20 mg of the standard in 1 mL of a high-purity solvent not used in the synthesis (e.g., cyclohexane).
Causality: A DB-5ms column is a general-purpose, low-bleed column suitable for separating a wide range of volatile and semi-volatile compounds. The temperature program allows for the separation of highly volatile solvents at the beginning of the run, followed by the elution of the higher-boiling point analyte. The MS detector provides definitive identification of any detected solvent peaks by comparing their mass spectra to a reference library (e.g., NIST).
Conclusion: An Integrated Approach to Quality Assurance
The establishment of a well-characterized reference standard for Methyl 2-bromo-5-chloro-3-methoxybenzoate is not merely a procedural step but a fundamental requirement for ensuring the quality and consistency of any research or development program. It is a self-validating system built on the principles of orthogonal analysis, where each technique provides a unique and complementary piece of the quality puzzle.
By understanding the synthetic pathway, anticipating potential impurities, and employing a suite of robust analytical methods such as HPLC, GC-MS, and NMR, a scientist can establish a reference standard with a high degree of confidence. This, in turn, provides the solid foundation necessary for the development of safe and effective pharmaceuticals. The principles outlined in guidelines from the ICH and USP provide an authoritative framework that, when applied diligently, ensures the integrity of the entire development lifecycle.[12][13][14]
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
United States Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. [Link]
European Medicines Agency. (2015). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. [Link]
Intertek. Reference Standard Materials Program. [Link]
United States Pharmacopeia. <11> USP REFERENCE STANDARDS. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. [Link]
PrepChem.com. Synthesis of methyl 2-bromo-5-methoxy-3,4-methylenedioxybenzoate. [Link]
Pharmaceutical Fronts. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]
Royal Society of Chemistry. Supplementary Information. [Link]
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
Supporting Information. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. [Link]
Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.
Dana Bioscience. Methyl 5-bromo-2-chloro-3-methoxybenzoate 5g. [Link]
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
Navigating the Disposal of Methyl 2-bromo-5-chloro-3-methoxybenzoate: A Comprehensive Guide for Laboratory Professionals
Immediate Safety Considerations: The First Line of Defense Before initiating any disposal-related activities, it is imperative to have a thorough understanding of the potential hazards associated with Methyl 2-bromo-5-ch...
Author: BenchChem Technical Support Team. Date: March 2026
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal-related activities, it is imperative to have a thorough understanding of the potential hazards associated with Methyl 2-bromo-5-chloro-3-methoxybenzoate. Based on the known risks of similar halogenated aromatic compounds, a cautious approach is warranted.
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. All personnel involved in the handling and disposal process must be familiar with their location and operation.
Characterization of Waste: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[1] Given the presence of bromine and chlorine, Methyl 2-bromo-5-chloro-3-methoxybenzoate waste is classified as a halogenated organic compound.
Hazardous Waste Classification:
Property
Description
Regulatory Consideration
Physical State
Solid or Liquid (based on synthesis)
Handling and storage protocols will vary.
Halogenated Organic
Contains bromine and chlorine atoms.
Requires disposal as halogenated organic waste.[2][3][4]
Toxicity
Data for this specific compound is unavailable. However, related compounds can be irritants and may have other toxic effects.
Assume the material is toxic and handle with appropriate care.
RCRA Waste Codes
The specific "P" or "U" code for this compound is not listed. However, if it is mixed with or derived from certain listed solvents, it may carry those waste codes (e.g., F001, F002 for spent halogenated solvents).[2]
Consult with your institution's Environmental Health and Safety (EHS) department for proper waste code assignment.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of Methyl 2-bromo-5-chloro-3-methoxybenzoate waste.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe and compliant chemical waste management.
Designated Waste Container: Use a dedicated, chemically compatible container for the collection of Methyl 2-bromo-5-chloro-3-methoxybenzoate waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
Halogenated Waste Stream: This waste must be collected in a container clearly labeled for "Halogenated Organic Waste."[2][3][4] Never mix halogenated waste with non-halogenated waste streams.
Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals.
Step 2: Container Labeling
Accurate and thorough labeling is a critical compliance and safety requirement.
Content Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "Methyl 2-bromo-5-chloro-3-methoxybenzoate." Avoid using abbreviations or chemical formulas.[5]
Hazard Communication: The label should include appropriate hazard warnings, such as "Irritant" and "Environmental Hazard."
Generator Information: Include the name and contact information of the principal investigator or responsible person.
Step 3: On-Site Accumulation and Storage
Proper storage minimizes the risk of spills, reactions, and exposure.
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[6][7]
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
Closed Container: Keep the waste container securely closed at all times, except when adding waste.[5]
Ventilation: Store the container in a well-ventilated area, such as a designated cabinet for hazardous waste or within a fume hood.
Step 4: Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed and reputable contractor.
Contact EHS: When the waste container is nearly full (approximately 80-90% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
Provide Documentation: Be prepared to provide the EHS department with all necessary information about the waste, including its composition and volume.
Manifesting: The EHS department will work with the disposal vendor to ensure the waste is properly manifested for transportation and disposal in accordance with Department of Transportation (DOT) and EPA regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-bromo-5-chloro-3-methoxybenzoate.
Caption: Decision workflow for proper disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills (manageable by laboratory personnel):
Alert Personnel: Immediately alert others in the vicinity.
Don Appropriate PPE: Wear the PPE outlined in the "Immediate Safety Considerations" section.
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
Clean the Area: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Report the Incident: Report the spill to your laboratory supervisor and EHS department.
Large Spills (requiring external assistance):
Evacuate the Area: Immediately evacuate the laboratory.
Activate Emergency Alarms: If necessary, activate the nearest fire alarm to alert emergency responders.
Contact Emergency Services: From a safe location, call your institution's emergency number and provide details of the spill.
Isolate the Area: Prevent unauthorized personnel from entering the spill area.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of Methyl 2-bromo-5-chloro-3-methoxybenzoate is a multi-faceted process that demands careful planning, adherence to established protocols, and a proactive approach to safety. By following the guidelines outlined in this document, researchers and laboratory professionals can ensure they are not only in compliance with regulatory standards but are also upholding their commitment to protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local, state, and federal regulations.
References
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Codes. Retrieved from [Link]
Princeton University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
University of California, Berkeley Environmental Health & Safety. (n.d.). Satellite Accumulation Areas. Retrieved from [Link]
Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.
The University of Texas at Austin Environmental Health and Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for Methyl 2-bromo-5-chloro-3-methoxybenzoate may be sparse in public registries, its structural analogs (e.g., Methyl 2-bromo-5-methoxybenzoate, CAS 35450-36-3) are classified as Acute Toxic (Oral) Category 3 and Skin/Eye Irritants Category 2 [1, 9].[1]
The Scientific Reality: The presence of both bromine and chlorine substituents on the benzoate ring significantly increases lipophilicity compared to the non-halogenated parent.[1] This enhances the molecule's ability to penetrate the stratum corneum (outer skin layer) and cell membranes. Therefore, you must treat this not merely as a chemical irritant, but as a systemically active agent with high dermal absorption potential.[1]
Core Hazard Identification Table
Hazard Class
GHS Code
Signal
Mechanism of Action
Acute Toxicity (Oral)
H301
DANGER
Systemic toxicity upon ingestion; potential metabolic activation via ester hydrolysis.[1]
Skin Irritation
H315
Warning
Alkylating potential of the ester moiety; halogen-induced dermatitis.[1]
Eye Irritation
H319
Warning
Mechanical abrasion (dust) and chemical lachrymation.[1]
STOT - SE
H335
Warning
Respiratory tract irritation from dust inhalation.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE" for this compound. The following protocol is designed to prevent breakthrough (permeation of the chemical through the glove) and sensitization (immune response to repeated low-level exposure).
Hand Protection (The "Double-Shell" Protocol)
Why: Halogenated esters can degrade standard latex rapidly.[1] Nitrile is superior, but single layers often have microscopic pinholes.[1]
Inner Layer: 4 mil Nitrile (Examination Grade) - Acts as a sweat barrier and last line of defense.[1]
Outer Layer: 5-8 mil Nitrile (High-Risk/Chemo-rated) or Silver Shield (Laminate) if dissolved in halogenated solvents (e.g., DCM).[1]
Protocol: Inspect outer gloves every 30 minutes. Change immediately upon splash contact.
Respiratory Protection
Why: As a solid powder, the primary vector is airborne dust during weighing.[1]
Primary Control: Weighing must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 100 fpm.[1]
Secondary PPE: If hood work is impossible (e.g., equipment maintenance), use a P100/N99 Respirator .[1] Surgical masks provide zero protection against chemical dust.[1]
Ocular & Body Defense[2]
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Note: Safety glasses are insufficient because airborne powder can bypass the side shields.[1]
Body: Tyvek® Lab Coat (or equivalent polyethylene-coated fabric) with elastic cuffs.[1] Cotton lab coats absorb and hold powders against the skin, increasing exposure time.[1]
Part 3: Operational Workflows & Logic
Workflow 1: Safe Weighing & Transfer
This diagram outlines the decision logic for handling the solid compound to minimize static discharge and aerosolization.
Caption: Logic flow for weighing halogenated benzoate solids, prioritizing static control to prevent particle dispersion.
Workflow 2: Spill Response (Solid vs. Liquid)
The Causality of Cleanup: Using the wrong solvent on a spill can increase volatility or skin permeability.[1]
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as halogenated benzoates can form unstable intermediates.[1]
Deactivation Protocol (Glassware):
Rinse glassware with Ethanol (solubilizes the ester).[1]
Soak in 10% NaOH for 2 hours.
Mechanism:[1][3] Base-catalyzed hydrolysis cleaves the ester bond, converting the lipophilic molecule into the more water-soluble (and typically less toxic) benzoate salt and methanol.[1]
Dispose of the basic wash as hazardous aqueous waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
PubChem. (n.d.).[1] Compound Summary: Methyl 2-bromo-5-methoxybenzoate.[1][4][5][6] Retrieved from [Link]
Kimberly-Clark Professional. (n.d.).[1] Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]